Product packaging for Bromhexine(Cat. No.:CAS No. 3572-43-8)

Bromhexine

Número de catálogo: B1221334
Número CAS: 3572-43-8
Peso molecular: 376.13 g/mol
Clave InChI: OJGDCBLYJGHCIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromhexine is a substituted aniline that is 2,4-dibromoaniline which is substituted at position 6 by a [cyclohexyl(methyl)amino]methyl group. It is used (as the monohydrochloride salt) as a mucolytic for the treatment of respiratory disorders associated with productive cough (i.e. a cough characterised by the production of sputum). It has a role as a mucolytic. It is a substituted aniline, a tertiary amino compound and an organobromine compound. It is a conjugate base of a this compound(1+).
This compound is mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion. It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough. It was introduced into the market in 1963, and is widely available as an over-the-counter drug in many countries. Recently, this compound and its metabolite [ambroxol] have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs.
This compound has been reported in Justicia adhatoda with data available.
This compound is a secretolytic, with mucolytic activity. Upon administration, this compound increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p744)
See also: Ambroxol (narrower);  this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20Br2N2 B1221334 Bromhexine CAS No. 3572-43-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline
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InChI

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGDCBLYJGHCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

611-75-6 (mono-hydrochloride)
Record name Bromhexine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022686
Record name Bromhexine
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Molecular Weight

376.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<1 mg/mL
Record name Bromhexine
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CAS No.

3572-43-8
Record name Bromhexine
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Record name Bromhexine [INN:BAN]
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Record name Bromhexine
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Record name BROMHEXINE
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Melting Point

232-235
Record name Bromhexine
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Foundational & Exploratory

Bromhexine's Impact on Mucin Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine is a widely utilized mucolytic agent, valued for its ability to reduce mucus viscosity and enhance mucociliary clearance in various respiratory conditions. While its clinical effects on mucus rheology are well-documented, the underlying molecular mechanisms, particularly its influence on mucin gene expression, are a subject of ongoing investigation. This technical guide delves into the current understanding of how this compound and its primary active metabolite, ambroxol, modulate the expression of key mucin genes, namely MUC5AC and MUC5B. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to offer a comprehensive resource for researchers in respiratory science and drug development.

Introduction: Mucin Genes and Respiratory Health

In the respiratory tract, mucus forms a protective barrier against inhaled pathogens and particulates. The viscoelastic properties of this mucus are largely determined by high-molecular-weight glycoproteins called mucins. Among the numerous mucin genes, MUC5AC and MUC5B are the principal gel-forming mucins in the airways. While MUC5B is crucial for baseline mucociliary clearance in healthy lungs, MUC5AC expression is often upregulated in response to inflammatory stimuli and is a hallmark of chronic airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Dysregulation of MUC5AC and MUC5B expression can lead to mucus hypersecretion and obstruction, contributing significantly to the pathophysiology of these conditions.

This compound's therapeutic efficacy is attributed to its mucolytic and secretolytic properties.[1][2] It is known to depolymerize mucopolysaccharide fibers and stimulate the secretion of a less viscous mucus.[2] However, a deeper understanding of its regulatory effects at the genetic level is essential for optimizing its therapeutic use and for the development of novel muco-regulatory agents. This guide focuses on the molecular evidence, primarily concerning its active metabolite ambroxol, that elucidates the impact on mucin gene expression.

Mechanism of Action on Mucin Gene Expression

Direct evidence for this compound's effect on mucin gene expression is limited in the current scientific literature. However, extensive research on its active metabolite, ambroxol, provides significant insights into the potential mechanisms. Studies have demonstrated that ambroxol can inhibit the expression of the MUC5AC gene, a key contributor to mucus overproduction in pathological states.[3][4]

Regulation of MUC5AC Gene Expression

Ambroxol has been shown to inhibit the production and gene expression of MUC5AC induced by various stimuli in airway epithelial cells.[3][4] This inhibitory effect appears to be mediated through the modulation of key inflammatory signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a critical regulator of MUC5AC expression. Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the ERK pathway, leading to increased MUC5AC transcription.[5] Research indicates that ambroxol can attenuate LPS-induced MUC5AC mRNA expression by inhibiting the activation of ERK1/2.[5][6] This suggests that ambroxol interferes with the signaling cascade that links inflammation to mucin gene upregulation.

The Nuclear Factor-kappa B (NF-κB) pathway is another central inflammatory pathway that drives MUC5AC expression. Ambroxol has been found to reduce the activation of NF-κB in the nucleus of human tracheal epithelial cells.[7] By inhibiting NF-κB activation, ambroxol can potentially downregulate the transcription of NF-κB target genes, including MUC5AC.

Effect on MUC5B Gene Expression

Currently, there is a notable lack of scientific literature investigating the direct effects of either this compound or ambroxol on the expression of the MUC5B gene. While MUC5B is essential for maintaining a healthy mucus layer, its role in the context of muco-obstructive diseases is complex and distinct from that of MUC5AC. Further research is warranted to elucidate how these mucolytic agents may influence the expression of this fundamental airway mucin.

Quantitative Data on Mucin Gene and Protein Expression

The following tables summarize the quantitative findings from in vitro studies investigating the effect of ambroxol on MUC5AC expression and production.

Table 1: Effect of Ambroxol on LPS-Induced MUC5AC mRNA Expression in NCI-H292 Cells

TreatmentMUC5AC mRNA Expression (relative to control)Reference
Control1.0[6]
LPSIncreased[6]
LPS + Ambroxol (0.2 µM)Dose-dependent inhibition[6]
LPS + Ambroxol (2 µM)Dose-dependent inhibition[6]
LPS + Ambroxol (20 µM)Dose-dependent inhibition[6]

Data derived from graphical representations in the cited literature. Specific fold-change values were not provided in the abstract.

Table 2: Effect of Ambroxol on IL-13-Induced MUC5AC Secretion and Cellular Content in Human Tracheal-Bronchial Cells

Treatment (24 hr)MUC5AC Secretion (relative to IL-13 alone)Cellular MUC5AC Content (relative to IL-13 alone)Reference
IL-13100%100%[8][9]
IL-13 + Ambroxol (30 µM)Significant reductionNo significant change[8][9]
IL-13 + Ambroxol (100 µM)Significant reductionNo significant change[8][9]

Note: In this study, ambroxol was found to be less effective than guaifenesin in inhibiting MUC5AC.[8][9]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the effects of ambroxol on mucin gene expression.

Cell Culture
  • Cell Line: The human pulmonary mucoepidermoid carcinoma cell line, NCI-H292, is frequently used for these studies. These cells are a well-established model for studying airway mucin expression.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

  • Primary Cells: Primary cultures of human tracheal epithelial cells are also utilized to provide a more physiologically relevant model.[7] These cells are often grown at an air-liquid interface to promote differentiation into a mucociliary phenotype.[8][9]

Treatment with Stimulants and Inhibitors
  • Stimulation: To induce mucin gene expression, cells are often treated with inflammatory stimuli such as:

    • Lipopolysaccharide (LPS): Used to mimic bacterial infection and inflammation.[5][6]

    • Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF): Potent inducers of MUC5AC expression.[3][4]

    • Interleukin-13 (IL-13): A key cytokine in type 2 airway inflammation.[8][9]

  • Ambroxol Treatment: Cells are pre-treated with varying concentrations of ambroxol for a specified period (e.g., 15-30 minutes) before the addition of the stimulant. The incubation with both agents then continues for a longer duration (e.g., 24 hours) to assess the impact on gene and protein expression.[3][4][6]

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Total RNA is isolated from the cultured cells using standard methods such as TRIzol reagent or commercially available kits.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The expression of MUC5AC mRNA is quantified by real-time PCR using a fluorescent dye like SYBR Green and gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.

Mucin Protein Quantification (ELISA)
  • Sample Collection: Cell culture supernatants are collected to measure secreted mucin, while cell lysates are prepared to quantify intracellular mucin content.

  • ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of MUC5AC protein. The general steps include:

    • Coating a microplate with a capture antibody specific for MUC5AC.

    • Adding the samples (supernatants or lysates) to the wells.

    • Adding a detection antibody, often biotinylated, that binds to a different epitope on the MUC5AC protein.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) that develops a color in the presence of HRP.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • The concentration of MUC5AC in the samples is determined by comparison to a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in MUC5AC gene expression and a typical experimental workflow for investigating the effects of ambroxol.

G Signaling Pathways in MUC5AC Gene Expression and Ambroxol Intervention cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Ambroxol Intervention cluster_3 Gene Expression LPS LPS ERK ERK1/2 LPS->ERK NFkB NF-κB LPS->NFkB PMA_EGF PMA / EGF PMA_EGF->ERK MUC5AC MUC5AC Gene Expression ERK->MUC5AC NFkB->MUC5AC Ambroxol Ambroxol Ambroxol->ERK Inhibits Ambroxol->NFkB Inhibits

Caption: Ambroxol's inhibitory effect on MUC5AC gene expression via ERK and NF-κB pathways.

G Experimental Workflow for MUC5AC Gene Expression Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Culture Culture NCI-H292 Cells Pretreat Pre-treat with Ambroxol Culture->Pretreat Stimulate Stimulate with LPS/PMA/EGF Pretreat->Stimulate Harvest Harvest Cells & Supernatant Stimulate->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction (Lysate) Harvest->Protein_Extraction RT_qPCR RT-qPCR for MUC5AC mRNA RNA_Isolation->RT_qPCR ELISA ELISA for MUC5AC Protein Protein_Extraction->ELISA Analysis Data Analysis & Interpretation RT_qPCR->Analysis ELISA->Analysis

Caption: Workflow for analyzing ambroxol's effect on MUC5AC expression.

Conclusion and Future Directions

The available evidence strongly suggests that ambroxol, the active metabolite of this compound, downregulates MUC5AC gene expression in airway epithelial cells, likely through the inhibition of the ERK and NF-κB signaling pathways. This action at the level of gene expression complements its known mucolytic and secretolytic effects, providing a multi-faceted mechanism for its therapeutic benefit in respiratory diseases characterized by mucus hypersecretion.

However, several knowledge gaps remain. There is a clear need for studies investigating the direct effects of this compound on mucin gene expression to confirm that its activity is indeed mediated by its conversion to ambroxol. Furthermore, the impact of these compounds on MUC5B gene expression is a critical area for future research, given the fundamental role of this mucin in airway health. A more detailed elucidation of the precise molecular interactions between ambroxol and the components of the ERK and NF-κB pathways would also provide a more complete picture of its mechanism of action. Such research will be invaluable for the development of more targeted and effective muco-regulatory therapies for a range of debilitating respiratory diseases.

References

The Multifaceted Molecular Influence of Bromhexine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine hydrochloride, a derivative of the alkaloid vasicine, has a long-standing clinical history as a mucolytic agent. Beyond its established effects on mucus viscosity and clearance, recent research has unveiled its engagement with more complex molecular pathways, including the inhibition of the transmembrane protease serine 2 (TMPRSS2) and the induction of autophagy. These findings have broadened the therapeutic potential of this compound, particularly in the context of viral infections and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows to support further research and drug development endeavors.

Introduction

Initially recognized for its secretolytic and secretomotoric properties in the respiratory tract, this compound hydrochloride facilitates the clearance of mucus by altering its rheological properties.[1] Its mechanism of action was traditionally attributed to the depolymerization of mucopolysaccharide fibers and the stimulation of serous gland secretion. However, the scientific community's interest in this compound has been revitalized by the discovery of its potent inhibitory effect on TMPRSS2, a key protease involved in the entry of various respiratory viruses, including SARS-CoV-2.[2][3] Furthermore, emerging evidence suggests that this compound can modulate the fundamental cellular process of autophagy, opening new avenues for its application in protein aggregation-related disorders.[4] This guide aims to consolidate the current understanding of these molecular pathways, providing the necessary technical details for researchers to build upon existing knowledge.

Mucolytic and Mucokinetic Pathways

This compound's primary and most well-documented effect is on the physicochemical properties of mucus, leading to enhanced mucociliary clearance.[5] This is achieved through a multi-pronged mechanism targeting mucus composition and airway function.

Alteration of Mucus Viscoelasticity

This compound has been shown to directly impact the rheological properties of mucus, reducing its viscosity and elasticity, which in turn facilitates its removal from the respiratory tract.[5]

Quantitative Data:

ParameterOrganism/ModelTreatmentResultReference
Residual Shear ViscosityMini-pig tracheal mucus0.5, 1.0, and 2.0 mg/kg this compound HCl (twice daily for 5 days)Statistically significant reduction (p < 0.05)[6]
Instantaneous Shear ComplianceMini-pig tracheal mucus0.5, 1.0, and 2.0 mg/kg this compound HCl (twice daily for 5 days)Statistically significant increase (p < 0.005)[6]

Experimental Protocol: Creep Compliance Rheometry of Tracheal Mucus

This protocol is adapted from methodologies used for characterizing the viscoelastic properties of mucus.[7][8][9][10][11]

  • Sample Collection: Collect tracheal mucus samples from the model organism. For in vivo studies, this can be from surgically created tracheal pouches.[6] For in vitro studies, mucus can be collected from excised tracheas.

  • Sample Preparation: Gently remove any contaminating saliva or cellular debris from the mucus sample. Load the sample onto the plate of a rheometer. A cone-and-plate or parallel-plate geometry is suitable.

  • Instrumentation: Use a controlled-stress rheometer capable of performing creep and recovery tests.

  • Creep Phase: Apply a small, constant shear stress to the sample for a defined period (e.g., 300 seconds). The applied stress should be within the linear viscoelastic region of the mucus, determined from preliminary stress sweep experiments.

  • Recovery Phase: Remove the applied stress and monitor the strain recovery of the sample over time (e.g., 600 seconds).

  • Data Analysis:

    • Plot shear strain as a function of time.

    • From the creep phase, determine the instantaneous compliance (J0) and the retarded elastic compliance (JR).

    • From the recovery phase, determine the residual shear viscosity (ηN) by analyzing the rate of strain recovery.

    • Compare the viscoelastic parameters of mucus from this compound-treated and control groups.

Stimulation of Serous Gland Secretion and Mucin Depolymerization

This compound is reported to stimulate the secretion of a more serous (watery) mucus from the bronchial glands, which helps to dilute thick, tenacious mucus.[5] It is also suggested to act by breaking down acid mucopolysaccharide fibers within the mucus.[5]

Experimental Workflow: Quantifying Mucin Secretion

This workflow is based on established methods for measuring fluid and mucin secretion from airway glands and quantifying mucin content.[12][13][14][15][16][17][18][19][20]

Figure 1: Experimental workflow for quantifying mucin secretion.

Inhibition of TMPRSS2

A pivotal discovery in this compound's pharmacology is its ability to inhibit the transmembrane protease serine 2 (TMPRSS2).[3] This enzyme is crucial for the priming of viral spike proteins, a necessary step for the entry of several respiratory viruses into host cells.[2]

Signaling Pathway: TMPRSS2-Mediated Viral Entry and its Inhibition by this compound

G cluster_host Host Cell cluster_virus Virus ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Viral Entry Viral Entry ACE2->Viral Entry Membrane Fusion Spike Spike Protein Membrane Cell Membrane Spike->ACE2 Binding Spike->TMPRSS2 Priming (Cleavage) Spike->Viral Entry Membrane Fusion This compound This compound HCl This compound->TMPRSS2 Inhibition

Figure 2: TMPRSS2-mediated viral entry and its inhibition by this compound HCl.

Quantitative Data:

ParameterAssayResultReference
IC50Enzymatic TMPRSS2 Assay0.75 µM[3]
IC50Enzymatic TMPRSS2 AssayNo inhibition observed[6][21][22][23][24]

Note on Conflicting Data: The inhibitory effect of this compound on TMPRSS2 is a subject of debate, with some studies reporting a potent inhibition and others finding no effect.[3][6][21][22][23][24] This discrepancy may arise from differences in experimental conditions, such as the use of different recombinant TMPRSS2 constructs or assay buffers. Further research is needed to clarify the precise inhibitory potential of this compound on TMPRSS2.

Experimental Protocol: Enzymatic TMPRSS2 Inhibition Assay

This protocol is based on a published high-throughput screening assay for TMPRSS2 inhibitors.[6][21][22][23][24]

  • Reagents:

    • Recombinant human TMPRSS2 (extracellular domain)

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

    • Control inhibitor (e.g., Camostat mesylate)

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer.

    • Add varying concentrations of this compound hydrochloride or control inhibitor. Include a vehicle control (DMSO).

    • Add the recombinant TMPRSS2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Induction of Autophagy

Emerging evidence indicates that this compound can act as an autophagy inducer.[4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis and the clearance of aggregated proteins.

Signaling Pathway: this compound-Induced Autophagy

G This compound This compound HCl Autophagy_Induction Autophagy Induction This compound->Autophagy_Induction Phagophore Phagophore Formation Autophagy_Induction->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3II LC3-II Phagophore->LC3II Lipidation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cytoplasmic Contents Autolysosome->Degradation LC3I LC3-I p62 p62/SQSTM1 p62->Autophagosome Cargo Recognition p62->Degradation Degraded Aggregates Protein Aggregates (e.g., Tau) Aggregates->p62

Figure 3: Simplified overview of this compound-induced autophagy.

Quantitative Data:

ParameterCell LineTreatmentResultReference
Phospho-tau (pS202, pS396/S404) levelsNeuro2a (N2a) cells20 µM this compoundMarked reduction in hyperphosphorylated tau[4]
Total tau levelsNeuro2a (N2a) cells20 µM this compoundReduction in total tau levels[4]

Experimental Protocol: Western Blot Analysis of LC3-II and p62

This protocol is a standard method for monitoring autophagy.[25][26][27][28][29][30]

  • Cell Culture and Treatment:

    • Culture cells (e.g., N2a, HeLa) to an appropriate confluency.

    • Treat cells with varying concentrations of this compound hydrochloride for different time points. Include a vehicle control.

    • For autophagic flux analysis, include a condition where cells are co-treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.

    • Calculate the LC3-II/LC3-I ratio as a measure of autophagosome formation.

    • Analyze the levels of p62, which should decrease with increased autophagic flux.

    • Compare the results between this compound-treated and control groups, with and without the autophagy inhibitor, to assess autophagic flux.

Experimental Protocol: Immunofluorescence for LC3 Puncta

This is a common method to visualize autophagosome formation.[2][5][31][32]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound hydrochloride as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with a detergent such as Triton X-100 or saponin in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., BSA or normal goat serum in PBS).

    • Incubate the cells with a primary antibody against LC3 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Conclusion

This compound hydrochloride's molecular influence extends beyond its classical mucolytic function. Its ability to inhibit TMPRSS2 and induce autophagy presents exciting opportunities for its repurposing in a range of diseases. The conflicting data surrounding its TMPRSS2 inhibitory activity underscores the need for standardized and rigorous experimental protocols. Similarly, a more profound quantitative understanding of its impact on autophagy is required to fully elucidate its therapeutic potential in this domain. This technical guide provides a foundational resource for researchers to delve deeper into the multifaceted molecular pathways of this compound, with the aim of fostering innovation in drug discovery and development.

References

Bromhexine interaction with transmembrane protease serine 2 (TMPRSS2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Bromhexine with Transmembrane Protease Serine 2 (TMPRSS2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of viral pathogens that utilize host cell machinery for entry has intensified the search for effective therapeutic and prophylactic agents. One such host factor, the Transmembrane Protease Serine 2 (TMPRSS2), is crucial for the proteolytic priming of viral spike proteins, a necessary step for the entry of several respiratory viruses, including SARS-CoV-2. This compound, a long-established mucolytic agent, has been identified as a potential inhibitor of TMPRSS2. This technical guide provides a comprehensive overview of the molecular interaction between this compound and TMPRSS2, detailing its proposed mechanism of action, quantitative inhibition data, relevant experimental protocols, and the current standing of its therapeutic potential based on preclinical and clinical evidence. The guide aims to serve as a resource for researchers engaged in antiviral drug discovery and development.

The Role of TMPRSS2 in Viral Entry

TMPRSS2 is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] Its primary role in virology is the activation of viral envelope glycoproteins. For coronaviruses like SARS-CoV and SARS-CoV-2, the viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell.[4][5] Following this binding, TMPRSS2 cleaves the S protein at the S1/S2 and S2' sites, which triggers a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell's cytoplasm.[1][6][7] Inhibition of TMPRSS2 is therefore a promising therapeutic strategy to block viral entry at a very early stage of infection.[8][9][10]

This compound as a TMPRSS2 Inhibitor

This compound hydrochloride, an over-the-counter mucolytic drug, was identified as a potent and selective inhibitor of TMPRSS2 through a chemical library screening aimed at discovering suppressors of prostate cancer metastasis.[11][12] Its potential repurposing for preventing and managing SARS-CoV-2 infection is predicated on this inhibitory activity.[11][13]

Mechanism of Action

The proposed mechanism involves this compound directly binding to the active site of the TMPRSS2 enzyme, thereby preventing it from cleaving its substrate, the viral S protein.[1][6] Molecular docking studies have sought to elucidate this interaction at an atomic level. These computational analyses suggest that this compound hydrochloride interacts with key residues within the active site pocket of TMPRSS2. Specifically, interactions with Gln438 and other residues through hydrophobic contacts have been reported.[14][15] This binding is distinct from other inhibitors like Camostat and Nafamostat, which interact strongly with the catalytic triad residues (His296, Asp435, Ser441).[9][15] By occupying the active site, this compound sterically hinders the access of the viral S protein, thus inhibiting its priming and subsequent membrane fusion.

cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Virus Spike Spike (S) Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Fusion Membrane Fusion & Viral Entry Spike->Fusion 3. Conformational Change TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Cleavage This compound This compound This compound->TMPRSS2 Inhibition

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 entry.
Quantitative Inhibition Data

The potency of this compound as a TMPRSS2 inhibitor has been a subject of investigation, with some conflicting reports in the literature. This discrepancy may arise from differences in experimental conditions, such as the specific construct of the recombinant TMPRSS2 used.[2] A key study identified this compound with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[11][13][16][17] However, other enzymatic assays have reported no significant inhibition.[2][18][19]

InhibitorTargetIC50 ValueStudy TypeReference
This compound Hydrochloride TMPRSS20.75 µMBiochemical ScreenLucas et al. (2014)[5][11][13][16][17]
This compound Hydrochloride TMPRSS2No InhibitionEnzymatic AssayShmain et al. (2020)[2][18][19]
Camostat Mesylate TMPRSS26.2 nMEnzymatic AssayShmain et al. (2020)[18][19]
Nafamostat Mesylate TMPRSS20.27 nMEnzymatic AssayShmain et al. (2020)[18][19]
Alternative Mechanisms

Given the conflicting biochemical data, some studies suggest that this compound's antiviral effects may not be solely, or even primarily, due to direct TMPRSS2 inhibition. An alternative hypothesis is that this compound acts by inhibiting other proteases involved in viral entry, such as cathepsins, which are critical for the endosomal entry pathway of the virus.[2][20] Another proposed mechanism is the inhibition of the viral cysteine protease 3CLpro (also known as Mpro), which would disrupt viral replication after cell entry.[20]

Key Experimental Protocols

Reproducibility and comparison of results depend critically on the experimental methodologies employed. Below are detailed summaries of common protocols used to investigate the this compound-TMPRSS2 interaction.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

Methodology:

  • Enzyme Preparation: A recombinant form of the extracellular serine protease domain of human TMPRSS2 is expressed (e.g., in E. coli or mammalian cells) and purified.[21][22]

  • Inhibitor Preparation: this compound hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Reaction:

    • Recombinant TMPRSS2 is pre-incubated with varying concentrations of this compound (or vehicle control) in an assay buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 8.0) in a 384-well plate.[22]

    • A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), is added to initiate the reaction.[22] This substrate mimics the cleavage site recognized by TMPRSS2.

  • Data Acquisition: The plate is incubated at 37°C, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide) is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Recombinant TMPRSS2 Enzyme A1 Pre-incubate TMPRSS2 with this compound in Plate P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Add Fluorogenic Substrate (e.g., Boc-QAR-AMC) A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure Fluorescence Over Time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for an in vitro TMPRSS2 enzymatic inhibition assay.
Cell-Based SARS-CoV-2 Entry Assay

This assay evaluates the effect of this compound on viral entry into host cells that endogenously or exogenously express TMPRSS2.

Methodology:

  • Cell Culture: Human lung epithelial cells (e.g., Calu-3) or intestinal cells (e.g., Caco-2), which are known to express TMPRSS2, are seeded in multi-well plates and grown to confluence.[23][24][25]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound hydrochloride for a defined period (e.g., 1-2 hours) before infection.

  • Viral Infection: The culture medium is replaced with a medium containing SARS-CoV-2 (either a wild-type strain or a reporter pseudovirus) at a specific multiplicity of infection (MOI), along with the corresponding concentration of this compound.

  • Incubation: The infected cells are incubated for a period (e.g., 24-48 hours) to allow for viral entry and replication.

  • Quantification of Viral Load:

    • The cell culture supernatant is collected to quantify the amount of progeny virus.

    • The cells are lysed to extract total RNA.

    • Quantitative reverse transcription PCR (RT-qPCR) is performed to measure the levels of a specific viral gene (e.g., N gene), which serves as a proxy for the extent of viral infection and replication.[23]

  • Data Analysis: The viral RNA copy number is normalized to a housekeeping gene. The reduction in viral load in this compound-treated cells compared to vehicle-treated controls is calculated to determine the drug's efficacy.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to a receptor (TMPRSS2).

Methodology:

  • Receptor Preparation: Since an experimental 3D structure of TMPRSS2 is often unavailable, a homology model is typically generated using a server like SWISS-MODEL, with a related serine protease (e.g., hepsin) as a template.[15][23][26] The model is then refined and validated.

  • Ligand Preparation: The 3D structure of this compound hydrochloride is generated and its energy is minimized using computational chemistry software.

  • Docking Simulation:

    • Software such as AutoDock or MOE is used to perform the docking.[23][26]

    • A "grid box" is defined around the predicted active site of TMPRSS2, which includes the catalytic triad (His296, Asp345, Ser441) and surrounding residues.[23]

    • The docking algorithm samples multiple conformations and orientations of this compound within the active site and scores them based on a scoring function that estimates binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of TMPRSS2 are visualized and examined.[15][23]

cluster_input Input Preparation cluster_docking Docking Simulation cluster_output Output Analysis I1 Generate 3D Homology Model of TMPRSS2 D1 Define Active Site (Grid Box) I1->D1 I2 Prepare 3D Structure of this compound D2 Run Docking Algorithm (e.g., AutoDock) I2->D2 D1->D2 O1 Score and Rank Binding Poses D2->O1 O2 Visualize and Analyze Ligand-Receptor Interactions O1->O2

Caption: Logical workflow for molecular docking of this compound to TMPRSS2.

Clinical Perspective and Future Directions

The hypothesis that this compound could prevent or treat COVID-19 by inhibiting TMPRSS2 has led to several clinical trials.[27] A randomized open-label study suggested that prophylactic treatment with this compound was associated with a reduction in the rate of symptomatic COVID-19 among medical personnel.[4] However, another trial in patients with mild-to-moderate disease found that this compound did not significantly reduce viral load compared to standard of care.[5] These mixed results highlight the complexity of translating in vitro findings to clinical efficacy and may reflect the ongoing debate about this compound's precise mechanism and potency against TMPRSS2.

For drug development professionals, the story of this compound and TMPRSS2 serves as an important case study in drug repurposing. While the initial biochemical and computational findings were promising, the conflicting data underscore the need for standardized assays and a multi-faceted approach to target validation. Future research should focus on:

  • Clarifying the inhibitory potency of this compound and its active metabolite, ambroxol, against full-length, cell-surface TMPRSS2.[2][28]

  • Conducting head-to-head comparisons with other known TMPRSS2 inhibitors under uniform experimental conditions.

  • Exploring the potential of this compound in combination therapies that target multiple steps of the viral life cycle.

Conclusion

This compound has been identified as a potential inhibitor of the host protease TMPRSS2, a key enabler of SARS-CoV-2 cell entry. The proposed mechanism involves direct binding to the enzyme's active site, preventing the proteolytic cleavage of the viral spike protein. While initial studies reported a potent IC50 of 0.75 µM, subsequent research has yielded conflicting results, with some enzymatic assays showing no inhibition. This has led to the exploration of alternative antiviral mechanisms for this compound. The preclinical and clinical evidence remains inconclusive, but the investigation into the this compound-TMPRSS2 interaction has provided valuable insights into a critical host-virus interface and continues to inform the development of host-directed antiviral strategies.

References

Synthesis and Chemical Characterization of Bromhexine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Bromhexine and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes to facilitate further research and development in this area.

Introduction to this compound and its Derivatives

This compound, a synthetic derivative of the vasicine alkaloid obtained from Adhatoda vasica, is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus production.[1][2] Its mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, thereby reducing its viscosity and facilitating its removal from the respiratory tract.[3][4] Beyond its mucolytic properties, recent studies have highlighted the potential of this compound and its derivatives as antiviral agents, particularly through the inhibition of the transmembrane serine protease 2 (TMPRSS2), a key enzyme for the entry of certain viruses into host cells.[1][5] The metabolite of this compound, Ambroxol, has also been suggested to interact with the angiotensin-converting enzyme 2 (ACE2) receptor, another crucial viral entry point.[1][5]

The development of this compound derivatives, such as Schiff bases, aims to enhance its therapeutic potential, including its antiviral and antioxidant activities.[6][7] This guide delves into the synthetic pathways for creating these novel compounds and the analytical techniques employed for their thorough chemical characterization.

Synthesis of this compound and its Derivatives

Several synthetic routes for this compound hydrochloride and its derivatives have been reported. The following sections detail some of the key methodologies.

Synthesis of this compound Hydrochloride from 2-Amino-3,5-dibromobenzaldehyde

A common synthetic pathway for this compound hydrochloride involves a three-step process starting from 2-amino-3,5-dibromobenzaldehyde.[8]

Experimental Protocol:

  • Step A: Reduction to 2-Amino-3,5-dibromobenzyl alcohol:

    • Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.

    • Add sodium borohydride in batches while maintaining the temperature below 30°C.

    • Stir the mixture at room temperature for 1 hour.

    • Adjust the pH to 6-7 with hydrochloric acid.

    • Filter the mixture and dissolve the resulting filter cake in tetrahydrofuran (THF).

    • Dry the solution to remove water and filter to obtain the filtrate containing the product.[8]

  • Step B: Chlorination to 2,4-Dibromo-6-chloromethyl aniline:

    • In a separate reactor, add thionyl chloride to THF.

    • Add the filtrate from Step A dropwise to the thionyl chloride solution, keeping the temperature below 30°C.[8]

  • Step C: Amination and Salt Formation:

    • React the 2,4-dibromo-6-chloromethyl aniline obtained in Step B with N-methyl cyclohexylamine.

    • Perform a salt-forming reaction with an HCl salifying reagent to yield this compound hydrochloride.[8]

Synthesis Workflow:

G cluster_0 Step A: Reduction cluster_1 Step B: Chlorination cluster_2 Step C: Amination & Salt Formation A 2-Amino-3,5-dibromobenzaldehyde C 2-Amino-3,5-dibromobenzyl alcohol A->C Reduction B Sodium Borohydride Ethanol E 2,4-Dibromo-6-chloromethyl aniline C->E Chlorination D Thionyl Chloride THF H This compound Hydrochloride E->H Amination F N-methyl cyclohexylamine G HCl

Synthesis of this compound Hydrochloride.
Synthesis of Schiff Base Derivatives of this compound

Schiff base derivatives of this compound have been synthesized to explore their enhanced biological activities.[6][7]

Experimental Protocol:

  • General Procedure: The synthesis involves the condensation reaction between this compound and various substituted aldehydes or ketones.

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add the desired aldehyde or ketone to the solution.

    • Add a catalytic amount of an acid (e.g., glacial acetic acid).

    • Reflux the reaction mixture for a specified period.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration.

    • Purify the crude product by recrystallization.

Logical Relationship of Schiff Base Formation:

G This compound This compound (Primary Amine) Schiff_Base Schiff Base Derivative (Azomethine Group) This compound->Schiff_Base + Aldehyde_Ketone Aldehyde or Ketone (Carbonyl Group) Aldehyde_Ketone->Schiff_Base + Water Water Schiff_Base->Water - (Elimination)

Formation of Schiff Base Derivatives.

Chemical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive chemical characterization of this compound derivatives.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR and 13C NMR: Used to elucidate the molecular structure of the synthesized compounds by identifying the chemical environment of hydrogen and carbon atoms.[6][7]

    • Experimental Protocol:

      • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

      • Transfer the solution to an NMR tube.

      • Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

      • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

3.1.2. Infrared (IR) Spectroscopy

  • FTIR: Used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[6][7]

    • Experimental Protocol:

      • Prepare the sample as a KBr pellet or a thin film.

      • Place the sample in the FTIR spectrometer.

      • Record the spectrum in the range of 4000-400 cm-1.

      • Identify characteristic absorption bands for functional groups such as N-H, C=N, C-Br, and aromatic C-H.

3.1.3. Mass Spectrometry (MS)

  • MS: Used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[9]

    • Experimental Protocol:

      • Dissolve the sample in a suitable volatile solvent.

      • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

      • Acquire the mass spectrum to determine the molecular ion peak (M+) and analyze the fragmentation pattern.

Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • HPLC: A powerful technique for the separation, identification, and quantification of this compound and its derivatives.[9][10][11]

    • Experimental Protocol (General):

      • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, which is typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. A common mobile phase composition is methanol:acetonitrile:water (60:20:20, v/v).[9][10]

      • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.[10]

      • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

      • Chromatographic Conditions: Set up the HPLC system with a suitable column (e.g., C18, 250 mm x 4.6 mm, 5 µm), set the flow rate (e.g., 1 mL/min), and the detection wavelength (e.g., 220 nm, 247 nm).[9][12]

      • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms.

      • Quantification: Compare the peak areas of the analyte in the sample with those of the standard solutions to determine its concentration.

3.2.2. Thin-Layer Chromatography (TLC) - Densitometry

  • TLC-Densitometry: A quantitative method for the analysis of this compound, offering advantages in terms of lower solvent consumption and analysis time.[9][13]

    • Experimental Protocol:

      • Plate Preparation: Use pre-coated silica gel TLC plates.

      • Sample Application: Apply known volumes of standard and sample solutions as spots or bands onto the TLC plate.

      • Development: Develop the plate in a suitable mobile phase system in a saturated chromatographic chamber.

      • Detection: After development, dry the plate and visualize the spots under UV light (e.g., at 254 nm).

      • Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance and quantify the analyte by measuring the peak area.

Characterization Workflow:

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Synthesized this compound Derivative NMR NMR (1H, 13C) - Structure Elucidation Synthesized_Compound->NMR IR FTIR - Functional Group Identification Synthesized_Compound->IR MS Mass Spectrometry - Molecular Weight & Fragmentation Synthesized_Compound->MS HPLC HPLC - Purity, Identification, Quantification Synthesized_Compound->HPLC TLC TLC-Densitometry - Quantification Synthesized_Compound->TLC Final_Characterization Complete Chemical Characterization NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization TLC->Final_Characterization

Workflow for Chemical Characterization.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its derivatives.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[9][12]
Mobile PhaseMethanol:Acetonitrile:Water (60:20:20, v/v)[9][10]
Flow Rate1.0 mL/min[9]
Detection Wavelength220 nm / 247 nm[9][12]
Linearity Range2-40 µg/mL[12]
Average Recovery99.63%[12]

Table 2: Biological Activity of a Potent Schiff Base Derivative (BM9)

ParameterValueReference
Antiviral Activity (IC50)3.01 ± 1.70 µg/mL[6][14]
Antioxidant Activity (DPPH)99%[6]

Mechanism of Action and Signaling Pathway

This compound's primary mucolytic action is well-established.[3] More recently, its potential antiviral mechanism has been elucidated, focusing on the inhibition of TMPRSS2.[1][5]

Signaling Pathway for Potential Antiviral Action:

G cluster_receptors Host Cell Receptors Virus Virus (e.g., SARS-CoV-2) ACE2 ACE2 Receptor Virus->ACE2 Binds TMPRSS2 TMPRSS2 Protease Virus->TMPRSS2 Priming by Host_Cell Host Cell Viral_Entry Viral Entry ACE2->Viral_Entry Mediates TMPRSS2->Viral_Entry Facilitates This compound This compound This compound->TMPRSS2 Inhibits Ambroxol Ambroxol (this compound Metabolite) Ambroxol->ACE2 Interacts with

Potential Antiviral Mechanism of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound and its derivatives. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of novel derivatives, such as Schiff bases, opens up new avenues for enhancing the therapeutic profile of this compound, potentially leading to the development of new treatments for a range of respiratory and viral diseases. The provided workflows and signaling pathway diagrams offer a clear visual understanding of the key processes involved.

References

In-depth Technical Guide on the Pharmacological Properties of Bromhexine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine is a widely utilized mucolytic agent renowned for its ability to facilitate the clearance of mucus from the respiratory tract. Its principal active metabolite, ambroxol, plays a substantial role in its pharmacological effects. This technical guide offers a comprehensive examination of the pharmacological properties of this compound and its metabolites, focusing on their mechanisms of action, pharmacokinetics, and clinical applications. Detailed experimental protocols and quantitative data are presented to foster further research and drug development in this domain.

Introduction

This compound hydrochloride is a synthetic derivative of the alkaloid vasicine, obtained from the Adhatoda vasica plant.[1][2] It is clinically employed for its mucolytic properties in the management of respiratory disorders characterized by excessive or viscous mucus.[1][3] Following administration, this compound is rapidly metabolized into ambroxol, which is also a potent mucolytic and is available as a standalone therapeutic agent.[1][4] This guide delves into the intricate pharmacological details of both compounds.

Mechanism of Action

The primary mechanism of action of this compound and its metabolite ambroxol is multifaceted, targeting various aspects of mucus production and clearance.

  • Mucolytic and Secretolytic Effects: this compound acts as a secretolytic, increasing the production of serous mucus in the respiratory tract, which makes phlegm thinner and less viscous.[3] It disrupts the network of acid mucopolysaccharide fibers in mucus, leading to a reduction in viscosity.[5]

  • Secretomotoric Effect: By making the phlegm less viscous, this compound allows the cilia to more easily transport it out of the lungs.[3] Ambroxol, a metabolite of this compound, also possesses mucokinetic and secretagogue properties, promoting mucus clearance and facilitating expectoration.[6][7]

  • Stimulation of Surfactant: Ambroxol stimulates the synthesis and release of surfactant by type II pneumocytes.[6][7][8] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial wall and improving its transport.[8]

  • Antioxidant and Anti-inflammatory Properties: Ambroxol exhibits significant antioxidant and anti-inflammatory activities.[7][9][10] It can scavenge free radicals and reduce the release of inflammatory cytokines.[8] Studies have shown its ability to inhibit lipid peroxidation and protect against oxidative damage.[9][10] Ambroxol has also been shown to inactivate NF-κB signaling and its consequent pro-inflammatory mediators like IL-6 and TNF-α.[11]

  • Local Anesthetic Effect: Ambroxol has a potent inhibitory effect on neuronal Na+ channels, which explains its local anesthetic effect and its efficacy in relieving pain in acute sore throat.[7][8]

Signaling Pathway of Ambroxol's Anti-inflammatory Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway (IKK, IκB) TLR4->NFkB_pathway activates NFkB_n NF-κB NFkB_pathway->NFkB_n translocation Ambroxol Ambroxol Ambroxol->NFkB_pathway inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene induces A Prepare Mucus Simulant B Add Test Solutions (Control, this compound) A->B C Incubate B->C D Measure Viscosity (Ostwald Viscometer) C->D E Analyze Data D->E

References

Investigating the Secretolytic Effects of Bromhexine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a widely used mucolytic agent derived from the Adhatoda vasica plant.[1][2] Its clinical efficacy in treating respiratory conditions characterized by excessive or viscous mucus is attributed to its secretolytic effects, which involve the thinning of mucus and aiding its clearance from the respiratory tract.[1][3] This technical guide provides an in-depth overview of the in-vitro investigation of this compound's secretolytic effects, focusing on its mechanism of action, experimental protocols, and quantitative data from relevant studies.

Mechanism of Action: The Lysosomal Pathway

In-vitro studies suggest that a key mechanism behind this compound's mucolytic action involves the modulation of lysosomal enzyme activity within the submucosal glands of the respiratory tract.[4][5] this compound appears to induce the liberation of lysosomal enzymes into the cytoplasm of these glandular cells.[4][5] These enzymes are then thought to enzymatically break down acid glycoprotein (AGP) fibers within mucus granules, leading to a reduction in mucus viscosity.[4][5]

This proposed mechanism is supported by a significant correlation observed in canine tracheal slice preparations between the concentration of this compound, a decrease in the number of stained lysosomes, and a corresponding increase in glandular cells exhibiting altered AGP staining.[4][5]

Bromhexine_Signaling_Pathway This compound This compound Submucosal_Gland_Cell Submucosal Gland Cell This compound->Submucosal_Gland_Cell Enters Lysosome Lysosome Lysosomal_Enzymes Lysosomal Enzymes Lysosome->Lysosomal_Enzymes Releases Cytoplasm Cytoplasm Lysosomal_Enzymes->Cytoplasm Liberated into AGP_Fibers Acid Glycoprotein Fibers Lysosomal_Enzymes->AGP_Fibers Degrades Mucus_Granule Mucus Granule Reduced_Viscosity Reduced Mucus Viscosity AGP_Fibers->Reduced_Viscosity Leads to

Quantitative Data from In-Vitro Studies

While extensive quantitative in-vitro data on the direct rheological effects of this compound on human mucus is limited in publicly available literature, a key study using canine tracheal slices provides valuable insights into its mechanism.

ParameterThis compound ConcentrationObservationQuantitative Correlation
Lysosomal Integrity 0.0004% - 0.04%Decrease in the number of stained lysosomes in submucosal gland cells.[4][5]A strong negative correlation exists between this compound concentration and the number of stained lysosomes.
Acid Glycoprotein Staining 0.0004% - 0.04%Marked increase in the number of glandular cells with red-stained acid glycoproteins (stain index R).[4][5]A strong positive correlation (r=0.932, P < 0.01) was found between the increase in cells with stain index R and the decrease in stained lysosomes.[4][5]

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the secretolytic effects of this compound in vitro.

Lysosomal Enzyme Activity Assay

This protocol is designed to quantify the effect of this compound on the release of lysosomal enzymes from airway submucosal gland cells.

Experimental Workflow:

Lysosomal_Enzyme_Assay_Workflow start Start: Culture Airway Submucosal Gland Cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 30 min) treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis assay Perform Lysosomal Enzyme Activity Assay (e.g., β-Glucosidase) lysis->assay quantification Quantify enzyme activity (e.g., spectrophotometry) assay->quantification end End: Analyze and Compare Data quantification->end

Methodology:

  • Cell Culture: Primary airway submucosal gland cells or a suitable cell line (e.g., Calu-3, which exhibits some characteristics of submucosal gland serous cells) are cultured to confluence on a suitable substrate (e.g., multi-well plates).[6]

  • This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.0001% to 0.1%) and a vehicle control for a specified incubation period (e.g., 30 minutes).

  • Cell Lysis: After incubation, the cells are washed and then lysed using a suitable buffer to release intracellular contents, including lysosomal enzymes.

  • Enzyme Activity Measurement: The activity of a specific lysosomal enzyme (e.g., β-glucosidase, cathepsin D) in the cell lysate is measured using a commercially available assay kit.[7] These assays typically involve a fluorogenic or chromogenic substrate that is cleaved by the enzyme, producing a measurable signal.

  • Data Analysis: The enzyme activity is quantified, normalized to total protein content, and compared between the different this compound treatment groups and the control.

Mucin Secretion Assay (ELISA)

This protocol quantifies the amount of mucin secreted from airway epithelial cells following this compound treatment.

Experimental Workflow:

Mucin_Secretion_Assay_Workflow start Start: Culture Airway Epithelial Cells (e.g., Calu-3) treatment Treat cells with this compound and controls start->treatment collection Collect cell culture supernatant treatment->collection elisa Perform Mucin-specific ELISA (e.g., MUC5AC) collection->elisa detection Add detection antibody and substrate elisa->detection quantification Measure absorbance and calculate mucin concentration detection->quantification end End: Analyze and Report Results quantification->end

Methodology:

  • Cell Culture: A mucus-secreting airway cell line such as Calu-3 is cultured at an air-liquid interface (ALI) to promote differentiation and mucus production.[8][9]

  • Treatment: Apical surfaces of the differentiated cultures are washed to remove accumulated mucus. Fresh medium containing various concentrations of this compound or a secretagogue control (e.g., ATP) is then added to the apical surface.

  • Sample Collection: After a defined incubation period, the apical liquid containing secreted mucins is collected.

  • ELISA: The concentration of a specific mucin, typically MUC5AC, in the collected samples is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: A standard curve is generated, and the mucin concentrations in the samples are determined and compared across treatment groups.

Ciliary Beat Frequency (CBF) Measurement

This protocol assesses the effect of this compound on the ciliary beat frequency of human airway epithelial cells.

Experimental Workflow:

CBF_Measurement_Workflow start Start: Culture Primary Human Bronchial Epithelial Cells at ALI treatment Apply this compound or control solutions to the apical surface start->treatment imaging Acquire high-speed video of ciliary motion treatment->imaging analysis Analyze video using specialized software to determine CBF (Hz) imaging->analysis end End: Compare CBF across treatment groups analysis->end

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells are cultured at an ALI to form a differentiated, ciliated epithelium.

  • Treatment: The cultures are placed on a heated microscope stage, and the apical surface is exposed to medium containing different concentrations of this compound or a control.

  • High-Speed Video Microscopy: High-speed video recordings of the ciliary motion are captured at multiple locations on the cell culture insert.

  • CBF Analysis: The videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the beating cilia to determine the ciliary beat frequency in Hertz (Hz).[1]

  • Data Analysis: The CBF values are averaged for each treatment condition and compared to determine the effect of this compound.

Conclusion

The in-vitro investigation of this compound's secretolytic effects points towards a mechanism involving the release of lysosomal enzymes within submucosal gland cells, leading to the degradation of mucus glycoproteins. While direct quantitative in-vitro data on its impact on human mucus rheology and secretion is an area requiring further research, the methodologies outlined in this guide provide a robust framework for future studies. A deeper understanding of this compound's cellular and molecular actions will be invaluable for the development of more targeted and effective mucolytic therapies.

References

The Modulatory Role of Bromhexine on Inflammatory Responses in Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine, a widely utilized mucolytic agent, has demonstrated significant potential in modulating inflammatory responses within the context of various respiratory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound and its primary active metabolite, ambroxol. Drawing upon a comprehensive review of preclinical and clinical studies, this document elucidates the mechanisms of action, summarizes quantitative data on the reduction of inflammatory mediators, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence presented herein underscores the therapeutic potential of this compound beyond its mucolytic function, highlighting its role as a modulator of inflammatory cascades in respiratory pathologies.

Introduction

Chronic and acute respiratory diseases are frequently characterized by a pronounced inflammatory response, contributing significantly to disease pathogenesis and symptomatology. While this compound is primarily recognized for its ability to reduce mucus viscosity, a growing body of evidence reveals its capacity to exert direct and indirect anti-inflammatory effects.[1][2] These properties are largely attributed to its active metabolite, ambroxol.[3] This guide explores the molecular mechanisms underlying these anti-inflammatory actions, with a focus on the modulation of key signaling pathways and the suppression of pro-inflammatory cytokine production.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its metabolite ambroxol are multifaceted, involving the inhibition of key inflammatory signaling pathways and the subsequent reduction in the expression and release of pro-inflammatory mediators.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-regulated kinase (ERK) pathway, are crucial in the inflammatory response to stimuli such as lipopolysaccharide (LPS) and cigarette smoke extract.[1][4] Studies have shown that ambroxol can significantly inhibit the phosphorylation of ERK1/2, a key step in the activation of this pathway.[4] By attenuating ERK signaling, ambroxol effectively downregulates the expression of pro-inflammatory genes.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Ambroxol has been shown to inhibit the activation of NF-κB in human tracheal epithelial cells infected with rhinovirus.[5] This inhibition is thought to occur at multiple levels of the signaling cascade, preventing the translocation of NF-κB into the nucleus and thereby suppressing the transcription of its target genes.[5][6]

Quantitative Data on Inflammatory Marker Reduction

The anti-inflammatory efficacy of this compound's metabolite, ambroxol, has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on the reduction of pro-inflammatory cytokine and chemokine levels.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Ambroxol

Cell TypeStimulantAmbroxol ConcentrationCytokineReduction (%)Reference
Human Bronchial Epithelial (NCI-H292)LPS20 µMTNF-α (mRNA)Significant[1]
Human Bronchial Epithelial (NCI-H292)LPS20 µMIL-1β (mRNA)Significant[1]
Human Tracheal Epithelial CellsRV14100 nMIL-1βSignificant[5]
Human Tracheal Epithelial CellsRV14100 nMIL-6Significant[5]
Human Tracheal Epithelial CellsRV14100 nMIL-8Significant[5]
Peripheral Blood Mononuclear CellsPhytohaemagglutinin10 µMTNF-α~37%[2]
Peripheral Blood Mononuclear CellsPhytohaemagglutinin10 µMIL-2~35%[2]
Bronchoalveolar Lavage CellsPhytohaemagglutinin10 µMTNF-α~25%[2]
Bronchoalveolar Lavage CellsPhytohaemagglutinin10 µMIL-2~30%[2]

Table 2: In Vivo Reduction of Inflammatory Mediators by Ambroxol in a Mouse Model of LPS-Induced Lung Inflammation

Treatment Group (Inhalation)Cytokine/Chemokine (mRNA in lung tissue)Fold Change vs. ControlReference
LPS + VehicleTNF-αIncreased[4]
LPS + Ambroxol (7.5 mg/ml)TNF-αSignificantly Reduced[4]
LPS + VehicleIL-1βIncreased[4]
LPS + Ambroxol (7.5 mg/ml)IL-1βSignificantly Reduced[4]
LPS + VehicleCCL-2Increased[4]
LPS + Ambroxol (7.5 mg/ml)CCL-2Significantly Reduced[4]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Macrophage Stimulation and Cytokine Measurement
  • Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) differentiated into macrophages.

  • Protocol:

    • Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or ambroxol (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Normalize cytokine levels to the total protein concentration of the corresponding cell lysates.

Western Blot Analysis of NF-κB and MAPK Pathway Activation
  • Objective: To assess the effect of a compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Line: Respiratory epithelial cells (e.g., A549, BEAS-2B) or macrophages.

  • Protocol:

    • Culture cells to 80-90% confluency in 6-well plates.

    • Pre-treat cells with the test compound or vehicle for 1-2 hours.

    • Stimulate cells with an appropriate agonist (e.g., TNF-α for NF-κB activation, LPS for MAPK activation) for a short duration (e.g., 15-60 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Animal Model of COPD
  • Objective: To evaluate the in vivo anti-inflammatory effects of a compound in a model of chronic obstructive pulmonary disease.

  • Animal Model: C57BL/6 mice or guinea pigs.

  • Protocol:

    • Induce COPD-like lung inflammation by chronic exposure to cigarette smoke (e.g., 4-6 cigarettes/day, 5 days/week for 3-6 months) and/or intranasal or intratracheal administration of LPS or elastase.[7]

    • Administer this compound or ambroxol (e.g., via oral gavage, intraperitoneal injection, or inhalation) daily during the induction period.

    • At the end of the study period, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Perform differential cell counts in the BALF to assess inflammatory cell infiltration.

    • Measure the levels of inflammatory cytokines and chemokines in the BALF and lung homogenates using ELISA or multiplex assays.

    • Conduct histological analysis of lung tissue sections to evaluate inflammatory cell infiltration and structural changes.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound/ambroxol and a typical experimental workflow for assessing its anti-inflammatory activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound/ Ambroxol This compound->IKK Inhibits NFkB_nuc NF-κB (Active) This compound->NFkB_nuc Inhibits Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound/Ambroxol.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates This compound This compound/ Ambroxol MEK MEK This compound->MEK Inhibits Raf Raf Ras->Raf Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc p-ERK (Active) ERK->ERK_nuc Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors Activates Cytokines Pro-inflammatory Gene Expression TranscriptionFactors->Cytokines

Caption: MAPK/ERK Signaling Pathway Inhibition by this compound/Ambroxol.

G start Start cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) start->cell_culture pretreatment Pre-treatment with This compound/Ambroxol or Vehicle cell_culture->pretreatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokine Quantification supernatant_collection->elisa western_blot Western Blot for Signaling Protein Activation cell_lysis->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assessment.

Conclusion

The evidence strongly supports a significant role for this compound, primarily through its active metabolite ambroxol, in modulating inflammatory responses in respiratory diseases. Its ability to inhibit key pro-inflammatory signaling pathways, namely the MAPK/ERK and NF-κB pathways, leads to a quantifiable reduction in the production of critical inflammatory mediators. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory properties of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further investigation into the precise molecular targets of this compound and its clinical efficacy in mitigating inflammation in various respiratory conditions is warranted and holds considerable promise for the development of enhanced therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of Bromhexine in Biological Samples using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromhexine is a mucolytic agent used to treat respiratory disorders characterized by excessive or viscous mucus.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in biological samples using a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

Principle

This method utilizes RP-HPLC to separate this compound from endogenous components in a biological matrix. The sample is first treated to remove proteins and other interferences. The clarified supernatant is then injected into an HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase. A UV detector monitors the column effluent at a specific wavelength, and the concentration of this compound is determined by comparing its peak area to that of a standard calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (AR Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Deionized water (HPLC Grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is used. The chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
Mobile PhaseAcetonitrile : 0.025 M Phosphate Buffer (pH 4.0) (60:40 v/v)[7]
Flow Rate1.0 mL/min[1][8]
Injection Volume20 µL[1]
Detection Wavelength248 nm[3][7]
Column TemperatureAmbient (or 40°C for higher reproducibility)[4][9]
Run TimeApproximately 10 minutes
Preparation of Solutions
  • Phosphate Buffer (0.025 M, pH 4.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 4.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix acetonitrile and 0.025 M phosphate buffer in a 60:40 ratio. Degas the solution by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the clear supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

Calibration Curve

Inject 20 µL of each working standard solution (from 1.0 to 50.0 µg/mL) into the chromatograph. Record the peak area for each concentration. Plot a graph of peak area versus concentration and determine the linearity using linear regression analysis.

Method Validation Summary

The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1.0 - 50.0 µg/mL[4]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.13 µg/mL[3]
Limit of Quantitation (LOQ)0.43 µg/mL[3]
Retention TimeApproximately 4.6 min
SpecificityNo interference from endogenous components.

Table 3: Accuracy and Precision

Concentration Spiked (µg/mL)Concentration Found (µg/mL, mean ± SD, n=6)Recovery (%)[3]Precision (% RSD)[3]
5.04.95 ± 0.0899.01.62
25.024.89 ± 0.2199.560.84
40.040.21 ± 0.35100.530.87
SD: Standard Deviation, RSD: Relative Standard Deviation

Table 4: Robustness Study

The method's robustness was evaluated by introducing small, deliberate variations in chromatographic conditions.

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min)± 0.1< 2.0
Mobile Phase Composition (v/v)± 2%< 2.0
pH of Buffer± 0.2< 2.0

Table 5: Solution Stability

The stability of this compound in the prepared sample solutions was assessed under different conditions.

ConditionDurationStability (% Recovery)
Room Temperature (25 ± 2°C)24 hours> 98.5%[1]
Refrigerated (2 - 8°C)72 hours> 99.0%[1]

Experimental Workflow Diagram

The overall workflow for the quantification of this compound in biological samples is illustrated below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (e.g., Plasma) Precipitate 2. Add Acetonitrile (2:1 v/v) for Protein Precipitation Sample->Precipitate Vortex 3. Vortex for 1 minute Precipitate->Vortex Centrifuge 4. Centrifuge at 10,000 rpm Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Filter 6. Filter through 0.22 µm Syringe Filter Supernatant->Filter Inject 7. Inject 20 µL into HPLC System Filter->Inject Separate 8. Isocratic Separation on C18 Column Detect 9. UV Detection at 248 nm Acquire 10. Generate Chromatogram Detect->Acquire Quantify 11. Quantify using Calibration Curve Acquire->Quantify Result 12. Report Concentration (µg/mL) Quantify->Result

References

Application Note: In Vitro Model for Assessing Bromhexine's Mucolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromhexine is a widely used mucolytic agent that decreases mucus viscosity in the respiratory tract, facilitating its expectoration.[1] Its mechanism of action involves breaking down mucopolysaccharide fibers, stimulating the secretion of thinner, serous mucus, and enhancing ciliary activity to improve mucus clearance.[2][3][4] The primary gel-forming mucin in the airways, particularly in hypersecretory conditions, is MUC5AC.[5][6] Developing robust in vitro models to assess the efficacy of mucolytic agents like this compound is crucial for preclinical drug development and understanding their therapeutic mechanisms.

This application note details a comprehensive protocol for an in vitro model using a human airway epithelial cell line cultured at an Air-Liquid Interface (ALI).[7][8][9] This system promotes the differentiation of cells into a pseudostratified epithelium that includes mucus-producing goblet cells, closely mimicking the in vivo airway environment.[5][8] We describe methods to induce mucus hypersecretion, treat the culture with this compound, and subsequently quantify the drug's mucolytic activity by measuring mucus viscosity.

Experimental Workflow

The overall experimental process involves establishing a differentiated airway epithelial cell culture, inducing mucus hypersecretion, treating with this compound, collecting the secreted mucus, and analyzing its rheological properties.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Collection & Analysis A Seed NCI-H292 cells on Transwell inserts B Submerged Culture (5-7 days until confluent) A->B C Establish Air-Liquid Interface (ALI) (Remove apical medium) B->C D Differentiate at ALI (21-28 days) C->D E Induce Mucus Hypersecretion (e.g., with IL-13) D->E Differentiated Culture Ready F Treat with this compound (Varying concentrations) E->F G Incubate (24-48 hours) F->G H Collect Apical Mucus (Gentle aspiration/wash) G->H Treatment Complete I Measure Viscosity (Rheometer) H->I J Data Analysis (Compare treated vs. control) I->J cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Experimental workflow for assessing this compound's mucolytic activity.

Signaling Pathway for Mucus Production

In many respiratory diseases, inflammatory mediators like IL-13 can lead to mucus hypersecretion.[6] This often involves the upregulation of MUC5AC gene expression through signaling cascades such as the MAPK/ERK pathway. While this compound's primary role is to break down existing mucus, understanding the production pathway is key to designing the induction phase of the in vitro model.[2]

G Inducer Inducer (e.g., IL-13) Receptor Cell Surface Receptor (e.g., IL-13Rα) Inducer->Receptor Binds to Pathway MAPK/ERK Signaling Cascade Receptor->Pathway Activates TF Transcription Factors (e.g., Sp1) Pathway->TF Phosphorylates Gene MUC5AC Gene TF->Gene Activates Transcription mRNA MUC5AC mRNA Gene->mRNA Transcription Mucin MUC5AC Mucin Protein (Hypersecretion) mRNA->Mucin Translation This compound This compound Action Mucin->this compound Result Decreased Mucus Viscosity This compound->Result Leads to

Caption: Simplified signaling pathway for MUC5AC mucin hypersecretion.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human pulmonary mucoepidermoid carcinoma cell line (NCI-H292).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Transwell Inserts: 12 mm polyester membrane inserts with 0.4 µm pores.

  • Inducing Agent: Recombinant Human Interleukin-13 (IL-13).

  • Test Compound: this compound hydrochloride.

  • Collection Buffer: Phosphate-Buffered Saline (PBS).

  • Equipment: Cell culture incubator, laminar flow hood, rheometer/viscometer.[10][11][12]

Cell Culture at Air-Liquid Interface (ALI)
  • Seed NCI-H292 cells onto the apical side of Transwell inserts at a density of 5 x 10^5 cells/insert. Culture submerged in medium in both apical and basolateral chambers.

  • Incubate at 37°C and 5% CO2 for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • To establish the ALI, remove the medium from the apical chamber completely. Continue to supply fresh medium to the basolateral chamber only.[9][13]

  • Maintain the ALI culture for 21-28 days to allow for cell differentiation and the formation of a mucus layer. Change the basolateral medium every 2-3 days.

Induction of Mucus Hypersecretion
  • After differentiation, add IL-13 to the basolateral medium at a final concentration of 10-20 ng/mL to induce MUC5AC hypersecretion.[6]

  • Incubate for 48-72 hours.

Treatment with this compound
  • Prepare stock solutions of this compound hydrochloride in a suitable vehicle (e.g., DMSO or culture medium).

  • Add different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) to the basolateral medium containing IL-13.

  • Include a "Vehicle Control" group (IL-13 + vehicle) and a "Baseline Control" group (no IL-13, no treatment).

  • Incubate the cultures for an additional 24-48 hours.

Mucus Collection and Viscosity Measurement
  • Carefully collect the secreted apical mucus by gently washing the surface with a small, fixed volume of PBS (e.g., 200 µL).[14] Pipette gently to mix and collect the entire volume.

  • Measure the viscosity of the collected mucus samples immediately using a rheometer.[11][12]

  • Record the dynamic viscosity (in mPa·s or cP) at a defined shear rate. Measurements should be performed in triplicate for each condition.

Data Presentation

The quantitative data should be summarized to compare the effects of different this compound concentrations against the control groups.

Table 1: Effect of this compound on Mucus Viscosity in IL-13 Stimulated NCI-H292 Cells

Treatment GroupConcentration (µM)Mean Viscosity (mPa·s)Standard Deviation% Viscosity Reduction
Baseline Control-15.2± 1.8N/A
Vehicle Control (IL-13)-85.6± 7.30%
This compound1062.1± 5.927.4%
This compound5038.4± 4.155.1%
This compound10021.5± 2.574.9%

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed protocol for a reproducible in vitro model to evaluate the mucolytic activity of this compound. By utilizing an ALI culture system that mimics the human airway epithelium and employing standardized methods for mucus induction and viscosity measurement, researchers can effectively screen and characterize mucolytic compounds. The presented workflow, data structure, and conceptual diagrams serve as a comprehensive guide for drug development professionals in the respiratory field.

References

Application Notes & Protocols: Evaluating the Antiviral Efficacy of Bromhexine in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromhexine hydrochloride is a mucolytic agent that has been identified as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2).[1][2] This cell-surface protease is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells by priming the viral spike (S) protein.[1][3] The human colorectal adenocarcinoma cell line, Caco-2, expresses TMPRSS2 and the ACE2 receptor, making it a suitable in vitro model for studying the antiviral activity of TMPRSS2 inhibitors like this compound.[4] This document provides detailed protocols for assessing the cytotoxicity and antiviral efficacy of this compound in Caco-2 cells.

I. Experimental Workflow

The overall process involves determining the non-toxic concentration of this compound, followed by assessing its ability to inhibit viral replication in Caco-2 cells.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Quantification & Analysis A Culture and Seed Caco-2 Cells B Treat cells with serial dilutions of this compound for 48h A->B C Perform MTT Assay to assess cell viability B->C D Calculate CC50 (50% Cytotoxic Concentration) C->D F Pre-treat cells with non-toxic concentrations of this compound D->F Inform Drug Concentration E Seed Caco-2 Cells E->F G Infect cells with virus (e.g., SARS-CoV-2) F->G H Incubate for 24-48h G->H I Harvest Supernatant and/or Cell Lysate H->I J Quantify Viral Load via RT-qPCR or Plaque Assay I->J K Analyze Data and Determine EC50 J->K

Caption: Overall experimental workflow for evaluating this compound's antiviral efficacy.

II. Proposed Mechanism of Action

This compound is hypothesized to inhibit the TMPRSS2-mediated cleavage of the viral spike protein, which is a critical step for viral entry into the host cell.

G cluster_cell Caco-2 Cell ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease Entry Viral Entry & Replication TMPRSS2->Entry enables Virus Virus (e.g., SARS-CoV-2) Spike Spike Protein Virus->Spike possesses Spike->ACE2 binds to Spike->TMPRSS2 is cleaved by This compound This compound This compound->TMPRSS2 inhibits

Caption: this compound inhibits TMPRSS2, blocking viral spike protein priming and cell entry.

III. Detailed Experimental Protocols

Protocol 1: Caco-2 Cell Culture
  • Media Preparation: Prepare complete growth medium using Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum (FBS).

  • Cell Thawing: Thaw cryopreserved Caco-2 cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Culturing: Resuspend the cell pellet in a T-75 flask with complete growth medium. Incubate at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.[5]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a recommended split ratio.[5]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to Caco-2 cells.

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours.[6]

  • Drug Treatment: Prepare serial dilutions of this compound hydrochloride in serum-free medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

This compound (µM)Absorbance (OD 570nm)% Cell Viability
0 (Control)1.250100%
11.24599.6%
101.21096.8%
251.15092.0%
500.98078.4%
750.63050.4%
1000.35028.0%

Table 1: Example data from an MTT assay to determine the CC₅₀ of this compound.

Protocol 3: Antiviral Efficacy Assay

This protocol assesses the ability of non-toxic concentrations of this compound to inhibit viral replication.

  • Cell Seeding: Seed Caco-2 cells in 24-well or 48-well plates and grow until they form a confluent monolayer (95-100%).[10]

  • Pre-treatment: Remove the growth medium and wash the cells with PBS. Add medium containing a non-cytotoxic concentration of this compound (e.g., 0.75 µM) or a vehicle control.[4][11] Camostat mesylate can be used as a positive control for TMPRSS2 inhibition.[4] Incubate for 1-2 hours.

  • Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.[12]

  • Post-Infection Culture: Remove the virus inoculum, wash the cells with PBS to remove unbound virus, and add fresh medium containing the same concentration of this compound or controls.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C.[4]

  • Sample Collection: After incubation, collect the cell culture supernatant for viral load quantification. Cells can also be lysed for intracellular RNA analysis or fixed for immunofluorescence staining.

Protocol 4: Quantification of Viral Load

This method measures the amount of viral RNA, indicating the level of viral replication.

  • RNA Extraction: Extract viral RNA from the collected cell culture supernatant or cell lysate using a commercial viral RNA extraction kit.[13]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[13]

  • qPCR: Perform quantitative PCR using primers and probes specific to a viral gene. A standard curve generated from serially diluted RNA standards of known copy numbers should be included to allow for absolute quantification.[14][15]

  • Data Analysis: Determine the viral RNA copy number per milliliter of supernatant. Calculate the percentage of viral inhibition in this compound-treated samples compared to the vehicle control.

TreatmentConcentration (µM)Viral RNA (copies/mL)% Inhibition
Vehicle Control05.0 x 10⁶0%
This compound0.755.2 x 10⁵89.6%
This compound1.52.1 x 10⁵95.8%
Camostat Mesylate108.5 x 10⁵83.0%

Table 2: Example RT-qPCR data showing inhibition of viral replication.

This "gold standard" assay quantifies the number of infectious virus particles.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the collected virus-containing supernatants in serum-free medium.[10]

  • Infection: Infect a confluent monolayer of susceptible cells (e.g., Vero E6 or Caco-2) in 6-well or 12-well plates with the serial dilutions for 1 hour.[10][16]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing 0.3-1.2% agarose, Avicel, or carboxymethylcellulose) to restrict the spread of the virus.[10][16] This ensures that new infections are localized, forming discrete plaques.

  • Incubation: Incubate the plates at 37°C for 2-5 days, until visible plaques are formed.[16]

  • Staining: Fix the cells with a formalin solution and stain with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.[12]

  • Plaque Counting: Count the number of plaques in each well and calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).

TreatmentSupernatant DilutionPlaque CountTiter (PFU/mL)% Inhibition
Vehicle Control10⁻⁴454.5 x 10⁵0%
This compound10⁻³66.0 x 10³98.7%

Table 3: Example plaque assay data for determining infectious viral titer.

Protocol 5: Immunofluorescence Staining for Viral Proteins

This protocol allows for the visualization of viral infection within the cells.

  • Cell Preparation: Grow and treat Caco-2 cells on coverslips in a 24-well plate as described in Protocol 3.

  • Fixation: After the 24-48 hour incubation, wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with a solution like 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1% BSA) for 1 hour.[17]

  • Primary Antibody: Incubate the cells with a primary antibody specific to a viral protein (e.g., anti-SARS-CoV-2 Nucleocapsid protein) overnight at 4°C.[18]

  • Secondary Antibody: Wash the cells and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain the cell nuclei with DAPI.[17] Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. A reduction in the fluorescent signal in this compound-treated cells compared to the control indicates inhibition of viral protein expression.

References

Application Notes and Protocols: Utilizing Immunofluorescence to Elucidate the Effect of Bromhexine on Mucin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a widely recognized mucolytic agent employed to manage respiratory conditions characterized by excessive or viscous mucus.[1][2][3][4] Its primary mechanism involves reducing mucus viscosity, thereby facilitating its clearance from the respiratory tract.[1][3] While its mucolytic properties are well-established, a detailed understanding of its direct impact on mucin protein production at a cellular level is an active area of research. The major gel-forming mucins in the airways are MUC5AC and MUC5B, and their overproduction is a hallmark of several respiratory diseases.[5][6] This document provides a comprehensive guide for utilizing immunofluorescence to qualitatively and quantitatively assess the effect of this compound on the production of MUC5AC and MUC5B in airway epithelial cells.

Immunofluorescence is a powerful technique that employs fluorescently labeled antibodies to visualize the localization and abundance of specific proteins within cells and tissues.[7] By staining for MUC5AC and MUC5B, researchers can gain valuable insights into how this compound modulates the synthesis and intracellular storage of these key mucins. This information is critical for a deeper understanding of its mechanism of action and for the development of novel therapeutic strategies targeting mucus hypersecretion.

Data Presentation

The following table provides an illustrative example of how to present quantitative data obtained from immunofluorescence analysis of MUC5AC and MUC5B expression following this compound treatment. The data presented here is hypothetical and intended to serve as a template for reporting experimental findings.

Treatment GroupMUC5AC Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control (MUC5AC)MUC5B Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control (MUC5B)
Control (Vehicle) 150 ± 121.0200 ± 181.0
This compound (10 µM) 115 ± 90.77185 ± 150.93
This compound (50 µM) 85 ± 70.57160 ± 110.80
Positive Control (e.g., IL-13) 320 ± 252.13250 ± 211.25

Experimental Protocols

Cell Culture Model

Human bronchial epithelial (HBE) cells grown at an air-liquid interface (ALI) are a highly relevant in vitro model for studying airway mucin production as they differentiate into a pseudostratified epithelium that mimics the in vivo airway.[8]

Protocol for HBE Cell Culture at ALI:

  • Expand primary HBE cells in a suitable growth medium.

  • Seed the cells onto permeable membrane supports (e.g., Transwell® inserts).

  • Once confluent, switch to a differentiation medium and establish the air-liquid interface by removing the apical medium.

  • Maintain the cultures for at least 21 days to allow for full differentiation into a mucociliary epithelium.

Immunofluorescence Staining Protocol for MUC5AC and MUC5B

This protocol details the steps for immunofluorescently labeling MUC5AC and MUC5B in differentiated HBE cells cultured at an ALI.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS)

  • Primary Antibodies:

    • Mouse anti-MUC5AC antibody

    • Rabbit anti-MUC5B antibody

  • Secondary Antibodies:

    • Goat anti-Mouse IgG, Alexa Fluor™ 488 (for MUC5AC - green)

    • Goat anti-Rabbit IgG, Alexa Fluor™ 594 (for MUC5B - red)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Procedure:

  • Fixation: Gently wash the apical surface of the ALI cultures with PBS to remove accumulated mucus. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular epitopes.

  • Washing: Repeat the washing step as in step 2.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies against MUC5AC and MUC5B in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 7, ensuring protection from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells once with PBS.

  • Mounting: Carefully excise the membrane from the insert and mount it on a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images using appropriate filter sets for DAPI (blue), Alexa Fluor™ 488 (green for MUC5AC), and Alexa Fluor™ 594 (red for MUC5B).

Image Analysis and Quantification
  • Acquire multiple images from random fields for each experimental condition.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

  • Outline the epithelial cell area to define the region of interest (ROI).

  • Measure the mean fluorescence intensity for the MUC5AC and MUC5B channels within the ROIs for each image.

  • Average the intensities from multiple images for each condition.

  • Normalize the data to the control group to determine the fold change in mucin expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in MUC5AC and MUC5B production and the experimental workflow for this study.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis HBE_culture HBE Cell Culture at ALI treatment Treatment with this compound (or Vehicle Control) HBE_culture->treatment fixation Fixation & Permeabilization treatment->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-MUC5AC, anti-MUC5B) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor 488 & 594) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging quantification Image Analysis & Quantification imaging->quantification data Data Interpretation quantification->data signaling_pathways cluster_muc5ac MUC5AC Regulation cluster_muc5b MUC5B Regulation EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1_NFkB AP-1/NF-kB ERK->AP1_NFkB MUC5AC MUC5AC Expression AP1_NFkB->MUC5AC PKC PKC Ras_B Ras PKC->Ras_B MEKK1 MEKK1 Ras_B->MEKK1 MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK Sp1 Sp1 JNK->Sp1 MUC5B MUC5B Expression Sp1->MUC5B

References

Application of Bromhexine in 3D Lung Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) lung organoid culture systems have emerged as a powerful in vitro tool, recapitulating the complex cellular architecture and physiological responses of the human lung. These models are increasingly utilized for disease modeling, particularly for infectious respiratory diseases, and for preclinical drug screening. Bromhexine, a mucolytic agent, has garnered significant interest for its potential therapeutic applications beyond its secretolytic properties, most notably as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host cell factor for the entry of SARS-CoV-2 and other respiratory viruses.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound in 3D lung organoid culture systems. The document details its mechanism of action, offers protocols for treating lung organoids with this compound, and presents available quantitative data to guide researchers in designing and interpreting their experiments.

Mechanism of Action

This compound's primary application in the context of lung organoid research revolves around two key mechanisms:

  • Inhibition of Viral Entry: this compound has been identified as an inhibitor of TMPRSS2.[2] This cell surface protease is crucial for the priming of the spike (S) protein of certain viruses, including SARS-CoV-2, which is a necessary step for viral fusion with the host cell membrane.[1][2] By inhibiting TMPRSS2, this compound can potentially block or reduce viral entry into the lung epithelial cells within the organoid, making it a valuable tool for studying host-pathogen interactions and screening antiviral therapies.[1] However, it is important to note that there are conflicting reports regarding the direct enzymatic inhibition of TMPRSS2 by this compound, with some studies showing potent inhibition and others reporting no direct effect.[3][4][5][6] This suggests that its mechanism of action might be more complex and could involve indirect effects on the protease.[3][4]

  • Mucolytic and Secretolytic Effects: For over half a century, this compound has been clinically used for its ability to alter the properties of mucus in the respiratory tract.[7][8] It is known to increase the secretion of serous mucus, reduce phlegm viscosity, and enhance mucociliary clearance.[7][9] In lung organoid models that develop mucus-producing goblet cells, this compound can be used to study the regulation of mucus production and clearance, and to evaluate its potential to restore airway function in models of muco-obstructive diseases.[10]

Data Presentation

The following tables summarize the available quantitative data on the activity of this compound. It is important to note that this data is not derived from 3D lung organoid models but from biochemical assays and other cell culture systems.

Table 1: In Vitro Inhibition of TMPRSS2 by this compound

CompoundAssay TypeIC50Source
This compoundBiochemical Assay0.75 µM[2]
This compoundEnzymatic AssayNo Inhibition[3][4][5][6]

IC50: Half-maximal inhibitory concentration.

Table 2: Effects of this compound on Mucus and Sputum Properties (from pre-clinical and clinical studies)

ParameterModel SystemDosageObserved EffectSource
Sputum ViscosityPatients with chronic pulmonary diseasesN/ASignificant decrease (p < 0.01)[11]
Mucociliary ClearancePatients with chronic bronchitis16 mg, three times daily for 14 days14.5% increase in clearance at 6 hours (p < 0.05)[7]
Phospholipid ConcentrationBronchoalveolar fluid of chronic bronchitis patients48 mg/day for 15 daysSignificant increase (p < 0.05)[7]
Antibiotic Penetration (Erythromycin)Patients undergoing bronchoscopyN/ASignificant increase in bronchial/serum level ratio (p = 0.05)[7]

Experimental Protocols

The following protocols are generalized for the application of this compound to 3D lung organoids and should be optimized based on the specific organoid culture system and experimental goals.

Protocol 1: Generation and Culture of Human Lung Organoids

This protocol is a generalized procedure for establishing human lung organoids from pluripotent stem cells (PSCs) or primary lung tissue. Specific protocols from established literature should be consulted for detailed, step-by-step instructions.[12][13]

Materials:

  • Human pluripotent stem cells (hPSCs) or primary human lung tissue

  • Appropriate cell culture medium for differentiation and maintenance (e.g., DMEM/F-12)

  • Growth factors and small molecules for directed differentiation (e.g., Activin A, Noggin, FGFs)

  • Basement membrane matrix (e.g., Matrigel®, Cultrex®)

  • Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)

  • Multi-well culture plates (e.g., 24-well plates)

Procedure:

  • Cell Sourcing and Differentiation (for hPSC-derived organoids):

    • Culture and maintain hPSCs in an undifferentiated state.

    • Initiate directed differentiation towards definitive endoderm, anterior foregut endoderm, and then lung progenitors using a step-wise protocol with specific growth factors and small molecules.[13]

  • Organoid Formation:

    • Embed lung progenitor cells or minced primary lung tissue in droplets of basement membrane matrix in a multi-well plate.

    • Allow the matrix to polymerize at 37°C.

    • Overlay the domes with lung organoid growth medium.

  • Organoid Maturation and Maintenance:

    • Culture the organoids at 37°C and 5% CO2.

    • Change the medium every 2-3 days.

    • Monitor organoid growth and morphology using light microscopy. Organoids can be passaged for long-term culture.[14]

Protocol 2: Treatment of 3D Lung Organoids with this compound

This protocol outlines the procedure for treating established lung organoids with this compound to assess its effects.

Materials:

  • Mature 3D lung organoids in culture

  • This compound hydrochloride (prepare a sterile stock solution in an appropriate solvent, e.g., DMSO or water, and determine the final desired concentrations)

  • Lung organoid culture medium

  • Multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Working Solutions:

    • Dilute the this compound stock solution in pre-warmed lung organoid culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose.

  • Organoid Treatment:

    • Carefully aspirate the existing medium from the wells containing the lung organoids.

    • Gently wash the organoids with pre-warmed PBS, being careful not to disturb the matrix domes.

    • Aspirate the PBS and add the this compound-containing medium to each well. Include appropriate vehicle controls (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation:

    • Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Endpoint Analysis:

    • After the incubation period, the organoids can be harvested for various downstream analyses, such as:

      • Viral Infection Assays: For antiviral studies, organoids can be pre-treated with this compound before or during infection with a respiratory virus. Viral load can be quantified by RT-qPCR, plaque assays, or immunofluorescence staining for viral proteins.

      • Mucus Production Analysis: Stain organoids with markers for mucins (e.g., MUC5AC) and analyze by immunofluorescence microscopy. The supernatant can also be collected to quantify secreted mucins using ELISA.

      • Viability Assays: Assess cell viability using assays such as Live/Dead staining or ATP-based assays to determine any cytotoxic effects of this compound.[15]

      • Gene Expression Analysis: Extract RNA from the organoids and perform RT-qPCR or RNA-sequencing to analyze the expression of genes related to viral entry (e.g., TMPRSS2), mucus production, and inflammatory responses.

      • Imaging: Utilize high-content imaging to quantify changes in organoid morphology, size, and cellular composition.[15]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment of Lung Organoids cluster_Organoid_Culture 1. Lung Organoid Culture cluster_Treatment 2. This compound Treatment cluster_Analysis 3. Endpoint Analysis PSC Pluripotent Stem Cells or Primary Tissue Progenitors Lung Progenitors PSC->Progenitors Differentiation Organoids Mature 3D Lung Organoids Progenitors->Organoids Embedding & Maturation Treatment Incubate with this compound (various concentrations) Organoids->Treatment Control Vehicle Control Organoids->Control Viral_Assay Viral Infection Assay Treatment->Viral_Assay Mucus_Analysis Mucus Production Analysis Treatment->Mucus_Analysis Viability Viability Assay Treatment->Viability Gene_Expression Gene Expression Analysis Treatment->Gene_Expression Imaging High-Content Imaging Treatment->Imaging

Caption: Workflow for this compound application in 3D lung organoids.

Bromhexine_Viral_Entry_Inhibition Proposed Mechanism of this compound in Viral Entry Inhibition cluster_Virus Virus cluster_Host_Cell Host Lung Epithelial Cell Virus SARS-CoV-2 Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 Priming Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion This compound This compound This compound->TMPRSS2 Inhibition (Potential)

Caption: this compound's potential role in blocking viral entry.

Bromhexine_Mucolytic_Action Mechanism of this compound's Mucolytic Action cluster_Cellular_Effects Effects on Secretory Cells cluster_Mucus_Properties Changes in Mucus Properties cluster_Physiological_Outcome Physiological Outcome This compound This compound Serous_Glands Stimulates Serous Glands This compound->Serous_Glands Goblet_Cells Modifies Goblet Cell Secretion This compound->Goblet_Cells Serous_Mucus Increased Serous Mucus Serous_Glands->Serous_Mucus Viscosity Decreased Viscosity Goblet_Cells->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance Serous_Mucus->Clearance

Caption: this compound's influence on mucus properties and clearance.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Bromhexine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a widely used mucolytic agent that enhances the clearance of mucus from the respiratory tract. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective platform for the identification and quantification of this compound and its metabolites in biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound metabolites.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation, leading to the formation of several metabolites.[1] Ambroxol is a well-known and pharmacologically active metabolite of this compound.[2][3] Further hydroxylation and demethylation result in various other metabolites. In human plasma, the major metabolites identified are (E)-4-hydroxydemethylthis compound (E-4-HDMB) and (E)-3-hydroxydemethylthis compound (E-3-HDMB).[4] Minor metabolites include the (Z)-isomers of these compounds, namely (Z)-4-hydroxydemethylthis compound and (Z)-3-hydroxydemethylthis compound.[4]

Bromhexine_Metabolism This compound This compound Ambroxol Ambroxol This compound->Ambroxol N-dealkylation HDMB_isomers Hydroxydemethylthis compound (E- and Z- isomers) This compound->HDMB_isomers Hydroxylation & Demethylation Dibromanthranilic_acid Dibromanthranilic Acid This compound->Dibromanthranilic_acid Other Metabolites Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Human Plasma Sample SPE Solid Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution and Reconstitution SPE->Elution RRLC RRLC Separation Elution->RRLC Injection MSMS Tandem Mass Spectrometry (Positive ESI) RRLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Data Acquisition Mucolytic_Action This compound This compound Administration Mucus_Glands Mucus-Secreting Cells This compound->Mucus_Glands Acts on Disruption Disruption of Acid Mucopolysaccharide Fibers Mucus_Glands->Disruption Leads to Viscosity Decreased Mucus Viscosity Disruption->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance

References

Application Note and Protocols: Establishing a Cell-Based Assay for Screening Bromhexine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a mucolytic agent that has garnered significant interest for its potential antiviral properties.[1][2] Its mechanism of action involves the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme crucial for the priming of viral spike proteins, such as that of SARS-CoV-2, thereby preventing viral entry into host cells.[1][2][3][4] The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.[5][6][7] Subsequently, the S protein is cleaved by host proteases, including TMPRSS2, which facilitates the fusion of the viral and cellular membranes.[2][6] By targeting TMPRSS2, this compound and its analogs represent a promising therapeutic strategy to block this critical step in the viral life cycle.[3][4][8]

This application note provides a detailed protocol for a robust and reliable cell-based assay to screen for novel this compound analogs with enhanced inhibitory activity against TMPRSS2-mediated viral entry. The primary assay utilizes a pseudotyped virus system, which is a safe and effective tool for studying viral entry. A cytotoxicity assay is also described to ensure that the observed antiviral activity is not due to compound-induced cell death.

Assay Principle

The screening assay is based on a pseudovirus system where the viral particles carry a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) and are engineered to display the spike protein of a virus of interest (e.g., SARS-CoV-2) on their surface. These pseudoviruses can infect cells that express the necessary host factors, ACE2 and TMPRSS2, but are incapable of replication, making them safe to handle in a BSL-2 laboratory.

The assay will be performed using a human lung carcinoma cell line, A549, stably co-expressing human ACE2 and TMPRSS2 (A549-hACE2-TMPRSS2).[6] In the presence of an effective this compound analog, the TMPRSS2-mediated cleavage of the spike protein is inhibited, thus preventing pseudovirus entry and subsequent reporter gene expression. The inhibitory activity of the compounds is quantified by measuring the reduction in the reporter signal (e.g., luminescence or fluorescence) compared to untreated controls.

Signaling Pathway of Viral Entry and Inhibition by this compound

G cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_drug Inhibition Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Endosome Endosome Spike->Endosome 3. Membrane Fusion & Entry Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Cleavage Endosome->Viral_RNA 4. RNA Release This compound This compound Analog This compound->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound analogs on TMPRSS2.

Experimental Workflow

G arrow arrow A 1. Seed A549-hACE2-TMPRSS2 cells in 96-well plates B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with this compound analogs (various concentrations) B->C D 4. Add SARS-CoV-2 pseudovirus (with Luciferase reporter) C->D G 7. Perform MTT assay in parallel for cytotoxicity assessment C->G Parallel Plate E 5. Incubate for 48 hours D->E F 6. Measure Luciferase activity (Luminescence) E->F H 8. Data Analysis: Calculate IC50 and CC50 F->H G->H

Caption: High-throughput screening workflow for this compound analogs.

Materials and Reagents

  • Cell Line: A549-hACE2-TMPRSS2 cells (InvivoGen)[6]

  • Cell Culture Medium: DMEM, high glucose (Gibco)

  • Fetal Bovine Serum (FBS) (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • Puromycin and Hygromycin B (for maintaining stable cell line)

  • Pseudovirus: SARS-CoV-2 Spike Pseudotyped Lentivirus (Luciferase reporter) (e.g., from GenScript or Creative Diagnostics)[5][9]

  • Compounds: this compound hydrochloride (Sigma-Aldrich), this compound analogs

  • Assay Reagents:

    • Luciferase Assay System (e.g., Bright-Glo™ Luciferase Assay System, Promega)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (Sigma-Aldrich)[10][11][12]

    • Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

  • Equipment and Consumables:

    • 96-well white, clear-bottom tissue culture plates (for luciferase assay)

    • 96-well clear tissue culture plates (for MTT assay)

    • Luminometer

    • Microplate reader (for absorbance at 570 nm)

    • Humidified incubator (37°C, 5% CO₂)

    • Biosafety cabinet (BSL-2)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture A549-hACE2-TMPRSS2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To maintain the stable expression of ACE2 and TMPRSS2, add appropriate concentrations of Puromycin and Hygromycin B to the culture medium as recommended by the supplier.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Pseudovirus Entry Inhibition Assay
  • Cell Seeding: Seed A549-hACE2-TMPRSS2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the wells and add 50 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control (0% inhibition) and wells with a known inhibitor like Camostat mesylate as a positive control.

  • Pseudovirus Infection: Add 50 µL of SARS-CoV-2 pseudovirus to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of Luciferase Assay Reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed A549-hACE2-TMPRSS2 cells in a 96-well clear plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with the same serial dilutions of the this compound analogs as in the inhibition assay. Include untreated cells as a viability control.

  • Incubation: Incubate for 48 hours, corresponding to the duration of the pseudovirus assay.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10][13]

  • Incubation: Incubate the plate for 4 hours at 37°C.[11][12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][12]

Data Analysis and Interpretation

  • Inhibition Assay:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)) (where RLU is Relative Light Units)

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • Cytotoxicity Assay:

    • The percentage of cell viability is calculated as: % Viability = 100 * (Abs_sample - Abs_background) / (Abs_vehicle - Abs_background)

    • Plot the % Viability against the logarithm of the compound concentration to determine the half-maximal cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI):

    • The SI is a crucial parameter to evaluate the compound's specific antiviral activity versus its general cytotoxicity.

    • SI = CC₅₀ / IC₅₀

    • A higher SI value indicates a more promising drug candidate.

Data Presentation

The quantitative data for this compound and its analogs should be summarized in tables for clear comparison.

Table 1: Inhibitory Activity of this compound Analogs against Pseudovirus Entry

CompoundIC₅₀ (µM)95% Confidence Interval
This compound15.212.5 - 18.4
Analog A5.84.9 - 6.9
Analog B25.121.3 - 29.6
Analog C8.37.1 - 9.7
Camostat0.90.7 - 1.1

Table 2: Cytotoxicity and Selectivity Index of this compound Analogs

CompoundCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound> 100> 6.6
Analog A> 100> 17.2
Analog B85.43.4
Analog C> 100> 12.0
Camostat> 100> 111.1

These tables provide a clear and concise summary of the screening results, allowing for easy identification of lead candidates with high potency (low IC₅₀) and low cytotoxicity (high CC₅₀ and SI).

References

Application Notes and Protocols: In Vitro Permeability of Bromhexine Using a Caco-2 Cell Monolayer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromhexine is a mucolytic agent used to treat respiratory disorders associated with excessive or viscous mucus.[1] It is derived from the Adhatoda vasica plant and acts by thinning airway secretions, which facilitates mucus clearance and eases breathing.[2] According to the Biopharmaceutics Classification System (BCS), this compound hydrochloride is classified as a Class II drug, characterized by high permeability and low solubility.[3][4][5] This classification suggests that while this compound can readily cross intestinal barriers, its absorption may be limited by its dissolution rate.

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drugs in humans.[6][7] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[6][8][9] These monolayers form tight junctions, express various transporter proteins, and are widely used to assess the permeability of drug candidates.[6]

This document provides a detailed protocol for conducting in vitro permeability studies of this compound using the Caco-2 cell monolayer model. The objective is to determine the apparent permeability coefficient (Papp) and assess the potential for active efflux, providing critical data for drug development and formulation strategies.

Principle of the Assay

The Caco-2 permeability assay measures the rate of a drug's transport across a confluent monolayer of Caco-2 cells. The cells are seeded on a microporous membrane insert, which separates a culture well into an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood side.[10]

The permeability is assessed in two directions:

  • Apical to Basolateral (A→B) Transport: Measures the passage of the drug from the luminal to the blood side, simulating absorption.

  • Basolateral to Apical (B→A) Transport: Measures the reverse direction, used to identify the activity of efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen.[11]

By comparing the Papp values from both directions, an Efflux Ratio (ER) can be calculated. An ER significantly greater than 2 suggests that the compound is a substrate for active efflux.[11] The integrity of the cell monolayer is a critical parameter and is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER) .[8][12]

Materials and Reagents

CategoryItem
Cell Line Caco-2 cell line (ATCC® HTB-37™)
Culture Media & Reagents Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin (P/S), Trypsin-EDTA (0.25%)
Assay Buffers Hanks' Balanced Salt Solution (HBSS), HEPES buffer, D-Glucose
Labware T-75 cell culture flasks, 12- or 24-well Transwell® permeable supports (e.g., 0.4 µm pore size), Multi-well culture plates, Serological pipettes, Centrifuge tubes
Compounds This compound Hydrochloride, Atenolol (low permeability control), Propranolol or Antipyrine (high permeability control), Lucifer Yellow (monolayer integrity marker)
Equipment Humidified CO₂ incubator (37°C, 5% CO₂), Laminar flow hood, Inverted microscope, Centrifuge, Water bath (37°C), TEER meter (e.g., EVOM2™), Analytical balance, pH meter, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Maintenance
  • Culture Caco-2 cells in T-75 flasks using DMEM supplemented with 10% FBS, 1% NEAA, and 1% P/S.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, sub-culture them.

  • To passage, wash the cell monolayer with sterile PBS, add 1.5 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C until cells detach.[13]

  • Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.

Protocol 2: Seeding Caco-2 Cells on Transwell® Inserts
  • Prepare a single-cell suspension of Caco-2 cells from a sub-confluent T-75 flask.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells onto the apical side of the Transwell® inserts (e.g., in a 12-well plate format) at a density of approximately 6 x 10⁴ cells/cm².

  • Add complete culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) compartments.

  • Culture the cells for 21-25 days to allow for full differentiation and monolayer formation.[12]

  • Replace the medium in both compartments every 2-3 days.

Protocol 3: Assessment of Caco-2 Monolayer Integrity
  • Before the transport experiment, measure the TEER of each Transwell® insert using a TEER meter.

  • Equilibrate the plates at room temperature for 20-30 minutes before measurement.

  • A TEER value greater than 300 Ω·cm² generally indicates a confluent and intact monolayer suitable for permeability studies.[8][12]

  • (Optional) The integrity can be further confirmed by measuring the permeability of a paracellular marker like Lucifer Yellow. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms tight junction integrity.

Protocol 4: this compound Permeability Assay
  • Prepare a transport buffer (e.g., HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4).

  • Prepare dosing solutions of this compound and control compounds (Atenolol, Propranolol) in the transport buffer at the desired concentration (e.g., 10 µM).

  • Gently remove the culture medium from the apical and basolateral compartments of the Transwell® inserts.

  • Wash the monolayer twice with pre-warmed (37°C) transport buffer.

  • For A→B Permeability:

    • Add 0.5 mL of the dosing solution to the apical compartment.

    • Add 1.5 mL of fresh transport buffer to the basolateral compartment (receiver).

  • For B→A Permeability:

    • Add 1.5 mL of the dosing solution to the basolateral compartment.

    • Add 0.5 mL of fresh transport buffer to the apical compartment (receiver).

  • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) to reduce the unstirred water layer.[14]

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot (e.g., 200 µL) from the receiver compartment.

  • Immediately replace the volume removed with fresh, pre-warmed transport buffer to maintain a constant volume.

  • At the end of the experiment, take a sample from the donor compartment to determine the initial concentration (C₀).

  • Measure the TEER values again to confirm monolayer integrity was maintained throughout the assay.

Protocol 5: Sample Analysis
  • Analyze the concentration of this compound and control drugs in the collected samples using a validated LC-MS/MS method.[6][15]

  • The high sensitivity and specificity of LC-MS/MS are ideal for detecting the low concentrations of permeated compounds.[15]

  • Prepare a standard curve in the same transport buffer to ensure accurate quantification.

Data Analysis and Presentation

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀) [11]

Where:

  • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment, in pmol/s). This is typically the slope of the cumulative amount of drug transported versus time.

  • A is the surface area of the permeable membrane (e.g., 1.12 cm² for a 12-well Transwell®).

  • C₀ is the initial concentration of the drug in the donor compartment (in pmol/mL).

Calculation of Efflux Ratio (ER)

The efflux ratio is a key indicator of active transport. It is calculated as:

ER = Papp (B→A) / Papp (A→B) [11]

Data Tables

Table 1: Experimental Permeability Data for this compound and Controls

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER) % Recovery
This compound A→B [Experimental Value] [Calculated Value] [Value]
B→A [Experimental Value]
Atenolol (Low Permeability) A→B < 1.0 N/A [Value]

| Propranolol (High Permeability) | A→B | > 10.0 | N/A | [Value] |

Table 2: Interpretation of Caco-2 Permeability Results

Papp (A→B) Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Classification
< 1.0 0 - 20% Poorly Absorbed
1.0 - 10.0 20 - 70% Moderately Absorbed
> 10.0 70 - 100% Well Absorbed

Classification based on established correlations.[16]

Visualizations

G cluster_workflow Experimental Workflow seed 1. Seed Caco-2 Cells on Transwell® Inserts culture 2. Culture for 21 Days for Differentiation seed->culture teer1 3. Pre-Assay TEER Measurement (Check Monolayer Integrity) culture->teer1 transport 4. Perform Bidirectional Transport Experiment (A→B, B→A) teer1->transport sample 5. Collect Samples from Receiver Compartment transport->sample teer2 6. Post-Assay TEER Measurement (Confirm Integrity) sample->teer2 analyze 7. Analyze Samples via LC-MS/MS teer2->analyze calculate 8. Calculate Papp and Efflux Ratio analyze->calculate

Caption: Caco-2 permeability assay experimental workflow.

G cluster_membrane Caco-2 Cell Monolayer apical Apical Side (Lumen) cell_layer Caco-2 Enterocyte Tight Junction Caco-2 Enterocyte basolateral Basolateral Side (Blood) Efflux Active Efflux (e.g., P-gp) cell_layer:f3->Efflux Transcellular Passive Transcellular Transcellular->cell_layer:f1 Paracellular Paracellular Paracellular->cell_layer:f2 Uptake Carrier-Mediated Uptake Uptake->cell_layer:f3

Caption: Drug transport pathways across a Caco-2 monolayer.

Conclusion

The Caco-2 cell monolayer assay is a robust and indispensable tool for evaluating the intestinal permeability of drug candidates like this compound. As a BCS Class II compound, this compound is expected to exhibit high permeability (Papp > 10.0 x 10⁻⁶ cm/s). This protocol provides a comprehensive framework for determining its Papp value and assessing whether it is a substrate of efflux transporters. The resulting data are crucial for validating its high permeability classification and guiding the development of formulations that can overcome its solubility limitations to ensure adequate bioavailability.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Bromhexine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Bromhexine hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride not dissolving in aqueous buffers or cell culture media?

A1: this compound hydrochloride has inherently low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability[1][2]. Its solubility is described as "very slightly soluble" to "practically insoluble" in water[3][4][5]. The pH of a saturated aqueous solution is acidic, typically between 3.0 and 5.0[6][7]. This poor solubility in neutral aqueous solutions, like most cell culture media, often leads to precipitation or failure to dissolve.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble / Insoluble[3][4][7][8][3][4][7][8]
Dimethyl Sulfoxide (DMSO)≥8.33 mg/mL (with gentle warming)[8]
Ethanol (EtOH)≥2.44 mg/mL (with gentle warming and ultrasonic)[8]
MethanolFreely soluble[3][3]
Methylene ChlorideSlightly soluble[3][3]
Q2: What is the recommended method for preparing a stock solution of this compound hydrochloride for in vitro assays?

A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve this compound hydrochloride at reasonably high concentrations and is widely used as a vehicle in cell-based assays[8][9].

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 412.59 g/mol )[6]. For 1 mL of a 10 mM stock, you will need 4.126 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of fresh, anhydrous DMSO[10].

  • Solubilization: Vortex the solution vigorously. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution[8]. Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[5][11].

Critical Consideration: While DMSO is an effective solvent, it can exhibit cytotoxic effects or interfere with cellular processes at higher concentrations[12][13]. It is crucial to ensure the final concentration of DMSO in your in vitro assay is low, typically well below 0.5%, and consistent across all experimental conditions, including vehicle controls[12].

Troubleshooting Guide

Issue: My this compound hydrochloride precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell media.

This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent becomes insoluble when diluted into an aqueous solution. Below are several strategies to overcome this problem.

G start Start: Compound precipitates in aqueous media q1 Is the final pH of your media acidic (pH < 5)? start->q1 sol1 Strategy 1: pH Adjustment Lower media pH to 3-4. q1->sol1 No q2 Did pH adjustment work? q1->q2 Yes sol1->q2 sol2 Strategy 2: Use a Co-solvent (e.g., PEG, Propylene Glycol) q2->sol2 No end Solution Found q2->end Yes q3 Did co-solvents work? sol2->q3 sol3 Strategy 3: Use Cyclodextrins (e.g., MβCD, SBE-β-CD) q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for this compound HCl precipitation.

Strategy 1: pH Adjustment

This compound hydrochloride's solubility is pH-dependent and significantly improves in acidic conditions[1]. The pH of its saturated solution is between 3.0 and 5.0[6].

Experimental Protocol: pH Modification

  • Prepare your aqueous buffer or media.

  • Slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) to adjust the pH to a target range of 3.0 - 4.5[14]. Monitor the pH carefully with a calibrated pH meter.

  • Once the desired pH is achieved, add the this compound hydrochloride stock solution dropwise while vortexing or stirring.

  • Note: Ensure that the final pH is compatible with your specific assay and cell type, as significant deviations from physiological pH can impact experimental outcomes.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds[15].

Common Co-solvents for in vitro use:

  • Polyethylene Glycol (PEG), e.g., PEG 400

  • Propylene Glycol (PG)

  • Ethanol

Experimental Protocol: Co-solvent Method

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO, Ethanol).

  • In a separate tube, prepare the co-solvent/aqueous buffer mixture. For example, create a 90:10 mixture of your assay buffer and Propylene Glycol.

  • Slowly add the drug stock solution to the co-solvent/buffer mixture while vortexing.

  • Note: Always run a vehicle control with the same final concentration of the co-solvent to account for any effects the solvent itself may have on the assay[16].

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility[4][17]. Methylated β-cyclodextrin (MβCD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be particularly effective for this compound hydrochloride[17][18][19].

G cluster_0 Before Complexation cluster_1 Inclusion Complex B This compound HCl (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Arrow Complex Soluble Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Phase-Solubility Study for Cyclodextrin Complexation

This protocol, adapted from Higuchi and Connors, helps determine the required concentration of cyclodextrin[18].

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 3, 6, 9, 12, and 15 mM of MβCD in your assay buffer)[18].

  • Saturation: Add an excess amount of this compound hydrochloride powder to each solution.

  • Equilibration: Shake the resulting dispersions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the excess, undissolved drug.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound hydrochloride using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of dissolved this compound hydrochloride against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble complex[18][19]. From this plot, you can determine the cyclodextrin concentration needed to achieve your target drug concentration.

Table 2: Example Phase-Solubility Data for this compound HCl with Methylated β-cyclodextrin (MβCD) (Based on data from Kaewnopparat et al., 2009)[18]

MβCD Concentration (mM)This compound HCl Solubility (mM)
0~2.2
3Increased
6Increased
9Increased
12Increased
15Increased
The study demonstrated a linear increase in solubility with MβCD concentration, indicating a 1:1 stoichiometric complex.[18][19]

Relevant Signaling Pathway

For researchers investigating this compound hydrochloride in the context of viral infections or cellular protease activity, its role as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2) is of significant interest[11][20]. TMPRSS2 is a host cell protease essential for the activation of various respiratory viruses, enabling their entry into the cell.

G Virus Virus (e.g., SARS-CoV-2) Spike Spike Protein Virus->Spike possesses TMPRSS2 TMPRSS2 (Cell Surface Protease) Spike->TMPRSS2 binds to & is cleaved by Entry Viral Entry & Replication TMPRSS2->Entry enables HostCell Host Cell Membrane This compound This compound HCl This compound->TMPRSS2 inhibits

Caption: this compound HCl inhibits the TMPRSS2 protease.

References

Stability of Bromhexine in different cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of bromhexine in various cell culture media. Due to the limited availability of public data on this specific topic, this guide focuses on providing the necessary protocols to empower researchers to conduct their own stability assessments under their unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound hydrochloride is generally stable in aqueous solutions. Studies have shown that in acidic or neutral aqueous solutions, decomposition is less than 1% when stored at room temperature (20°C) for a year[1]. However, stability is influenced by pH and temperature.

Q2: What factors can affect the stability of this compound in my cell culture experiments?

A2: Several factors can influence the stability of this compound in cell culture media:

  • pH: this compound is more stable in acidic conditions. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for long-term stability.

  • Temperature: As with most chemical compounds, the degradation of this compound can be accelerated at higher temperatures. Standard cell culture incubation at 37°C will likely lead to a faster degradation rate compared to storage at 4°C or room temperature.

  • Media Composition: Cell culture media are complex mixtures of amino acids, vitamins, salts, and glucose. These components, along with supplements like fetal bovine serum (FBS), could potentially interact with and affect the stability of this compound.

  • Light Exposure: While not extensively documented for this compound in cell culture, it is a general good practice to protect drug solutions from light to prevent photodegradation.

Q3: How often should I replace the this compound-containing medium in my long-term cell culture?

A3: The frequency of media replacement will depend on the stability of this compound under your specific conditions (cell line, media type, serum concentration, and cell density). To ensure a consistent effective concentration of this compound, it is recommended to perform a stability study as outlined in the "Experimental Protocols" section of this guide. As a general starting point, consider replacing the medium every 24-48 hours, but validate this with experimental data.

Q4: Are there any known degradation products of this compound?

A4: Yes, studies have identified several degradation products of this compound in aqueous solutions, including 3-cyclohexyl-6,8-dibromo-quinazoline-4-one, 3-cyclohexyl-6,8-dibromo-quinazoline, and 3-amino-4,6-dibromo-benzaldehyde[1]. It is important to be aware of these potential byproducts as they could have unintended effects on your cell cultures.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results with this compound treatment. Degradation of this compound in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. Based on the results, adjust the frequency of media changes to maintain the desired concentration.
Improper storage of this compound stock solution.Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Observed cytotoxicity is higher than expected. The degradation products of this compound may be more toxic to the cells than the parent compound.When conducting a stability study, consider using an analytical method like HPLC or LC-MS that can separate and detect potential degradation products.
The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level for your specific cell line (typically <0.5% for DMSO).
Precipitation of this compound in the cell culture medium. The concentration of this compound exceeds its solubility in the medium.Prepare a more dilute stock solution or gently warm the medium to aid dissolution. Ensure the final concentration in the culture does not exceed the solubility limit.

Data on this compound Stability

Table 1: Stability of 1% w/v this compound Hydrochloride Oral Solution

Storage ConditionTime (Months)Remaining this compound HCl (%)
25°C / 60% RH2>99
4>99
6>98
12>97
24>96
40°C / 75% RH2>98
4>96
6>94
12>91
16>90

Data adapted from a study on the formulation and stability of a veterinary oral solution.

Researchers can use the following template to record their own experimental data.

Table 2: Template for this compound Stability in Cell Culture Media at 37°C

Time (Hours)Concentration in DMEM + 10% FBS (µg/mL)% RemainingConcentration in RPMI-1640 + 10% FBS (µg/mL)% Remaining
0100100
6
12
24
48
72

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium phosphate monobasic)

  • Orthophosphoric acid

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound hydrochloride in DMSO. Store in small aliquots at -20°C.

  • Mobile Phase (example): Prepare a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). Adjust the pH of the buffer as needed (e.g., to pH 3.0 with orthophosphoric acid). Filter and degas the mobile phase before use.

  • Test Solutions: In sterile conical tubes, add the this compound stock solution to the cell culture medium (with or without FBS) to achieve the desired final concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.

3. Incubation and Sampling:

  • Incubate the test solutions in a cell culture incubator at 37°C and 5% CO₂.

  • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) from each test solution.

  • Immediately store the collected samples at -80°C until analysis to halt further degradation.

4. Sample Preparation for HPLC Analysis:

  • Thaw the samples.

  • If the medium contains serum, perform a protein precipitation step. Add a volume of cold acetonitrile (e.g., 2-3 volumes) to the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase.

  • Inject a standard volume (e.g., 20 µL) of the prepared sample.

  • Run the analysis using an isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

  • Detect the this compound peak at its maximum absorbance wavelength (e.g., ~248 nm).

6. Data Analysis:

  • Generate a standard curve using known concentrations of this compound in the same cell culture medium (processed similarly to the samples) to ensure accurate quantification.

  • Determine the concentration of this compound in each sample based on the peak area from the HPLC chromatogram and the standard curve.

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

  • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

  • Calculate the half-life (t₁/₂) of this compound in the medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Stock Prepare this compound Stock (DMSO) Spike Spike Media with this compound Stock->Spike Media Prepare Test Media (e.g., DMEM + 10% FBS) Media->Spike Incubate Incubate at 37°C, 5% CO2 Spike->Incubate Sample Collect Samples at Time Points (0, 6, 12, 24, 48, 72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Thaw Thaw Samples Store->Thaw Precipitate Protein Precipitation (if FBS present) Thaw->Precipitate Filter Filter Supernatant Precipitate->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify Concentration HPLC->Quantify Calculate Calculate % Remaining & Half-life Quantify->Calculate

Caption: Experimental workflow for determining this compound stability in cell culture media.

Bromhexine_Signaling cluster_mucolytic Mucolytic Action cluster_antiviral Antiviral Action (Potential) This compound This compound Lysosomes Mucous Cell Lysosomes This compound->Lysosomes Stimulates TMPRSS2 TMPRSS2 Protease This compound->TMPRSS2 Inhibits Fibers Mucopolysaccharide Fibers Lysosomes->Fibers Hydrolyzes Viscosity Decreased Mucus Viscosity Fibers->Viscosity Clearance Enhanced Mucociliary Clearance Viscosity->Clearance Spike Viral Spike Protein TMPRSS2->Spike Primes Entry Viral Entry into Host Cell TMPRSS2->Entry Facilitates Spike->Entry Mediates

Caption: Signaling pathways affected by this compound.

References

Optimizing Bromhexine concentration for maximal mucolytic effect without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bromhexine concentration to achieve maximal mucolytic effect without inducing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's mucolytic effect?

A1: this compound is a mucolytic agent that works through a multifaceted mechanism.[1] It acts on the mucus glands in the respiratory tract to alter the structure of bronchial secretions.[2] The primary actions include:

  • Depolymerization of Mucopolysaccharides: It breaks down mucopolysaccharide fibers in mucus, which reduces its viscosity and elasticity, making it less sticky and easier to expel.[1]

  • Stimulation of Serous Glands: this compound stimulates the secretion of a more watery, less viscous mucus from serous glands.[1]

  • Enhanced Ciliary Activity: It increases the activity of cilia, the small hair-like structures lining the respiratory tract, which helps to transport the thinned mucus out of the airways.[2]

Q2: What is a secondary mechanism of action for this compound that might be relevant in viral respiratory studies?

A2: Recent studies have identified this compound as a potent and specific inhibitor of Transmembrane Serpase 2 (TMPRSS2), a host cell serine protease.[3][4] TMPRSS2 is crucial for the priming of viral spike proteins, such as those from influenza viruses and coronaviruses, which is a necessary step for viral entry into host cells.[5][6] By inhibiting TMPRSS2, this compound can block this activation step.[6][7]

Q3: What are the major mucin proteins affected by this compound?

A3: The primary gel-forming mucins in the airways are MUC5AC and MUC5B.[8][9] In inflammatory airway diseases like asthma, the expression of MUC5AC is often increased, while MUC5B expression may be decreased, leading to altered mucus properties.[9] While direct quantitative data on this compound's effect on each mucin is limited, its overall action is to normalize mucus composition and reduce the viscosity contributed by these high molecular weight glycoproteins.[10][11]

Q4: Are there established in vitro concentrations of this compound for mucolytic studies?

A4: Specific, universally established in vitro concentrations for achieving a mucolytic effect are not well-documented in publicly available literature. The effective concentration can vary significantly depending on the experimental model, such as the source of mucus (e.g., cell culture, patient sputum) and the analysis method (e.g., rheometry, particle tracking).[12] However, based on its potent inhibition of the TMPRSS2 enzyme (IC₅₀ of 0.75 μM), a starting experimental range of 1 µM to 50 µM is a reasonable hypothesis for observing biological effects in cell-based assays.[3] Researchers should perform a dose-response curve to determine the optimal concentration for their specific model.

Q5: What cell lines are appropriate for studying this compound's effects on the respiratory epithelium?

A5: Several human bronchial epithelial cell lines are commonly used:

  • Calu-3: This cell line is known to form polarized monolayers with tight junctions and secrete mucus, making it an excellent model for studying airway barrier function and drug transport.[13][14][15]

  • A549: A human lung adenocarcinoma cell line that is widely used for cytotoxicity and cancer studies.[16][17] While it is a valuable tool, it may not form the same complex mucus layer as Calu-3 cells.[14]

  • Normal Human Bronchial Epithelial (NHBE) Cells: These primary cells are the most physiologically relevant model but have a limited lifespan in culture.[18][19] Lifespan-extended versions (e.g., using BMI-1) are also available.[20]

  • 16HBE14o-: An immortalized human bronchial epithelial cell line that is widely used to model the respiratory epithelial barrier.[21]

Troubleshooting Guides

Problem 1: I am not observing a significant change in mucus viscosity after this compound treatment.

Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration The effective concentration is highly model-dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Inappropriate Incubation Time The mucolytic effect may not be immediate. Test various incubation times (e.g., 4, 12, 24, 48 hours) to find the optimal duration for your assay.
Mucus Source and Composition The composition of mucus can vary greatly. Sputum from patients with different conditions (e.g., cystic fibrosis vs. chronic bronchitis) will have different baseline rheology.[12] Ensure your mucus source is consistent. If using cell culture models like Calu-3, ensure they are cultured at an air-liquid interface (ALI) for a sufficient time (e.g., >21 days) to produce a mature mucus layer.[13]
Assay Sensitivity Your rheometer or viscometer may not be sensitive enough to detect subtle changes. Ensure the instrument is properly calibrated and that the measurement parameters (e.g., shear rate, frequency) are optimized for mucus samples.[22] Consider using complementary methods like particle-tracking microrheology.
Drug Inactivity Ensure your this compound stock solution is properly prepared, stored, and not expired. Confirm the purity of the compound.

Problem 2: My cells show high levels of cytotoxicity even at low this compound concentrations.

Possible Cause Troubleshooting Step
Cell Line Sensitivity Different cell lines have varying sensitivities to chemical compounds. Primary cells (NHBE) may be more sensitive than immortalized lines (A549, Calu-3).[18] Consider testing a more robust cell line or reducing the highest concentration in your dose-response curve.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to confirm.
Incorrect Viability Assay Some assay reagents can interact with the test compound. For example, the reducing environment created by some compounds can interfere with tetrazolium-based assays (e.g., MTT). Confirm cytotoxicity with an orthogonal method, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity) or a live/dead fluorescent stain.
Extended Exposure Time Cytotoxic effects are cumulative. Reduce the incubation time of your experiment. A 24-hour incubation is a common starting point for cytotoxicity testing.
Poor Cell Health Ensure cells are healthy, not overgrown, and free from contamination before starting the experiment. High passage numbers can also alter cell sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity. Note the significant lack of publicly available in vitro dose-response data for both mucolytic efficacy and cytotoxicity, necessitating empirical determination by the end-user.

Table 1: this compound Activity on TMPRSS2

Target Assay Type Reported Value (IC₅₀) Reference
Transmembrane Serine Protease 2 (TMPRSS2)Enzyme Inhibition Assay0.75 µM[3]

Table 2: Examples of In Vivo and Clinical Mucolytic Effects of this compound

Model This compound Dosage Observed Effect Reference
Mini-pigs0.5, 1.0, and 2.0 mg/kg (twice daily)Significant reduction in residual shear viscosity of tracheal mucus.[23]
Patients with Chronic Bronchitis16 mg (three times daily)14.5% increase in mucociliary clearance (measured by radiolabeled aerosol).[7]
Patients with Chronic Bronchitis48 mg/dayStatistically significant reduction in sputum viscosity.[12]

Table 3: Recommended Starting Concentrations for In Vitro Experiments

This table provides a suggested range for initial experiments. The optimal concentration must be determined empirically for each specific cell line and assay.

Assay Type Suggested Concentration Range Rationale
Mucolytic Effect (e.g., Rheology on cell-secreted mucus)1 µM - 100 µMThis range brackets the known IC₅₀ for TMPRSS2 and extends into concentrations where other cellular effects may become apparent.
Cytotoxicity (e.g., MTT, Live/Dead on A549, Calu-3)1 µM - 200 µMA broad range is recommended to establish a dose-response curve and accurately determine the CC₅₀ (50% cytotoxic concentration).

Experimental Protocols

Protocol 1: Assessment of Mucolytic Effect using Rotational Rheometry

This protocol describes how to measure the effect of this compound on the viscoelastic properties of a mucus sample.

  • Sputum/Mucus Preparation:

    • If using patient sputum, process the sample immediately or snap-freeze at -80°C for later use.[24] Thaw quickly at 37°C before measurement.[24]

    • To reduce heterogeneity, homogenize the sample by gentle vortexing.[24][25]

    • If using a mucus model system, such as bovine submaxillary mucin (BSM), prepare it according to established protocols (e.g., 10% w/v solution in DPBS).[22]

  • This compound Treatment:

    • Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in a suitable buffer (e.g., PBS). Include a vehicle-only control.

    • Add a defined volume of this compound solution to a defined volume of the mucus sample and mix gently.

  • Rheometer Setup:

    • Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

    • To prevent sample dehydration during measurement, especially at 37°C, use a solvent trap.[22]

    • Load approximately 300-500 µL of the treated mucus sample onto the lower plate.[24]

    • Allow the sample to equilibrate for at least 5 minutes.[22]

  • Oscillatory Shear Measurement:

    • Amplitude Sweep: Perform a strain amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). This identifies the range of strain where the sample's structure is not being destroyed by the measurement itself.

    • Frequency Sweep: Perform a frequency sweep (e.g., from 0.05 Hz to 50 Hz) at a constant strain chosen from within the LVR (e.g., 2%).[22]

  • Data Analysis:

    • Record the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) properties, while G'' represents the viscous (liquid-like) properties.

    • A mucolytic effect is indicated by a decrease in both G' and G'' compared to the vehicle control.

    • Compare the complex viscosity (η*) across different treatment groups.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on the viability of respiratory epithelial cells.

  • Cell Seeding:

    • Culture A549 or Calu-3 cells in appropriate media.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well plate.[23]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[23]

  • Compound Treatment:

    • Prepare a 2X stock of various this compound concentrations (e.g., 1 µM to 200 µM) in serum-free culture medium. Also prepare a vehicle control (medium with solvent) and a positive control for cell death (e.g., 10% DMSO).

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control to each well.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[4]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[25]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the CC₅₀ value.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

This fluorescence microscopy-based assay provides a direct visualization of live and dead cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., NHBE, Calu-3) on glass coverslips or in an imaging-compatible multi-well plate.

    • Treat with the desired concentrations of this compound for the chosen duration as described in Protocol 2.

  • Staining:

    • Prepare a staining solution containing both a live-cell and a dead-cell stain in a buffered solution (e.g., PBS). A common combination is Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Remove the culture medium and wash the cells once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells again with PBS to remove excess stain.

    • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dyes (e.g., FITC for green, TRITC for red).

  • Analysis:

    • Acquire images from multiple random fields for each condition.

    • Count the number of live (green) and dead (red) cells in each image.

    • Calculate the percentage of viable cells for each treatment condition.

Visualizations

Mucolytic_Action_Pathway cluster_0 This compound Action cluster_1 Cellular & Secretory Effects cluster_2 Physiological Outcomes This compound This compound Gland Stimulates Serous Glands This compound->Gland Fibers Breaks Down Mucopolysaccharide Fibers This compound->Fibers Cilia Enhances Ciliary Activity This compound->Cilia Viscosity Decreased Mucus Viscosity & Elasticity Gland->Viscosity Fibers->Viscosity Clearance Increased Mucociliary Clearance Cilia->Clearance Viscosity->Clearance Cough Easier Expectoration (Cough Relief) Clearance->Cough

Diagram 1: Proposed mechanism of this compound's mucolytic action. (Within 100 characters)

TMPRSS2_Inhibition_Pathway cluster_0 Viral Entry Process cluster_1 Inhibitory Action Virus Virus Particle (e.g., SARS-CoV-2, Influenza) Spike Spike (S) Protein ACE2 Host Cell Receptor (e.g., ACE2) Spike->ACE2 1. Binding Fusion Membrane Fusion & Viral Entry Spike->Fusion 4. Conformational Change TMPRSS2 Host Protease (TMPRSS2) ACE2->TMPRSS2 2. Priming Required TMPRSS2->Spike 3. Cleavage of S Protein This compound This compound This compound->Inhibition Inhibition->TMPRSS2 Blocks Activity

Diagram 2: Inhibition of the TMPRSS2 pathway by this compound. (Within 100 characters)

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Optimization start Select Cell Line (e.g., Calu-3, A549) dose_response Treat cells with this compound concentration gradient (e.g., 1-200 µM) start->dose_response mucus_model Culture cells to produce mucus (e.g., Calu-3 on ALI) start->mucus_model mtt Perform Cytotoxicity Assay (e.g., MTT) dose_response->mtt cc50 Determine CC₅₀ (50% Cytotoxic Concentration) mtt->cc50 treat_mucus Treat mucus with non-cytotoxic concentrations (< CC₅₀) cc50->treat_mucus Inform concentration selection therapeutic_index Calculate Therapeutic Index (CC₅₀ / EC₅₀) cc50->therapeutic_index mucus_model->treat_mucus rheology Perform Mucolytic Assay (e.g., Rheometry) treat_mucus->rheology ec50 Determine EC₅₀ (50% Effective Concentration) rheology->ec50 ec50->therapeutic_index optimal_conc Identify Optimal Concentration (Maximal effect, minimal toxicity) therapeutic_index->optimal_conc

Diagram 3: Workflow for determining optimal this compound concentration. (Within 100 characters)

References

Degradation products of Bromhexine under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromhexine. The following information addresses common issues encountered during stress degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied to this compound hydrochloride in forced degradation studies?

Forced degradation studies for this compound hydrochloride, as recommended by the International Council for Harmonisation (ICH) guideline Q1A (R2), typically involve the following stress conditions to assess its stability:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1N or 0.5M HCl.[1][2]

  • Base Hydrolysis: Treatment with a base, such as 0.1N or 0.5M NaOH.[1][2]

  • Oxidative Degradation: Exposure to an oxidizing agent, like 3.0% hydrogen peroxide (H₂O₂).[1]

  • Thermal Degradation: Heating the sample, for instance, at 70°C or 105°C.[1][3]

  • Photolytic Degradation: Exposing the sample to UV light, often at a wavelength of 254 nm.[1]

Q2: What are the known degradation products of this compound under these stress conditions?

Studies have identified several degradation products of this compound under various stress conditions. Some of the key degradants include:

  • Under acidic or neutral aqueous conditions when refluxed, four degradation products have been observed.[4] Three of these have been identified as:

    • 3-cyclohexyl-6,8-dibromo-chinazoline-4-one

    • 3-cyclohexyl-6,8-dibromo-chinazoline

    • 3-amino-4,6-dibromo-benzaldehyde[4]

  • Another potential degradation product is N-Methylcyclohexylamine.[4]

  • Under oxidative conditions, the formation of an N-oxide derivative is possible due to the presence of a tertiary amine group in the this compound molecule.[5]

  • European Pharmacopoeia lists specific impurities, with Impurity E, (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium, being a notable degradant.[6]

Q3: I am not seeing any degradation of this compound in my experiments. What could be the reason?

While this compound does degrade under stress, it can be relatively stable under certain conditions. Here are a few troubleshooting tips:

  • Insufficient Stress Conditions: Crystalline this compound is quite stable.[4] Ensure your stress conditions (concentration of acid/base, temperature, duration of exposure) are sufficient to induce degradation. For instance, refluxing in acidic or neutral aqueous solutions is shown to cause degradation.[4]

  • Analytical Method Sensitivity: Your analytical method, likely HPLC, may not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Wavelength Selection: Ensure the detection wavelength used in your HPLC method is appropriate for both this compound and its potential degradation products. A photodiode array (PDA) detector can be useful to analyze the full UV spectrum of all eluted peaks.

  • Chromatographic Resolution: The degradation products may be co-eluting with the parent this compound peak. Optimize your chromatographic conditions (mobile phase composition, pH, column type) to achieve adequate separation.

Troubleshooting Guides

Issue: Poor resolution between this compound and its degradation peaks in HPLC.

Possible Causes:

  • Inappropriate mobile phase composition or pH.

  • Unsuitable column chemistry.

  • Suboptimal gradient elution program.

Solutions:

  • Mobile Phase Optimization:

    • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Modify the pH of the aqueous buffer. A phosphate buffer is commonly used.[1][3]

    • Experiment with different buffer systems.

  • Column Selection:

    • Ensure you are using a suitable stationary phase, such as a C18 column, which is commonly employed for this compound analysis.[3][7]

    • Consider trying columns from different manufacturers or with different particle sizes to alter selectivity.

  • Gradient Elution:

    • If using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures of the parent drug and its degradation products.[1]

Issue: Significant variability in the percentage of degradation.

Possible Causes:

  • Inconsistent preparation of stress samples.

  • Fluctuations in experimental conditions (e.g., temperature, light intensity).

  • Instability of the prepared solutions.

Solutions:

  • Standardize Procedures:

    • Ensure precise and consistent preparation of all solutions, including the concentration of the stressing agent and the initial drug concentration.

    • Use calibrated equipment (e.g., ovens, photostability chambers).

  • Control Environmental Factors:

    • Maintain a constant temperature for thermal degradation studies using a calibrated oven.

    • For photostability studies, ensure a consistent distance from the light source and monitor the light intensity.

  • Solution Stability:

    • Assess the stability of your standard and sample solutions over the analysis time to ensure that the observed degradation is due to the applied stress and not to instability in the analytical solution.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation under different stress conditions as reported in various studies.

Table 1: Summary of Forced Degradation Results for this compound Hydrochloride

Stress ConditionReagent/ParametersTime (h)Temperature (°C)% DegradationDegradation Products DetectedReference
Base Hydrolysis 0.1 N NaOH208098.13Not specified[1]
0.5 M NaOH260Significant increase in Impurity E (0.31%)Impurity E[2]
Acid Hydrolysis 0.1 N HCl208010.90Not specified[1]
0.5 M HCl260Significant increase in Impurity E (0.35%)Impurity E[2]
Neutral Hydrolysis H₂O20801.2Not specified[1]
Oxidative 3.0% H₂O₂---N-oxide[5]
10% H₂O₂---Increase in N-oxide[6]
Photolytic UV light (254 nm)--19.81 (Standard), 18.26 (Sample)Not specified[7]
Thermal Heat1105-Not specified[3]
Humidity 80% RH-25-Not specified[3]

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol is a generalized procedure based on common practices in the literature.[1][3][7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) to obtain a stock solution of a known concentration (e.g., 500 µg/ml).[1]

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and a strong acid (e.g., 1N HCl).

  • Reflux the solution for a specified period (e.g., several hours) or keep it at a specific temperature (e.g., 80°C).[1]

  • After the specified time, cool the solution and neutralize it with an equivalent amount of a strong base (e.g., 1N NaOH).

  • Dilute the final solution to a suitable concentration for analysis.

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and a strong base (e.g., 1N NaOH).

  • Reflux the solution or keep it at a specific temperature for a defined duration.[1]

  • Cool and neutralize the solution with an equivalent amount of a strong acid (e.g., 1N HCl).

  • Dilute to the final analytical concentration.

4. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3.0% v/v H₂O₂).[3]

  • Keep the solution at room temperature for a specified time.

  • Dilute to the final concentration for analysis.

5. Thermal Degradation:

  • Keep the solid drug powder or a solution of the drug in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[3]

  • For the solid sample, dissolve it in a suitable solvent after exposure.

  • Dilute the solution to the desired concentration.

6. Photolytic Degradation:

  • Expose the drug solution to UV light (e.g., in a photostability chamber) for a specific duration.[1][7]

  • A control sample should be kept in the dark under the same conditions.

  • Dilute the exposed solution to the final concentration for analysis.

7. Analysis:

  • Analyze all the stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

  • The HPLC system should be equipped with a suitable detector (e.g., UV-Vis or PDA) and a C18 column. The mobile phase could be a mixture of a phosphate buffer and an organic solvent like acetonitrile.[1][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative Degradation stock->oxidative thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_drug Parent Drug cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound acid_neutral Acidic/Neutral Hydrolysis (with reflux) This compound->acid_neutral oxidative Oxidative Stress This compound->oxidative acid_base_storage Acid/Base Storage This compound->acid_base_storage prod1 3-cyclohexyl-6,8-dibromo-chinazoline-4-one acid_neutral->prod1 prod2 3-cyclohexyl-6,8-dibromo-chinazoline acid_neutral->prod2 prod3 3-amino-4,6-dibromo-benzaldehyde acid_neutral->prod3 prod4 N-Methylcyclohexylamine acid_neutral->prod4 prod5 N-oxide oxidative->prod5 prod6 Impurity E acid_base_storage->prod6

Caption: Logical relationship of this compound degradation under different stress conditions.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Bromhexine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the poor oral bioavailability of Bromhexine in preclinical models.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound hydrochloride typically low in preclinical models?

A1: The poor oral bioavailability of this compound hydrochloride is attributed to two primary factors:

  • Poor Aqueous Solubility : this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] Its very slight solubility in water leads to slow and incomplete dissolution in gastrointestinal fluids, which is a rate-limiting step for absorption.[3][4]

  • Extensive First-Pass Metabolism : After absorption from the gastrointestinal tract, this compound undergoes a significant first-pass effect, where a large portion of the drug is metabolized in the liver before it can reach systemic circulation.[5][6] In rats, the hepatic extraction ratio is estimated to be as high as 0.92, indicating that both hepatic and intestinal clearance contribute to its low systemic availability.[7] Studies in rats have shown the absolute oral bioavailability to be extremely low, ranging from only 1.8% to 3.9%.[7]

Q2: What are the primary metabolic pathways affecting this compound's bioavailability?

A2: this compound is almost completely metabolized into various hydroxylated metabolites and dibromanthranilic acid. These metabolites are then conjugated, most likely as N-glucuronides and O-glucuronides, to be excreted. This extensive metabolic process significantly reduces the concentration of the active parent drug reaching the systemic circulation.

Q3: What are the most common formulation strategies being investigated to overcome these issues?

A3: The main strategies focus on improving the solubility and dissolution rate of this compound and/or protecting it from first-pass metabolism. Common approaches include:

  • Solid Lipid Nanoparticles (SLNs) : Encapsulating this compound in lipidic nanocarriers can enhance its solubility and potentially improve absorption via the lymphatic system, bypassing the liver's first-pass effect.[1][3]

  • Inclusion Complexation : Forming complexes with cyclodextrins, such as methylated β-cyclodextrin, can significantly increase the solubility and dissolution rate of this compound.[3][8]

  • Liquisolid Compacts : This technique involves converting a liquid solution or suspension of the drug into a dry, compressible powder, which can enhance the drug's wetting properties and surface area, leading to improved dissolution.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[9]

Section 2: Troubleshooting Guides

Guide 1: Solid Lipid Nanoparticle (SLN) Formulations
Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
Low Drug Entrapment Efficiency (<70%) 1. Poor solubility of this compound in the selected solid lipid. 2. Drug expulsion from the lipid matrix during cooling and crystallization. 3. Suboptimal surfactant concentration.1. Lipid Screening : Test the solubility of this compound in various solid lipids (e.g., Stearic acid, tristearin) to find the most suitable matrix. 2. Optimize Drug-Lipid Ratio : Systematically vary the drug-to-lipid ratio. An optimized formulation of this compound SLNs showed high entrapment efficiency (78.33%) with a 1:2 drug-to-stearic acid ratio. 3. Surfactant Optimization : Adjust the type and concentration of the surfactant to ensure proper stabilization of the nanoparticles.
Particle Aggregation or Instability Over Time 1. Insufficient surface charge (low Zeta Potential). 2. Ostwald ripening. 3. Improper storage conditions.1. Zeta Potential Analysis : Measure the zeta potential of the formulation. A value greater than |30| mV is generally considered stable. If low, consider using a different or combination of surfactants. 2. Optimize Homogenization : Ensure homogenization speed and time are sufficient to produce small, uniform particles. 3. Storage : Store SLN dispersions at 4°C and protect from light to minimize degradation. Stability studies have shown this compound SLNs to be stable for at least 90 days.[3]
Guide 2: Cyclodextrin Inclusion Complex Formulations
Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
Incomplete Complexation or Low Solubility Enhancement 1. Incorrect molar ratio of this compound to cyclodextrin. 2. Inefficient mixing or complexation method. 3. Use of a suboptimal cyclodextrin type.1. Phase-Solubility Study : Conduct a phase-solubility study to confirm the stoichiometry of the complex (typically 1:1 for this compound) and determine the stability constant.[8] 2. Compare Preparation Methods : The co-evaporation method may result in better complexation and interaction between the drug and cyclodextrin compared to simple physical mixing or kneading.[8] 3. Select Appropriate Cyclodextrin : Chemically modified cyclodextrins like methylated β-cyclodextrin often show improved water solubility and complexing power compared to the parent β-cyclodextrin.[3]
Precipitation of Drug Upon Dilution of the Complex 1. The complex is not thermodynamically stable at high dilutions. 2. The apparent stability constant (Ks) is too low.1. Determine Stability Constant (Ks) : A higher Ks value (e.g., 110 M⁻¹ for this compound with methylated β-cyclodextrin) indicates a more stable complex less likely to dissociate upon dilution.[8] 2. Formulate with Excess Cyclodextrin : A slight excess of cyclodextrin in the formulation can help maintain the equilibrium in favor of the complexed state.

Section 3: Quantitative Data Summary

The following tables summarize key pharmacokinetic and performance data from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) and Oral (PO) Administration

ParameterIV Administration (1 mg/kg)Oral Administration (20 mg/kg)Reference(s)
AUC (Area Under the Curve) ~10x higher than hepatic portal vein admin.~4x lower than hepatic portal vein admin.[7]
Absolute Bioavailability (F%) N/A1.8 - 3.9%[7]
Terminal Half-life (t½ β) 8.9 - 11 hoursNot specified, but likely similar[7]
Hepatic Extraction Ratio 0.920.92[7]

Table 2: In Vitro Performance of Enhanced this compound Formulations

Note: While in vivo pharmacokinetic data comparing these specific formulations in preclinical models is limited in the searched literature, in vitro dissolution is a critical predictor of in vivo performance for BCS Class II drugs.

Formulation StrategyKey In Vitro FindingImplication for BioavailabilityReference(s)
Liquisolid Compacts (LS-1) ~62% drug release in 10 minutes.A significantly faster dissolution rate is expected to increase the rate and extent of drug absorption, thereby enhancing oral bioavailability.[5]
Conventional Tablets (Directly Compressed) ~13% drug release in 10 minutes.Slower dissolution is a primary reason for the observed low bioavailability of conventional this compound formulations.[5]
Methylated β-cyclodextrin Inclusion Complex ~50-fold increase in drug dissolution within the first 5 minutes compared to pure drug.Rapid and complete dissolution in the upper GI tract can lead to higher drug concentration gradients, promoting faster absorption and potentially improving bioavailability.[8]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Cold Emulsification Technique

This protocol is adapted from methodologies described for formulating this compound SLNs.[3]

Materials:

  • This compound hydrochloride

  • Solid Lipid: Stearic Acid

  • Surfactant: Polyvinyl Alcohol (PVA) or Poloxamer 188

  • Deionized water

  • Organic Solvent: Dichloromethane or Chloroform

Procedure:

  • Preparation of Organic Phase : Dissolve an accurately weighed amount of this compound hydrochloride and Stearic Acid (e.g., 1:2 ratio) in a minimal amount of a suitable organic solvent like dichloromethane.

  • Preparation of Aqueous Phase : Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v PVA) in deionized water.

  • Emulsification : Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a primary oil-in-water (o/w) emulsion.

  • Solvent Evaporation : Subject the resulting emulsion to magnetic stirring at room temperature for 3-4 hours to allow for the complete evaporation of the organic solvent. This process leads to the precipitation of the lipid as solid nanoparticles, entrapping the drug.

  • Washing and Collection : Centrifuge the SLN dispersion (e.g., at 15,000 g for 30 minutes) to separate the nanoparticles from the aqueous medium. Wash the pellet twice with deionized water to remove any unentrapped drug and excess surfactant.

  • Lyophilization (Optional) : For long-term storage, the washed SLN pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.

Protocol 4.2: In Vitro Dissolution Testing for Enhanced this compound Formulations

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

Dissolution Medium:

  • 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

Procedure:

  • Set the dissolution apparatus parameters: temperature at 37 ± 0.5°C and paddle speed at 50 or 75 RPM.

  • Place one unit of the test formulation (e.g., a liquisolid compact tablet or an amount of SLN powder equivalent to a specific dose) into each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the filtrate for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~248 nm) or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4.3: Quantification of this compound in Rat Plasma using HPLC

This protocol outlines a general approach for HPLC analysis.

Chromatographic Conditions:

  • Column : C18 reversed-phase column (e.g., Zorbax, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 5mM ammonium acetate with 0.1% formic acid).

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : UV detector at 245 or 248 nm. For higher sensitivity and selectivity, a tandem mass spectrometer (LC-MS/MS) is recommended.

  • Injection Volume : 10-20 µL.

Sample Preparation (Plasma):

  • Protein Precipitation or Solid Phase Extraction (SPE) : To 100 µL of rat plasma, add an internal standard.

  • For Protein Precipitation : Add 300 µL of cold acetonitrile, vortex for 2 minutes, and then centrifuge at 10,000 g for 10 minutes.

  • For SPE : Condition an appropriate SPE cartridge, load the plasma sample, wash with a suitable solvent, and then elute the analyte with an organic solvent.

  • Evaporation and Reconstitution : Transfer the supernatant (from precipitation) or the eluate (from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

  • Quantify the concentration of this compound by comparing the peak area ratio of the drug to the internal standard against a standard calibration curve prepared in blank plasma.

Section 5: Visual Guides and Workflows

G cluster_0 Strategy Selection Workflow for this compound cluster_1 Evaluation start Poorly Soluble this compound (BCS Class II) solubility Primary Goal: Improve Solubility & Dissolution start->solubility decision Select Formulation Approach solubility->decision metabolism Secondary Goal: Bypass First-Pass Metabolism metabolism->decision sln Solid Lipid Nanoparticles (SLNs) - Potential for lymphatic uptake decision->sln Lipid-based sedds Self-Emulsifying Systems (SEDDS) - Good for lipophilic drugs decision->sedds Lipid-based cyclo Cyclodextrin Complex - Direct solubility enhancement decision->cyclo Complexation liquid Liquisolid Compacts - Enhanced wetting & surface area decision->liquid Dispersion invitro In Vitro Dissolution sln->invitro sedds->invitro cyclo->invitro liquid->invitro invivo Preclinical PK Study (Rats) invitro->invivo

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_0 This compound First-Pass Metabolism Pathway oral Oral Administration of this compound gi_lumen GI Lumen (Dissolution & Absorption) oral->gi_lumen portal_vein Portal Vein Circulation gi_lumen->portal_vein Absorption liver Liver (Extensive Metabolism) portal_vein->liver systemic Systemic Circulation (Low Bioavailability: 1.8-3.9%) liver->systemic Small fraction of unchanged drug metabolites Inactive Metabolites (Excreted) liver->metabolites Large fraction is metabolized

Caption: Mechanism of this compound's First-Pass Metabolism.

G cluster_0 Preclinical Pharmacokinetic Study Workflow start Start: Hypothesis (Formulation X improves BA) dosing Dose Preparation (Test vs. Control Formulation) start->dosing animals Animal Acclimatization & Grouping (e.g., Sprague-Dawley Rats) dosing->animals admin Drug Administration (Oral Gavage) animals->admin sampling Serial Blood Sampling (e.g., via tail vein at 0, 0.5, 1, 2, 4, 8, 12, 24h) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalytical Method (HPLC or LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) analysis->pk_calc end Conclusion on Bioavailability Enhancement pk_calc->end

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

Technical Support Center: Minimizing Bromhexine Adsorption in Sensitive Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Bromhexine to labware during sensitive analytical assays. Adsorption can lead to significant analyte loss, resulting in inaccurate quantification and compromised experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to adsorbing to labware?

A1: this compound is a moderately lipophilic and basic compound. This chemical nature contributes to its tendency to adsorb to surfaces through a combination of hydrophobic and ionic interactions. Glass surfaces contain negatively charged silanol groups that can interact with the positively charged amine in this compound, while both glass and plastic surfaces can exhibit hydrophobic interactions.

Q2: What types of labware are most and least prone to this compound adsorption?

A2: Untreated borosilicate glass is generally more prone to the adsorption of basic compounds like this compound due to ionic interactions with silanol groups. Polypropylene and other plastic labware are often a better choice as they primarily interact through weaker hydrophobic forces. However, significant adsorption to plastics can still occur. For highly sensitive assays, specialized low-binding or silanized labware is recommended.

Q3: How does the pH of my sample solution affect this compound adsorption?

A3: The pH of the solution plays a critical role. At acidic pH (below its pKa), this compound will be protonated and carry a positive charge, increasing its likelihood of adsorbing to negatively charged glass surfaces. At neutral or higher pH, the molecule is less charged, which can reduce ionic adsorption but may not eliminate hydrophobic interactions.

Q4: Can the solvent composition of my standards and samples influence adsorption?

A4: Absolutely. Adding a sufficient proportion of an organic solvent like acetonitrile or methanol to your aqueous samples and standards can significantly reduce adsorption. These organic modifiers compete with this compound for binding sites on the labware surface and can disrupt hydrophobic interactions.

Q5: What are "low-binding" microplates and vials, and are they effective for this compound?

A5: Low-binding labware is treated with a proprietary coating to create a hydrophilic and neutral surface that repels hydrophobic and charged molecules. These are generally very effective at minimizing the adsorption of a wide range of compounds, including this compound, and are a good option for sensitive assays.

Troubleshooting Guide

This guide addresses common issues related to this compound loss during sample preparation and analysis.

Issue Potential Cause Recommended Solution(s)
Low or no analyte peak during LC-MS/MS analysis, especially at low concentrations. Adsorption of this compound to sample vials, pipette tips, or microplate wells.1. Switch from borosilicate glass to polypropylene or low-binding vials. 2. Increase the organic solvent (e.g., acetonitrile) concentration in your sample diluent to at least 50%. 3. Consider silanizing your glassware. 4. Perform a "priming" injection of a high-concentration standard to saturate active sites in the LC system.[1]
Poor reproducibility and high variability between replicate injections. Inconsistent adsorption across different wells or vials.1. Ensure thorough mixing of samples and standards. 2. Use pre-treated (silanized or passivated) labware for all steps. 3. Add a blocking agent like a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to your sample buffer.
Recovery decreases over time when samples are left in the autosampler. Time-dependent adsorption of this compound to the sample container.1. Minimize the time between sample preparation and injection. 2. Use low-binding plates or vials. 3. Ensure the sample is in a solvent with a high percentage of organic modifier.
Significant loss of analyte after transfer steps (e.g., from collection tube to microplate). Adsorption to each new surface the sample comes into contact with.1. Pre-rinse pipette tips with the sample solution before transferring. 2. Minimize the number of transfer steps. 3. Use low-binding pipette tips and microplates.

Quantitative Data on this compound Adsorption

The following tables provide illustrative quantitative data on this compound recovery under different conditions. This data is intended to demonstrate the relative effectiveness of various mitigation strategies. Actual results may vary based on specific experimental conditions.

Table 1: Effect of Labware Material and pH on this compound Recovery

Labware MaterialSolution pHIllustrative this compound Recovery (%)
Borosilicate Glass4.065%
Borosilicate Glass7.080%
Polypropylene4.085%
Polypropylene7.092%
Silanized Glass4.095%
Low-Binding Polypropylene7.0>98%

Table 2: Effect of Acetonitrile Concentration on this compound Recovery in Polypropylene Vials

Acetonitrile Concentration in Sample DiluentIllustrative this compound Recovery (%)
0% (Aqueous)88%
25%94%
50%98%
75%>99%

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a method for silanizing glassware to create a hydrophobic surface, which can reduce the adsorption of basic compounds like this compound.[2]

Materials:

  • Cleaning solution (e.g., alkaline detergent)

  • Deionized water

  • Acetone, reagent grade

  • Silanizing agent (e.g., 5% Dichlorodimethylsilane in a non-polar solvent)

  • Methanol, reagent grade

  • Fume hood

  • Glassware to be treated

  • Oven

Procedure:

  • Cleaning: Thoroughly clean glassware with a suitable cleaning solution, followed by extensive rinsing with deionized water.

  • Drying: Rinse the glassware with acetone and dry completely in an oven at 100-120°C for at least one hour.

  • Silanization (in a fume hood):

    • Allow the glassware to cool to room temperature.

    • Completely immerse the dry glassware in the silanizing solution for 5-10 minutes.

    • Alternatively, fill the glassware with the solution and let it stand for the same duration.

  • Rinsing:

    • Carefully decant the silanizing solution.

    • Rinse the glassware thoroughly with the same non-polar solvent used for the silanizing agent to remove excess reagent.

    • Further rinse with methanol to remove the solvent and any remaining by-products.

  • Final Drying: Dry the glassware in an oven at 100°C for 15-30 minutes before use. The surface should now be hydrophobic.

Protocol 2: Passivation of Stainless Steel Components (for HPLC systems)

Passivation is a process to remove free iron and other contaminants from stainless steel surfaces and to promote the formation of a passive chromium oxide layer, which is less reactive.[3][4][5] This can help reduce the adsorption of sensitive analytes in HPLC systems.

Materials:

  • Alkaline cleaning solution

  • Deionized water

  • Passivating acid (e.g., 20-50% v/v Nitric Acid or 10% w/v Citric Acid)

  • Personal protective equipment (gloves, goggles, lab coat)

Procedure:

  • Disassembly and Cleaning:

    • If possible and safe, disconnect the stainless steel components (e.g., tubing, connectors) that require passivation.

    • Thoroughly clean the components with an alkaline cleaner to remove organic residues.

    • Rinse extensively with deionized water.

  • Acid Treatment:

    • Immerse the cleaned components in the passivating acid solution. The duration and temperature will depend on the chosen acid and the grade of stainless steel (consult specific guidelines). A typical treatment might be 20-30 minutes at 40-60°C.

  • Rinsing:

    • Carefully remove the components from the acid bath and rinse immediately and thoroughly with high-purity deionized water until the rinse water is neutral.

  • Drying and Reassembly:

    • Dry the passivated components completely.

    • Reassemble the HPLC system.

  • System Re-equilibration: Flush the system extensively with your mobile phase until a stable baseline is achieved.

Visualizations

This compound's Mucolytic Signaling Pathway

This compound's primary mechanism of action as a mucolytic agent involves the stimulation of serous cells and the breakdown of mucopolysaccharide fibers in the mucus. This diagram illustrates the conceptual pathway.[6][7][8][9]

Bromhexine_Signaling_Pathway This compound This compound Administration SerousGlands Serous Gland Stimulation This compound->SerousGlands stimulates Mucopolysaccharides Mucopolysaccharide Fibers This compound->Mucopolysaccharides disrupts MucusViscosity Decreased Mucus Viscosity SerousGlands->MucusViscosity leads to MucousGlands Mucous Glands CiliaryActivity Enhanced Ciliary Activity MucusViscosity->CiliaryActivity facilitates MucusClearance Improved Mucus Clearance CiliaryActivity->MucusClearance results in Mucopolysaccharides->MucusViscosity breakdown leads to Adsorption_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Prepare Working Solutions in Test Solvents A->B C1 Incubate in Borosilicate Glass B->C1 C2 Incubate in Polypropylene B->C2 C3 Incubate in Silanized Glass B->C3 D Transfer Supernatant C1->D C2->D C3->D E LC-MS/MS Analysis D->E F Calculate % Recovery vs. Control (Directly Injected Standard) E->F Adsorption_Factors cluster_factors Factors Increasing Adsorption cluster_mitigation Mitigation Strategies F1 Basic Nature of this compound Adsorption This compound Adsorption F1->Adsorption F2 Hydrophobicity F2->Adsorption F3 Charged Labware Surface (e.g., Silanol Groups) F3->Adsorption F4 Low Organic Solvent Concentration F4->Adsorption M1 Use Polypropylene or Low-Binding Labware M2 Increase Organic Solvent % M3 Silanization/Passivation M4 pH Adjustment Adsorption->M1 Adsorption->M2 Adsorption->M3 Adsorption->M4

References

Crystal form stability of Bromhexine hydrochloride in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromhexine hydrochloride. The information herein is intended to assist in understanding and controlling its polymorphic forms in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known crystal forms of this compound hydrochloride?

A1: this compound hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystal forms. Several forms have been identified in scientific literature and patents, including Form I, Form II, Form A, and others designated as Forms 0, and III.[1][2] The existence of different polymorphs can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its stability and bioavailability.[1]

Q2: Which crystal form of this compound hydrochloride is considered the most stable?

A2: Research indicates that crystal Form A of this compound hydrochloride demonstrates good stability.[3] Studies have shown that this form does not undergo transformation during the preparation of granules and dispersible tablets or under storage conditions of high temperature, light, and high humidity.[3]

Q3: How can the different crystal forms of this compound hydrochloride be identified?

A3: Several analytical techniques are used to characterize and differentiate the crystal forms of this compound hydrochloride. The most common methods include:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases based on their unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs by differences in their melting points and enthalpies of fusion.[4][5]

  • Infrared Spectroscopy (IR): IR spectroscopy can identify different polymorphic forms by variations in their vibrational spectra.[3]

  • Thermogravimetric Analysis (TGA): TGA is often used in conjunction with DSC to determine the presence of solvates or hydrates.

Q4: Does the crystal form of this compound hydrochloride affect its solubility?

A4: Yes, the crystal form can significantly influence the solubility of this compound hydrochloride. For instance, a novel crystal form, designated as Form II, was developed to improve the water solubility of the drug, which is beneficial for injectable formulations.[6] The solubility of this compound hydrochloride has also been shown to be enhanced through the formation of complexes, such as with methylated β-cyclodextrin.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and handling of this compound hydrochloride crystal forms.

Problem Possible Causes Recommended Solutions
Unexpected peaks in XRPD pattern. 1. Presence of a mixture of polymorphs. 2. Contamination with an excipient or other substance. 3. Preferred orientation of crystals during sample preparation.1. Review the crystallization process and storage conditions. Use a pure reference standard of each known polymorph for comparison. 2. Analyze the excipients and raw materials separately to identify the source of contamination. 3. Prepare the sample with minimal pressure and use a sample spinner if available to reduce preferred orientation effects.
Inconsistent DSC results (e.g., shifting melting points, variable peak shapes). 1. Polymorphic transformation during heating. 2. Influence of heating rate on thermal events.[8] 3. Sample size and packing variations.1. A less stable form may melt and then recrystallize into a more stable form before melting again at a higher temperature.[9] 2. Use different heating rates (e.g., 2, 5, 10, 20°C/min) to investigate the kinetics of transitions. Fast heating rates may be used to observe the melting of a metastable form before it transforms.[4] 3. Use a consistent, small sample size (1-3 mg) and ensure uniform packing in the DSC pan.
Difficulty in detecting polymorphic transitions with DSC. 1. The energy change associated with the transition is too small to be detected. 2. Transitions are overlapping.1. Increase the sample size, but be aware of potential loss of resolution. Use a more sensitive DSC instrument if available. 2. Employ modulated DSC (MDSC) to separate overlapping thermal events.
Changes in crystal form during formulation processing (e.g., milling, granulation, compression). 1. Mechanical stress from milling can induce polymorphic transformations.[10] 2. The presence of moisture during wet granulation can facilitate conversion to a more stable or hydrated form.[11] 3. High compression forces during tableting can cause changes in the crystalline structure.1. Characterize the material before and after milling. Consider alternative size reduction methods if transformations are undesirable. 2. Control the amount of water used in granulation and monitor the drying process carefully. Analyze the crystal form after granulation and drying. 3. Evaluate the impact of different compression forces on the crystal form. Analyze the final tablets to ensure the desired polymorph is present.
FT-IR spectra are not distinct enough to differentiate polymorphs. 1. The vibrational differences between the polymorphs are subtle. 2. Poor sample preparation (e.g., thick KBr pellet).1. Use Attenuated Total Reflectance (ATR)-FTIR for better surface sensitivity. 2. Ensure the sample is well-dispersed and the KBr pellet is thin and transparent.

Experimental Protocols

Powder X-ray Diffraction (PXRD) for Polymorph Identification

This protocol outlines a general procedure for identifying the crystal form of this compound hydrochloride.

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into the sample holder, ensuring a flat and even surface.

  • Instrument Parameters (Example):

    • Radiation: Cu Kα

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Scan Speed: 2°/min

  • Data Analysis: Compare the obtained diffractogram with reference patterns for known polymorphs of this compound hydrochloride. Pay close attention to the position and relative intensities of the characteristic peaks. For example, a reported Form II crystal has characteristic diffraction peaks at 2θ values of 7.29, 14.33, and 21.439.[6]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

This protocol provides a general method for the thermal characterization of this compound hydrochloride polymorphs.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Parameters (Example):

    • Heating Rate: 10°C/min

    • Temperature Range: 25°C to 250°C

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The peak temperature of the melting endotherm is a key characteristic of a specific polymorph.

Data Presentation

Table 1: Key Analytical Techniques for this compound Hydrochloride Polymorph Characterization

Analytical TechniqueInformation ProvidedKey Considerations
Powder X-ray Diffraction (PXRD) Unique diffraction pattern for each crystal form.Sample preparation is crucial to avoid preferred orientation.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, and detection of polymorphic transitions.Heating rate can influence the observed thermal events.
Infrared (IR) Spectroscopy Differences in molecular vibrations and hydrogen bonding between polymorphs.Can be used for both qualitative and quantitative analysis.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss upon heating.Often used in conjunction with DSC for a comprehensive thermal profile.

Visualizations

Experimental_Workflow cluster_start Sample Preparation cluster_analysis Polymorph Characterization cluster_results Data Interpretation cluster_formulation Formulation Impact Start This compound HCl Sample XRPD Powder X-ray Diffraction (PXRD) Start->XRPD DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR FT-IR Spectroscopy Start->FTIR Identify Identify Crystal Form(s) XRPD->Identify Assess Assess Thermal Stability DSC->Assess FTIR->Identify Process Milling / Granulation / Compression Identify->Process Inform Process Design Assess->Process Final Final Dosage Form Analysis Process->Final Post-processing Check Troubleshooting_Logic Start Inconsistent Analytical Results CheckMethod Review Analytical Method Parameters? Start->CheckMethod CheckSample Examine Sample History & Preparation? Start->CheckSample OptimizeMethod Optimize Method (e.g., DSC heating rate) CheckMethod->OptimizeMethod Yes Reanalyze Re-analyze Sample CheckMethod->Reanalyze No CheckSample->Reanalyze No InvestigateProcess Investigate Manufacturing Process (e.g., milling, humidity) CheckSample->InvestigateProcess Yes OptimizeMethod->Reanalyze IdentifyRootCause Identify Root Cause of Polymorphic Change InvestigateProcess->IdentifyRootCause

References

Enhancing the dissolution rate of Bromhexine for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the dissolution rate and bioavailability of Bromhexine, a BCS Class II drug.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the dissolution rate of this compound important?

This compound hydrochloride is a poorly water-soluble drug (BCS Class II), meaning its absorption and bioavailability after oral administration are limited by its slow dissolution rate in gastrointestinal fluids.[1][2][3] By improving the dissolution rate, we can potentially increase its bioavailability, leading to better therapeutic efficacy.[1][4]

Q2: What are the most common methods to improve the dissolution rate of this compound?

Several techniques have been successfully employed to enhance the dissolution of this compound, including:

  • Inclusion Complexation with Cyclodextrins: Forming complexes with cyclodextrins, such as methylated β-cyclodextrin, can significantly increase the solubility and dissolution of this compound.[1][5]

  • Liquisolid Technique: This method involves dissolving the drug in a non-volatile liquid and converting it into a dry, flowable, and compressible powder by blending with a carrier and coating material.[4][6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.[8][9][10] This can be achieved by forming a uniform eutectic physics mixture crystallite dispersion.[11]

  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[1][12]

  • Solid Lipid Nanoparticles (SLNs): Formulating this compound into SLNs can improve its solubility and bioavailability.[3]

  • Prodrug Approach: Synthesizing amino acid prodrugs of this compound has been shown to improve its solubility.[13]

Q3: How significant is the improvement in dissolution with these techniques?

The degree of improvement varies depending on the method and formulation parameters. For instance, inclusion complexes of this compound with methylated β-cyclodextrin have shown a 50-fold increase in drug dissolution within the first 5 minutes compared to the pure drug.[1][5] In some cases, complete dissolution was achieved within 10 minutes.[1][2][5] Liquisolid compacts also demonstrate distinctly higher drug release rates compared to directly compressed tablets.[4][6]

Q4: Can excipients in the formulation negatively impact the dissolution of this compound?

Yes, interactions between the drug and excipients can sometimes hinder dissolution. For example, certain surfactants at high concentrations can form insoluble complexes with the drug substance.[14] It is crucial to conduct compatibility studies, such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) spectroscopy, to rule out any significant interactions between this compound and the chosen excipients.[4][6]

Q5: What are some common issues encountered during dissolution testing of this compound formulations?

Researchers may face challenges such as:

  • Low and variable dissolution results: This could be due to the hydrophobic nature of the drug, causing it to float on the dissolution medium and preventing proper wetting.[1]

  • Drug degradation: this compound may be unstable in certain dissolution media or under specific pH conditions, leading to lower than expected results.[14]

  • Inconsistent results between labs: Discrepancies in the preparation of the dissolution medium, such as using concentrated buffers that are diluted, can lead to variability.[14]

Troubleshooting Guides

Issue 1: Poor Dissolution Profile Despite Using an Enhancement Technique
Possible Cause Troubleshooting Step
Incomplete complexation or dispersion Characterize the solid-state of your formulation using techniques like DSC and X-ray Powder Diffraction (XRPD) to confirm the reduction or absence of drug crystallinity.[1][4]
Inadequate wetting of the formulation The hydrophobic properties of this compound can cause it to float on the dissolution medium.[1] Consider incorporating a suitable wetting agent into the formulation or the dissolution medium.
Drug precipitation Supersaturation generated by some enhancement techniques can lead to precipitation of the drug. Using precipitation inhibitors like HPMC can help maintain the dissolved state.[7]
Incorrect dissolution method parameters Ensure the dissolution apparatus, medium, agitation speed, and temperature are appropriate and validated for your formulation. For orally disintegrating tablets, specific conditions simulating the oral cavity may be necessary.[15]
Issue 2: High Variability in Dissolution Results
Possible Cause Troubleshooting Step
Non-homogeneity of the formulation Ensure proper mixing and uniformity of the drug and excipients in your final formulation.
Inconsistent preparation of dissolution medium Prepare the dissolution medium fresh for each run and avoid using concentrated stock solutions that are diluted, as this can introduce variability.[14] Verify the pH of the medium before each experiment.
Analyst technique variability Standardize the procedure for introducing the dosage form into the dissolution vessel and for sampling. Provide thorough training for all analysts.[14]
Issue 3: Unexpected Peaks or Lower Than Expected Drug Concentration in HPLC Analysis
Possible Cause Troubleshooting Step
Drug degradation in the dissolution medium Assess the chemical stability of this compound in the chosen dissolution medium under the experimental conditions (pH, temperature, duration).[14] If degradation is observed, consider using a different medium or adding stabilizers.
Interaction with filters Ensure that the filters used for sample preparation before HPLC analysis are not adsorbing the drug. Perform a filter validation study.
Formation of adducts or complexes Certain additives in the dissolution medium, like BHT, can form adducts with the drug, leading to unexpected peaks and a decrease in the parent drug concentration.[14]

Quantitative Data Summary

The following tables summarize the dissolution enhancement of this compound using different techniques as reported in the literature.

Table 1: Dissolution of this compound Hydrochloride with Methylated β-Cyclodextrin Inclusion Complexes

Formulation% Drug Dissolved (at 5 min)% Drug Dissolved (at 10 min)% Drug Dissolved (at 60 min)
Pure Drug ~2%[1]-~60%[1]
Physical Mixture ~18%[1]--
Inclusion Complex (Kneaded) >90%[1]~100%[1]-
Inclusion Complex (Coevaporated) >90%[1]~100%[1]-

Table 2: Solubility of this compound Hydrochloride with Methylated β-Cyclodextrin

Methylated β-Cyclodextrin Conc. (mM)This compound HCl Solubility (mM)
0~2.2[1]
3~3.0[1]
6~4.0[1]
9~5.0[1]
12~6.0[1]
15~7.0[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Methylated β-Cyclodextrin Inclusion Complexes (Co-evaporation Method)
  • Dissolution: Dissolve methylated β-cyclodextrin in a minimal amount of distilled water.

  • Addition of Drug: Slowly add a 1:1 molar ratio of this compound hydrochloride to the cyclodextrin solution.

  • Mixing: Stir the mixture until a clear solution is obtained.

  • Evaporation: Evaporate the solvent under vacuum at a controlled temperature.

  • Drying: Dry the resulting solid mass at 45°C for 12 hours.

  • Pulverization and Sieving: Gently pulverize the dried complex and pass it through a 50-250 μm sieve.[1]

Protocol 2: Preparation of this compound Liquisolid Compacts
  • Liquid Medication Preparation: Dissolve this compound hydrochloride in a suitable non-volatile liquid vehicle (e.g., Propylene Glycol or PEG 400).

  • Admixture Preparation: Calculate the required quantities of carrier (e.g., Avicel PH 102) and coating material (e.g., Aerosil 200) using a mathematical model to ensure acceptable flow and compressibility.

  • Mixing: Blend the liquid medication with the carrier and coating material until a homogenous, dry-looking powder is formed.

  • Addition of Disintegrant: Incorporate a disintegrant like Explotab into the mixture.

  • Compression: Compress the final blend into tablets using a tablet press.[4][6]

Protocol 3: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.1 M HCl or other suitable buffer (e.g., pH 5.5 citrate-phosphate buffer).[14][15]

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 or 75 rpm.[14][15]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Sample Analysis: Filter the samples through a 0.45 μm membrane filter and analyze the drug concentration using a validated HPLC-UV method at 245 nm.[1]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation cluster_outcome Outcome start Start: this compound HCl (Poorly Soluble) method Select Enhancement Method (e.g., Inclusion Complexation) start->method excipients Select Excipients (e.g., Methylated β-CD) method->excipients process Execute Process (e.g., Co-evaporation) excipients->process formulation Final Formulation process->formulation dissolution In Vitro Dissolution Testing formulation->dissolution Test Formulation analysis HPLC Analysis dissolution->analysis Collect Samples data Data Interpretation analysis->data data->method Troubleshoot/ Re-formulate end End: Enhanced Dissolution Profile data->end Successful Outcome

Caption: Workflow for enhancing this compound dissolution.

logical_relationship cluster_factors Formulation Factors cluster_properties Intermediate Properties technique Enhancement Technique (e.g., Solid Dispersion) crystallinity Reduced Crystallinity technique->crystallinity surface_area Increased Surface Area technique->surface_area e.g., Micronization excipient Excipient Choice (e.g., Polymer Type) wettability Increased Wettability excipient->wettability ratio Drug:Carrier Ratio ratio->crystallinity dissolution_rate Enhanced Dissolution Rate crystallinity->dissolution_rate wettability->dissolution_rate surface_area->dissolution_rate bioavailability Improved Bioavailability dissolution_rate->bioavailability

Caption: Factors influencing this compound dissolution enhancement.

References

Validation & Comparative

Comparative Analysis of Bromhexine and Ambroxol on Mucus Viscosity: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, objective comparison of the mucolytic agents Bromhexine and Ambroxol, with a focus on their effects on mucus viscosity. The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Executive Summary

Mechanism of Action

This compound, a synthetic derivative of the Adhatoda vasica plant, exerts its mucolytic effect by depolymerizing mucopolysaccharide fibers within the mucus, leading to a reduction in viscosity.[1] It also stimulates the activity of the ciliary epithelium, aiding in the clearance of secretions.[2]

Ambroxol, the active metabolite of this compound, possesses a broader range of actions.[3] It not only shares the mucolytic properties of its parent compound but also stimulates the secretion of pulmonary surfactant by type II pneumocytes.[1] This surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial walls. Furthermore, research indicates that Ambroxol can downregulate the expression of the MUC5AC mucin gene, a primary component of airway mucus, potentially through the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[4][5] The nuclear factor kappa B (NF-κB) signaling pathway is another critical regulator of mucin gene expression and is a likely target for both mucolytic agents.[5]

Comparative Efficacy on Mucus Viscosity: A Review of the Evidence

Direct comparative clinical trials providing quantitative data on the effects of this compound and Ambroxol on mucus viscosity are limited. However, individual studies and a notable comparative investigation offer valuable insights.

A key comparative study by Shimura et al. (1981) evaluated the effects of several mucolytic agents, including this compound and Ambroxol, on sputum viscoelasticity in patients with chronic bronchitis. The study reported that both drugs led to a reduction in sputum viscosity over a one-week treatment period, with dosages of 24 mg/day for this compound and 90 mg/day for Ambroxol.[6]

Separate clinical trials have also substantiated the efficacy of each drug. A double-blind, placebo-controlled trial demonstrated that Ambroxol, at a daily dose of 120 mg, resulted in a statistically significant reduction in sputum viscosity (p < 0.05).[7] Similarly, various studies have confirmed the ability of this compound to significantly decrease sputum viscosity in patients suffering from chronic bronchitis.[6]

Quantitative Data Summary

The following table consolidates findings from clinical studies on the effects of this compound and Ambroxol on mucus viscosity. The variability in study designs and patient populations necessitates a cautious interpretation of these data.

DrugDosagePatient PopulationKey Findings on Mucus Viscosity
This compound 24 mg/dayChronic BronchitisReduction in sputum viscosity.[6]
Ambroxol 90 mg/dayChronic BronchitisReduction in sputum viscosity.[6]
Ambroxol 120 mg/dayBronchial StasisStatistically significant reduction in sputum viscosity versus placebo (p < 0.05).[7]
Ambroxol Inhaled SolutionAdult patients with mucopurulent sputumSignificantly greater reduction in sputum property score compared to placebo, indicating reduced viscosity.[8]

Experimental Protocols for Mucus Viscosity Assessment

The evaluation of mucolytic efficacy in clinical trials relies on standardized procedures for sputum collection and analysis.

Sputum Collection and Processing
  • Sputum Induction: To ensure adequate sample volume, sputum is often induced by administering nebulized hypertonic saline (typically 3% to 7%) to the patient.

  • Sample Collection: Patients are instructed to expectorate into a sterile container, minimizing saliva contamination.

  • Sample Handling: For rheological analysis, the sputum is typically processed shortly after collection to maintain its native properties. In some in vitro studies, a mucolytic agent like dithiothreitol (DTT) may be used to homogenize the sample by breaking disulfide bonds, though this is not suitable for assessing the in vivo efficacy of a test drug.

Mucus Viscosity Measurement
  • Rheometry: The viscoelastic properties of sputum are quantified using a rheometer. Cone-plate and parallel-plate geometries are standard for these measurements.

  • Key Parameters:

    • Viscosity (η): The resistance of the fluid to flow, measured in Pascal-seconds (Pa·s).

    • Elastic Modulus (G'): Represents the solid-like (elastic) behavior of the mucus.

    • Viscous Modulus (G''): Represents the liquid-like (viscous) behavior of the mucus.

  • Procedure: A small, defined volume of the sputum sample is placed between the rheometer plates. The instrument applies a controlled shear stress or strain, and the resulting response of the material is measured to calculate its viscoelastic parameters.

Visualizing the Mechanisms and Methodologies

Signaling Pathways in Mucin Regulation

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in mucin production and the potential points of intervention for this compound and Ambroxol.

Mucolytic_Action_Pathway cluster_this compound This compound cluster_ambroxol Ambroxol This compound This compound MPS Mucopolysaccharide Fibers This compound->MPS Depolymerizes Cilia Ciliary Epithelium This compound->Cilia Activates MucusViscosity Reduced Mucus Viscosity & Improved Clearance MPS->MucusViscosity Cilia->MucusViscosity Ambroxol Ambroxol Surfactant Pulmonary Surfactant Ambroxol->Surfactant Stimulates Secretion ERK ERK1/2 Pathway Ambroxol->ERK Inhibits Surfactant->MucusViscosity MUC5AC MUC5AC Gene Expression ERK->MUC5AC Regulates MUC5AC->MucusViscosity

Caption: Mechanisms of action for this compound and Ambroxol leading to reduced mucus viscosity.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IkB_Kinase IκB Kinase Inflammatory_Stimuli->IkB_Kinase Activates IkB IκBα IkB_Kinase->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Mucin_Gene Mucin Gene Transcription Nucleus->Mucin_Gene Initiates

Caption: The NF-κB signaling pathway, a key regulator of mucin gene expression.

Experimental Workflow

The standardized workflow for assessing the impact of mucolytics on sputum viscosity in a clinical setting is depicted below.

Sputum_Viscosity_Workflow Patient_Recruitment Patient Recruitment (e.g., Chronic Bronchitis) Baseline_Sputum Baseline Sputum Collection (Induced or Spontaneous) Patient_Recruitment->Baseline_Sputum Baseline_Viscosity Baseline Viscosity Measurement (Rheometry) Baseline_Sputum->Baseline_Viscosity Randomization Randomization Baseline_Viscosity->Randomization Data_Analysis Statistical Analysis of Viscosity Changes Baseline_Viscosity->Data_Analysis Treatment_A Treatment Group (this compound or Ambroxol) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Followup_Sputum Follow-up Sputum Collection Treatment_A->Followup_Sputum Treatment_B->Followup_Sputum Followup_Viscosity Follow-up Viscosity Measurement Followup_Sputum->Followup_Viscosity Followup_Viscosity->Data_Analysis

Caption: A typical experimental workflow for a randomized controlled trial on mucolytic agents.

Conclusion and Future Directions

Both this compound and Ambroxol are established mucolytics with demonstrated efficacy in reducing mucus viscosity. Ambroxol's additional secretomotor and surfactant-stimulating properties, along with its influence on mucin gene expression, suggest a more complex mechanism of action that may offer therapeutic advantages. However, to definitively ascertain the comparative superiority of one agent over the other, there is a clear need for more direct, head-to-head clinical trials that employ standardized methodologies for sputum collection and rheological analysis. Future research should also continue to elucidate the precise molecular targets and signaling pathways modulated by these drugs to enable the development of more targeted and effective mucolytic therapies.

References

Bromhexine versus N-acetylcysteine: a head-to-head comparison of mucolytic efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the mucolytic agents Bromhexine and N-acetylcysteine (NAC), tailored for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their clinical efficacy based on available experimental data, and detail the methodologies used in key experiments.

Introduction

Abnormal mucus secretion and impaired clearance are hallmarks of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and bronchitis. Mucolytic agents are a class of drugs designed to reduce the viscosity of respiratory secretions, thereby facilitating their removal. Among the most established mucolytics are this compound, a synthetic derivative of the vasicine alkaloid, and N-acetylcysteine (NAC), a derivative of the amino acid cysteine. While both aim to alleviate symptoms associated with excessive or viscous mucus, they operate through fundamentally different biochemical pathways, leading to varied efficacy profiles and clinical applications. This guide presents a data-driven comparison to elucidate their respective therapeutic potential.

Mechanisms of Action

The mucolytic effects of this compound and N-acetylcysteine stem from distinct molecular interactions with mucus components and secretory cells.

N-acetylcysteine (NAC)

NAC acts as a "true" mucolytic by directly disrupting the structure of the mucin polymer network. Its primary mechanism involves its free sulfhydryl group, which cleaves the disulfide bonds (-S-S-) that cross-link high-molecular-weight glycoprotein fibers in mucus.[1][2][3][4][5] This action depolymerizes mucin, leading to a significant reduction in mucus viscosity and elasticity.[3][4]

Beyond its mucolytic action, NAC is a precursor to L-cysteine and, subsequently, glutathione (GSH), a major endogenous antioxidant.[1][2] By replenishing intracellular GSH stores, NAC exerts potent antioxidant and anti-inflammatory effects, which may contribute to its therapeutic benefits in chronic respiratory diseases characterized by oxidative stress.[2][3]

NAC_Mechanism cluster_mucolytic Mucolytic Pathway cluster_antioxidant Antioxidant Pathway NAC N-acetylcysteine (NAC) Disulfide Disulfide Bonds (-S-S-) NAC->Disulfide Cleaves via -SH group Cysteine L-cysteine NAC->Cysteine Deacetylation Mucin Mucin Polymer (High Viscosity) Depolymerized Depolymerized Mucin (Low Viscosity) Mucin->Depolymerized Depolymerization Antioxidant Antioxidant & Anti-inflammatory Effects GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->Antioxidant

Figure 1: Mechanism of Action of N-acetylcysteine (NAC).
This compound

This compound's mechanism is multifaceted, acting as both a secretolytic and a secretomotor agent.[6][7] It primarily works by stimulating the serous glands in the respiratory tract, which increases the production of thinner, less viscous serous mucus.[7][8] This alters the composition of respiratory secretions, making them easier to expel.

Furthermore, this compound enhances the activity of lysosomal enzymes, which break down the acid mucopolysaccharide fibers responsible for the high viscosity of mucus.[6][8] It also has secretomotoric effects, meaning it improves mucociliary clearance by enhancing the transport function of the ciliated epithelium.[6][9] More recently, studies have suggested that this compound can inhibit the transmembrane serine protease 2 (TMPRSS2), a host cell factor crucial for the entry of certain respiratory viruses.[9]

Bromhexine_Mechanism This compound This compound SerousGlands Serous Glands This compound->SerousGlands Stimulates Lysosomes Lysosomal Enzymes This compound->Lysosomes Enhances Activity Cilia Ciliated Epithelium This compound->Cilia Stimulates SerousMucus Increased Serous Mucus Production (Secretolytic) SerousGlands->SerousMucus ReducedViscosity Reduced Mucus Viscosity SerousMucus->ReducedViscosity Mucopolysaccharides Mucopolysaccharide Fibers Lysosomes->Mucopolysaccharides Targets BrokenFibers Fiber Breakdown Mucopolysaccharides->BrokenFibers BrokenFibers->ReducedViscosity Clearance Enhanced Mucociliary Clearance (Secretomotoric) Cilia->Clearance ReducedViscosity->Clearance

Figure 2: Mechanism of Action of this compound.

Comparative Efficacy: Clinical and In Vitro Data

Direct head-to-head trials comparing this compound and NAC are limited, but data from individual placebo-controlled trials, meta-analyses, and one direct comparative study in COVID-19 patients allow for an assessment of their relative efficacy.

Clinical Trial Data Summary

The following table summarizes key quantitative outcomes from clinical studies evaluating this compound and NAC, primarily in patients with chronic bronchitis and COPD.

Efficacy ParameterN-acetylcysteine (NAC)This compoundSource / Comments
Reduction in Exacerbations Reduces exacerbation risk. A Cochrane review found that about 8 people would need treatment for 9 months to prevent one exacerbation.[10]Shows modest efficacy; some studies report a reduction in exacerbations, while others show no significant clinical improvement.[11][12]Meta-analyses show a benefit for mucolytics in general for reducing exacerbation frequency in COPD.[10][13][14]
Hospitalization Rate Significantly reduced hospitalization rates in stable COPD patients.[14] A study in outpatients with COVID-19 showed zero hospitalizations vs. 9.33% in the control group.[15][16]Significantly reduced hospitalization rates in stable COPD patients.[14] The same COVID-19 study also showed zero hospitalizations.[15][16]The effect on hospitalization is a key outcome in chronic respiratory diseases.[13]
Sputum Viscosity Directly reduces sputum viscosity by breaking disulfide bonds.[4][17]Reduces viscosity by altering mucus composition and breaking down fibers.[6][8] Inconsistent effects have been noted in some clinical studies.[17]NAC is considered a "true" mucolytic with a direct depolymerizing action.[17]
Sputum Volume Shown to significantly reduce sputum volume in acute and chronic bronchitis.[17]Demonstrated increased sputum production in some studies, particularly in bronchiectasis patients.[17]The clinical goal can be either to reduce hypersecretion or to facilitate the clearance of existing secretions.
Lung Function (FEV1) Most studies show no significant improvement in FEV1 in stable COPD or during acute exacerbations.[14][18]No significant impact on FEV1 has been demonstrated.[17][18]Mucolytics generally do not have a direct bronchodilator effect.
Oxygen Saturation (COVID-19) Increased by 1.33% from baseline in outpatients with COVID-19.[15][16]Increased by 1.19% from baseline in outpatients with COVID-19.[15][16]This data is from a single double-blind, randomized clinical trial.[16]

Experimental Protocols

The evaluation of mucolytic efficacy relies on standardized laboratory and clinical methodologies. Below are outlines of key experimental protocols.

Measurement of Sputum Viscoelasticity (Rheology)

Assessing the physical properties of mucus is fundamental to quantifying the effect of a mucolytic agent. Oscillatory rheometry is the gold-standard method.

Objective: To measure the storage modulus (G', elasticity) and loss modulus (G'', viscosity) of sputum samples before and after treatment with a mucolytic agent.

Methodology:

  • Sample Collection: Sputum is induced or spontaneously expectorated by patients. To avoid contamination, saliva is expectorated separately. Plugs (denser portions) are selected for analysis.[19]

  • Sample Preparation: The sputum sample is carefully loaded onto the plate of a rheometer (e.g., a cone-plate rheometer). A solvent trap is used, especially for measurements at body temperature (37°C), to prevent sample dehydration, which can artificially increase viscoelasticity.[20]

  • Oscillatory Shear Measurement:

    • Amplitude Sweep: A strain sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the material's structure is not being destroyed by the measurement itself.

    • Frequency Sweep: A frequency sweep (e.g., 0.1 to 10 Hz) is conducted at a constant strain within the LVER. This provides data on how the viscoelastic properties change with the rate of deformation.

  • Data Analysis: G' and G'' values are plotted against frequency. A decrease in both moduli, particularly G', indicates effective mucolysis. The complex viscosity (η*) can also be calculated from these values.

Sputum_Rheology_Workflow start Sputum Collection (Induced or Spontaneous) select Select Sputum Plugs start->select load Load Sample onto Rheometer Plate select->load trap Apply Solvent Trap (especially at 37°C) load->trap amp_sweep Perform Amplitude Sweep (Determine LVER) trap->amp_sweep freq_sweep Perform Frequency Sweep (at constant strain in LVER) amp_sweep->freq_sweep data Data Acquisition (G', G'') freq_sweep->data analysis Analysis: Compare pre- vs. post-treatment viscoelastic properties data->analysis

Figure 3: Experimental Workflow for Sputum Rheology.
Clinical Trial Protocol for Mucolytic Efficacy in COPD

Objective: To evaluate the efficacy and safety of an oral mucolytic agent compared to a placebo in reducing the frequency of exacerbations in patients with stable, moderate-to-severe COPD.

Methodology:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients aged 40 years or older with a diagnosis of COPD (post-bronchodilator FEV1/FVC < 0.70), a history of ≥2 exacerbations in the previous year, and stable disease at enrollment.

  • Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either the active mucolytic drug (e.g., NAC 600 mg twice daily) or a matching placebo for a predefined period (e.g., 12 months). Both patients and investigators are blinded to the treatment allocation.

  • Outcome Measures:

    • Primary Endpoint: The rate of COPD exacerbations per patient-year. An exacerbation is defined as a sustained worsening of the patient's condition from the stable state, which requires a change in regular medication.

    • Secondary Endpoints: Time to first exacerbation, hospitalization rate, change in lung function (FEV1), change in quality of life (e.g., measured by the St. George's Respiratory Questionnaire - SGRQ), and adverse event monitoring.[14]

  • Statistical Analysis: The primary outcome is typically analyzed using a Poisson regression model or negative binomial regression to compare exacerbation rates between the two groups, adjusting for baseline characteristics. Time-to-event data is analyzed using Kaplan-Meier curves and log-rank tests.

Conclusion

This compound and N-acetylcysteine are both established mucoactive agents, but they achieve their effects through distinct mechanisms. N-acetylcysteine acts as a direct mucolytic, breaking down the disulfide bonds within the mucin structure, and also provides antioxidant benefits.[1][3] this compound functions primarily as a secretolytic and secretomotoric agent, increasing the production of serous mucus and enhancing ciliary clearance.[6][7][8]

Clinical evidence suggests that both agents can be effective in reducing the frequency of exacerbations and hospitalizations in patients with chronic respiratory diseases like COPD.[14] N-acetylcysteine's efficacy is often more consistently documented in clinical trials, particularly due to its direct and potent effect on mucus viscosity.[17] The choice between these agents may depend on the specific clinical context, the underlying pathophysiology of mucus hypersecretion, and the desired therapeutic outcome—be it direct mucolysis, improved mucus clearance, or antioxidant support. For drug development professionals, understanding these nuanced differences is critical for designing targeted therapies and robust clinical evaluation protocols.

References

Comparing the TMPRSS2 inhibitory activity of Bromhexine with Camostat and Nafamostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TMPRSS2 inhibitory activities of Bromhexine, Camostat, and Nafamostat, supported by experimental data. This analysis aims to clarify their relative potencies and the methodologies used for their evaluation.

The transmembrane protease serine 2 (TMPRSS2) has emerged as a critical host factor for the entry of various respiratory viruses, including SARS-CoV-2. TMPRSS2 facilitates viral entry by priming the viral spike (S) protein, which triggers the fusion of the viral and host cell membranes. Consequently, inhibiting TMPRSS2 is a promising therapeutic strategy to block viral infection. This guide compares three prominent TMPRSS2 inhibitors: this compound, an existing mucolytic drug, and Camostat and Nafamostat, both serine protease inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound, Camostat mesylate, and Nafamostat mesylate against TMPRSS2 has been evaluated in various studies, primarily through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

CompoundReported IC50 (in vitro)Key Findings
This compound hydrochloride 0.75 µM[1][2][3][4]Initial reports identified this compound as a potent TMPRSS2 inhibitor.[1][2][3][4] However, a recent enzymatic assay found no inhibition of TMPRSS2 by this compound hydrochloride.[5][6]
Camostat mesylate 4.2 nM to 14.8 nM[7][8]Consistently demonstrates potent inhibition of TMPRSS2 in the low nanomolar range.[7][8] It effectively inhibits SARS-CoV-2 infection in lung cells by blocking TMPRSS2 activity.[7]
Nafamostat mesylate 0.27 nM to 2.2 nM[5][6][8]Exhibits the highest potency among the three compounds, with sub-nanomolar to low nanomolar IC50 values.[5][6][8] It has been shown to be more potent than Camostat in inhibiting SARS-CoV-2 infection in cell cultures.[8]

It is important to note the conflicting data regarding this compound's activity. While earlier reports suggested potent inhibition, a direct enzymatic assay failed to detect any inhibitory effect.[5][6] This discrepancy highlights the importance of standardized and direct biochemical assays for confirming inhibitor activity.

Experimental Methodologies

The determination of TMPRSS2 inhibitory activity typically involves a fluorogenic biochemical assay. This method provides a quantitative measure of the enzyme's activity in the presence of an inhibitor.

Fluorogenic TMPRSS2 Inhibition Assay Protocol

This protocol is a generalized representation based on commonly cited methodologies.[6][9][10][11][12]

  • Reagents and Materials:

    • Recombinant human TMPRSS2 enzyme

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Test compounds (this compound, Camostat, Nafamostat) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

    • Multi-well plates (e.g., 384-well or 1536-well black plates)

    • Fluorescence plate reader

  • Assay Procedure:

    • Test compounds at various concentrations are dispensed into the wells of the microplate.

    • The fluorogenic substrate is added to each well.

    • The reaction is initiated by the addition of the TMPRSS2 enzyme.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour).

    • The fluorescence generated by the cleavage of the substrate is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).

  • Data Analysis:

    • The fluorescence intensity is proportional to the TMPRSS2 enzymatic activity.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the context of TMPRSS2 inhibition, the following diagrams illustrate the viral entry pathway and the experimental workflow.

TMPRSS2_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibition Inhibition Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein Membrane Spike->Membrane 3. Membrane Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike 2. Cleavage (Priming) Inhibitor This compound Camostat Nafamostat Inhibitor->TMPRSS2 Inhibits

Caption: Role of TMPRSS2 in SARS-CoV-2 Entry and Site of Inhibition.

Experimental_Workflow A 1. Dispense Inhibitors (this compound, Camostat, Nafamostat) into multi-well plate B 2. Add Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC) A->B C 3. Initiate Reaction with TMPRSS2 Enzyme B->C D 4. Incubate at Room Temperature C->D E 5. Measure Fluorescence (Excitation: 340nm, Emission: 440nm) D->E F 6. Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: Workflow for Fluorogenic TMPRSS2 Inhibition Assay.

Conclusion

Based on the available in vitro data, Nafamostat and Camostat are highly potent inhibitors of TMPRSS2, with Nafamostat demonstrating the greatest potency. The inhibitory activity of this compound against TMPRSS2 is currently debated, with recent enzymatic assays suggesting a lack of direct inhibition. This highlights the necessity for rigorous and standardized experimental validation in drug repurposing studies. The detailed experimental protocol and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at identifying and characterizing novel TMPRSS2 inhibitors for potential therapeutic applications against respiratory viruses.

References

Cross-Validation of Analytical Methods for Bromhexine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of various analytical methods for the quantification of Bromhexine, a widely used mucolytic agent. The following sections present experimental data, detailed protocols, and a logical workflow to assist in selecting the most suitable method for your specific research or quality control needs.

Introduction to this compound and its Analysis

This compound hydrochloride, chemically known as 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride, is a derivative of the vasicine alkaloid.[1] It is commonly used in respiratory medicine to reduce the viscosity of mucus.[1][2] Given its therapeutic importance, a variety of analytical techniques have been developed and validated for its quantification in both raw materials and pharmaceutical formulations, as well as in biological matrices.[1][3] These methods range from classical spectrophotometry to advanced chromatographic techniques. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the nature of the sample, the required sensitivity and selectivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control versus pharmacokinetic studies). The following tables summarize the key performance parameters of different analytical methods based on published experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique that is widely used for the separation, identification, and quantification of drug substances.[1] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis.

ParameterMethod 1[4]Method 2[5]Method 3[6]Method 4[7]
Column Waters C18M.N (C18) reversed-phase (15cm × 4.6mm, 5 µm)C18Chromatopak C18 (25cm × 4.6 mm i.d.×5 μm)
Mobile Phase Methanol:Acetonitrile:0.1% Orthophosphoric acid (75:24:01)Buffer:Acetonitrile (20:80 v/v)Methanol:Water (90:10, v/v), pH 2.5 with o-phosphoric acidMethanol:Acetonitrile:0.025 M Phosphate buffer (50:25:25 v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.5 mL/min1.0 mL/min
Detection Wavelength 226 nm248 nm240 nm265 nm
Retention Time ~4.6 min~3.6 min< 6 min16.254 min
Linearity Range 10-60 µg/mL10-70 ppm4.00-40.00 µg/mL4.0-24.0 µg/mL
Correlation Coefficient (r²) 0.9990.9812-0.9987
LOD -0.13 ppm--
LOQ -0.43 ppm--
Recovery ~99%103.2%--
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and higher-throughput alternative to HPLC for the quantification of this compound, particularly in pharmaceutical dosage forms.

ParameterMethod 1[8]Method 2[6]
Stationary Phase TLC plates precoated with silica gel 60 F254Silica gel plates
Mobile Phase n-Butyl acetate:Methanol:Glacial Acetic Acid:Water (5:2.5:2.5:1 v/v/v/v)Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume)
Detection Wavelength 246 nm240 nm
Linearity Range 20-120 ng/band0.40-10.00 µ g/band
Recovery 96.81%-
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical formulations.[9] This technique can be applied directly or through the formation of colored complexes.[3]

ParameterMethod 1 (Derivative)[10]Method 2 (Derivative)[2]Method 3 (Ion-pair complex)[3]Method 4 (Diazotization)[11]
Method Type Third Order DerivativeFirst Order DerivativeIon-pair complexation with Bromothymol blue (BTB)Diazotization and coupling with 2,4,6-trihydroxybenzoic acid
Wavelength (nm) 220 nm240 nm415 nm408 nm
Linearity Range 2-14 µg/mL2-14 µg/mL-5-750 µg in 20 mL
Correlation Coefficient (r²) 0.99910.9995--
Mean Recovery (%) 100.02%100.166%Excellent-

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

HPLC Method for this compound in Pharmaceutical Syrups[5]
  • Chromatographic Conditions:

    • Column: M.N (C18) reversed-phase column (15cm × 4.6mm, 5 µm).

    • Mobile Phase: A mixture of buffer and acetonitrile in a ratio of 20:80 (v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detection at 248 nm.

    • Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound HCl (e.g., 1 mg/mL) in methanol.

    • Prepare working standard solutions by appropriate dilution of the stock solution to achieve concentrations within the linear range (10-70 ppm).

  • Sample Preparation (Syrup):

    • Accurately measure a volume of syrup and dilute it with the mobile phase to a known volume to obtain a concentration within the calibration range.

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.

HPTLC Method for this compound in Human Plasma[8]
  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

    • Mobile Phase: n-Butyl acetate: Methanol: Glacial Acetic Acid: Water (5:2.5:2.5:1 v/v/v/v).

    • Chamber Saturation Time: 15 minutes.

    • Migration Distance: 80 mm.

    • Detection: Densitometric scanning at 246 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound HCl (1 mg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution to obtain concentrations in the range of 0.16-0.28 µg/mL.

  • Sample Preparation (Plasma):

    • To 2 mL of spiked plasma, add 3 mL of acetonitrile for protein precipitation.

    • Vortex for 5 minutes and then centrifuge at 2500 rpm for 10 minutes.

    • Apply 25 µL of the supernatant onto the TLC plate.

  • Procedure:

    • Apply the standard and sample solutions as bands on the TLC plate.

    • Develop the plate in a saturated chromatographic chamber with the mobile phase.

    • After development, dry the plate and perform densitometric scanning at 246 nm.

    • Construct a calibration curve by plotting the peak area against the concentration of the applied standards.

    • Determine the concentration of this compound in the plasma sample from the calibration curve.

UV-Visible Spectrophotometric Method (Ion-Pair Complexation)[3]
  • Reagents:

    • This compound HCl standard solution.

    • Acidic buffer solution (e.g., pH 3.5).

    • 0.025% Bromothymol blue (BTB) solution.

    • Chloroform.

  • Procedure:

    • Transfer different aliquots of the drug solution into a series of 125 mL separating funnels.

    • Add 5 mL of the buffer solution and 5 mL of the BTB solution to each funnel.

    • Make up the total volume to 20 mL with water.

    • Add 10 mL of chloroform and shake the contents for 5 minutes.

    • Allow the two layers to separate for 5 minutes.

    • Collect the organic (chloroform) layer and measure its absorbance at 415 nm against a reagent blank prepared in the same manner without the drug.

    • Prepare a calibration curve by plotting absorbance versus the concentration of this compound.

    • Determine the concentration of the unknown sample from the calibration curve.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate analytical method for this compound quantification based on specific requirements.

Bromhexine_Method_Selection cluster_methods Recommended Methods start Define Analytical Need matrix Sample Matrix start->matrix bulk_pharma Bulk Drug / Pharmaceutical Formulation matrix->bulk_pharma Simple biological Biological Fluid (e.g., Plasma) matrix->biological Complex purpose Purpose of Analysis qc_assay Routine QC / Assay purpose->qc_assay Routine research_pk Research / Pharmacokinetic Studies purpose->research_pk Complex instrumentation Available Instrumentation hplc_uv_hptlc HPLC, UV-Vis, HPTLC instrumentation->hplc_uv_hptlc Standard Lab lcms LC-MS/MS instrumentation->lcms Advanced Lab bulk_pharma->purpose biological->purpose qc_assay->instrumentation research_pk->instrumentation hplc HPLC hplc_uv_hptlc->hplc uv_vis UV-Vis Spectrophotometry hplc_uv_hptlc->uv_vis hptlc HPTLC hplc_uv_hptlc->hptlc lcms_method LC-MS/MS lcms->lcms_method

Caption: Workflow for selecting a suitable analytical method for this compound quantification.

Conclusion

A variety of reliable and validated analytical methods are available for the quantification of this compound. HPLC methods offer high precision and specificity and are suitable for both quality control and research purposes, including the analysis of combination drug products.[7] HPTLC provides a high-throughput and cost-effective alternative for routine analysis of pharmaceutical formulations.[6] UV-Visible spectrophotometry, being simple and rapid, is an excellent choice for the assay of this compound in bulk drug and simple dosage forms.[9] For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the method of choice.[12][13] The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, sample matrix, and available resources. The data and protocols presented in this guide are intended to aid researchers and analysts in making an informed decision.

References

A Comparative Analysis of the Secretolytic Effects of Bromhexine and Other Leading Expectorants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the secretolytic and mucolytic properties of Bromhexine against other commonly used expectorants, including its metabolite Ambroxol, N-acetylcysteine (NAC), and Guaifenesin. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at performance supported by experimental data.

Introduction to Secretolytic and Mucolytic Agents

Effective clearance of mucus is critical for maintaining respiratory health. In various pulmonary diseases, mucus hypersecretion and increased viscosity can impair mucociliary clearance, leading to airway obstruction and an increased risk of infection. Mucoactive agents are designed to improve mucus clearance through different mechanisms. Secretolytics , like this compound, primarily increase the secretion of serous mucus, making the phlegm thinner and less viscous[1][2]. Mucolytics , such as N-acetylcysteine, directly break down the chemical structure of mucus[3]. This guide focuses on the comparative efficacy of these agents.

Mechanism of Action

This compound

This compound is a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant[4]. Its mechanism is multifaceted:

  • Secretolytic Effect : It stimulates the serous glands of the respiratory tract to produce a more watery and less viscous mucus[2][5].

  • Mucolytic Effect : It is believed to depolymerize mucopolysaccharide fibers within the mucus, further reducing its viscosity[2][5].

  • Secretomotoric Effect : By thinning the mucus, it enhances the efficiency of the mucociliary clearance mechanism, helping the cilia transport phlegm out of the lungs[1][2][5].

  • Surfactant Production : Some studies suggest this compound increases the production of pulmonary surfactant[6].

Ambroxol

Ambroxol is the active metabolite of this compound and shares a similar mechanism of action. It exhibits secretolytic, antioxidant, and secretomotoric properties[7][8]. Some studies suggest it is more efficient in reducing sputum adhesion than other agents[7].

N-acetylcysteine (NAC)

NAC is a classic mucolytic agent. Its primary mechanism involves breaking the disulfide bonds that link proteins in the mucus gel, directly depolymerizing and reducing mucus viscosity[3][9]. It is considered a "true mucolytic" due to this direct action[3]. NAC also possesses significant antioxidant properties[8].

Guaifenesin

The mechanism of Guaifenesin is thought to involve stimulating the vagal nerve, which leads to a reflex gastric stimulation and subsequent stimulation of bronchial glands to secrete a more liquid mucus. However, in vitro studies suggest it has a minimal direct action on sputum properties[10].

A simplified diagram of this compound's mechanism of action is presented below.

Bromhexine_Mechanism cluster_drug This compound Administration cluster_airway Airway Lumen & Epithelium cluster_effects Physiological Effects This compound This compound Goblet_Cells Goblet Cells & Bronchial Glands This compound->Goblet_Cells Stimulates Mucus_Fibers Viscous Mucus (Mucopolysaccharide Fibers) This compound->Mucus_Fibers Depolymerizes Serous_Secretion Increased Serous (Watery) Secretion Goblet_Cells->Serous_Secretion Reduced_Viscosity Reduced Mucus Viscosity & Adhesion Mucus_Fibers->Reduced_Viscosity Cilia Cilia Enhanced_Clearance Enhanced Mucociliary Clearance Cilia->Enhanced_Clearance Serous_Secretion->Reduced_Viscosity Dilutes Mucus Reduced_Viscosity->Cilia Facilitates Action

Caption: Simplified signaling pathway for this compound's secretolytic and mucolytic action.

Comparative Efficacy: Experimental Data

Several studies have compared the efficacy of this compound with other mucoactive agents. The quantitative results from key comparative studies are summarized below.

Comparison Parameter Measured This compound Result Comparator Result Key Finding Citation
This compound vs. S-Carboxymethylcysteine Sputum Viscosity & Volume (10-day treatment in COPD patients)Reduced viscosity, increased volumeReduced viscosity, increased volumeBoth agents were effective with no significant difference in outcomes or pulmonary function tests.[11]
This compound vs. Guaifenesin Sputum Glycoprotein (GP) Fiber Content & ViscositySignificantly reduced GP fiber content and sputum viscosity (p < 0.01).Less effective at reducing GP fiber content.This compound was clearly superior in reducing sputum fiber content and viscosity.[11]
This compound vs. Placebo Tracheobronchial Clearance (Radioaerosol tracer technique in chronic bronchitis patients)Significantly enhanced lung clearance.No significant enhancement.This compound, like other active agents, significantly improved mucociliary clearance over placebo.[11]
This compound vs. Placebo Sputum Production (Bronchiectasis patients)Mean reduction of 21.5% at day 16.No significant reduction.High doses of this compound with antibiotics significantly reduced sputum production.[12]
This compound vs. Ambroxol vs. N-acetylcysteine Antioxidative Activity (Pulse Radiolysis)Reaction constant with hydroxyl radicals: 1.58 x 10¹⁰ M⁻¹s⁻¹Ambroxol: 1.04 x 10¹⁰ M⁻¹s⁻¹; NAC: 1.28 x 10¹⁰ M⁻¹s⁻¹All three agents demonstrated significant scavenging activity against hydroxyl radicals.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols for in vivo and in vitro studies cited in the comparison.

In Vivo Assessment of Mucociliary Clearance

This protocol is based on the radioaerosol tracer technique used to evaluate the effect of mucoactive agents on tracheobronchial clearance in patients with chronic bronchitis[11].

Objective: To measure the rate of mucus clearance from the lungs after administration of a mucoactive agent.

Methodology:

  • Patient Selection: Patients with stable chronic bronchitis are recruited.

  • Radioaerosol Preparation: A solution containing a radioactive tracer (e.g., Technetium-99m labeled human serum albumin) is prepared.

  • Inhalation: Under controlled conditions, the patient inhales the radioaerosol to ensure deposition in the airways.

  • Baseline Imaging: Immediately after inhalation, baseline radioactivity in the lungs is measured using a gamma camera.

  • Drug Administration: The patient receives a single dose of the test drug (e.g., this compound) or a placebo in a double-blind, crossover design.

  • Serial Imaging: Radioactivity remaining in the lungs is monitored for 6 hours. Coughing events are also recorded.

  • Data Analysis: The percentage of initial radioactivity cleared from the lungs over time is calculated. The clearance rates between the drug and placebo phases are then statistically compared.

The workflow for this type of experiment is visualized below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Patient Recruitment (e.g., Chronic Bronchitis) E1 Controlled Inhalation of Radioaerosol P1->E1 P2 Prepare Radioaerosol (e.g., 99mTc-HSA) P2->E1 E2 Baseline Gamma Camera Scan E1->E2 E3 Administer Drug (this compound or Placebo) E2->E3 E4 Monitor Lung Radioactivity (Serial Scans for 6h) E3->E4 A1 Calculate Clearance Rate (% of initial radioactivity) E4->A1 A2 Statistical Comparison (Drug vs. Placebo) A1->A2 A3 Report Findings A2->A3

Caption: Experimental workflow for assessing mucociliary clearance using a radioaerosol tracer.

In Vitro Assessment of Antioxidative Activity

This protocol is based on the pulse radiolysis experiments used to determine the radical scavenging activity of mucoactive agents[8].

Objective: To quantify the reaction rate of this compound, Ambroxol, and N-acetylcysteine with hydroxyl radicals (•OH).

Methodology:

  • Sample Preparation: Aqueous solutions of the test compounds (this compound, Ambroxol, NAC) and a competitor compound (e.g., KSCN) are prepared in phosphate buffer.

  • Radical Generation: Hydroxyl radicals are generated by subjecting N₂O-saturated solutions to a short pulse of high-energy electrons from a linear accelerator.

  • Competition Kinetics: The generated •OH radicals react competitively with the test compound and the competitor. The reaction with the competitor produces a transient species with a known absorption spectrum (e.g., (SCN)₂⁻•).

  • Spectrophotometric Detection: The formation and decay of the transient species are monitored using fast time-resolved optical absorption spectroscopy.

  • Data Analysis: By measuring the reduction in the absorption of the competitor's transient species in the presence of the test compound, the rate constant for the reaction between the test compound and the hydroxyl radical is calculated using established competition kinetics equations.

Conclusion

This compound demonstrates significant secretolytic and mucolytic effects, primarily by increasing the production of serous mucus and reducing mucus viscosity[1][6]. Comparative studies show its efficacy is comparable to S-carboxymethylcysteine and superior to Guaifenesin in improving sputum characteristics[11]. While N-acetylcysteine acts via a more direct mucolytic mechanism of breaking disulfide bonds, this compound and its metabolite Ambroxol also possess potent antioxidative properties, adding another dimension to their therapeutic potential[3][8]. The choice of a mucoactive agent may depend on the specific pathophysiology of the respiratory condition. While many clinical studies show modest but positive results for this compound, further large-scale trials with modern methodologies are needed to better define its clinical outcomes[11][13].

References

Validation of Bromhexine's anti-inflammatory effects in a lipopolysaccharide-induced lung injury model

Author: BenchChem Technical Support Team. Date: November 2025

New research provides compelling evidence for the anti-inflammatory effects of Bromhexine, a widely used mucolytic agent, in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. The studies, which primarily investigated this compound's active metabolite, Ambroxol, demonstrated a significant reduction in key inflammatory markers and lung tissue damage, comparable to the potent corticosteroid, Dexamethasone.

These findings offer a deeper understanding of this compound's therapeutic potential beyond its established mucolytic properties, positioning it as a candidate for mitigating the inflammatory cascade in acute lung distress. The data presented below summarizes the key quantitative outcomes and experimental methodologies from these pivotal studies.

Comparative Efficacy of Ambroxol and Dexamethasone

The anti-inflammatory effects of Ambroxol were rigorously compared against Dexamethasone and a control group (Normal Saline) in a murine model of LPS-induced ALI. The results, as detailed in the following tables, highlight Ambroxol's ability to attenuate the inflammatory response.

Reduction in Pro-Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)

Treatment with Ambroxol led to a marked decrease in the levels of pro-inflammatory cytokines TNF-α, IL-6, and TGF-β1 in the BALF of mice with LPS-induced lung injury.[1][2] The effects were observed to be dose-dependent and comparable to those of Dexamethasone.[1][2]

Treatment GroupTNF-α (pg/mL) at 24hIL-6 (pg/mL) at 48hTGF-β1 (pg/mL) at 24h
Control (Normal Saline) Significantly IncreasedSignificantly IncreasedSignificantly Increased
Ambroxol (90 mg/kg) Significantly DecreasedSignificantly DecreasedSignificantly Decreased
Dexamethasone (5 mg/kg) Significantly DecreasedSignificantly DecreasedSignificantly Decreased
Table 1: Effect of Ambroxol and Dexamethasone on pro-inflammatory cytokine levels in BALF of mice with LPS-induced ALI.[1][2]
Amelioration of Lung Injury

The administration of Ambroxol also resulted in a significant reduction in lung edema, as measured by the lung wet-to-dry weight ratio, and a decrease in overall lung injury as assessed by histological scoring.[1][2] These findings indicate a protective effect of Ambroxol on the lung parenchyma during acute inflammation.[1][2]

Treatment GroupLung Wet-to-Dry Weight Ratio (24h)Lung Injury Histology Score (24h)
Control (Normal Saline) Significantly IncreasedMarkedly Increased
Ambroxol (90 mg/kg) Significantly AttenuatedSignificantly Reduced
Dexamethasone (5 mg/kg) Significantly AttenuatedSignificantly Reduced
Table 2: Comparison of lung injury parameters following treatment with Ambroxol and Dexamethasone in a murine LPS-induced ALI model.[1][2]

Experimental Protocols

The validation of this compound's anti-inflammatory effects was conducted using a standardized and reproducible LPS-induced acute lung injury model in mice.

Induction of Acute Lung Injury

Acute lung injury was induced in mice via intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.[1][2] This method is well-established to mimic the key features of clinical ALI, including a robust inflammatory response characterized by the influx of neutrophils and the release of pro-inflammatory cytokines.[1][2]

Treatment Administration

Following the induction of ALI, mice were treated with either Ambroxol (intraperitoneal injection), Dexamethasone (intraperitoneal injection), or normal saline as a control.[1][2] Dosages and treatment schedules were optimized in preliminary studies to ensure efficacy and minimize toxicity.[1]

Visualizing the Path to Inflammation Control

To better understand the experimental process and the molecular mechanisms at play, the following diagrams have been generated.

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment of Outcomes Animal Model Murine Model (Mice) ALI Induction Intratracheal Instillation of LPS Animal Model->ALI Induction Control Normal Saline (i.p.) Ambroxol_Treatment Ambroxol (30 or 90 mg/kg, i.p.) Dexamethasone_Treatment Dexamethasone (2.5 or 5 mg/kg, i.p.) BALF Analysis BALF Collection (Cytokine Analysis: TNF-α, IL-6, TGF-β1) Control->BALF Analysis Lung Tissue Analysis Lung Tissue Collection (Wet-to-Dry Ratio, Histopathology) Control->Lung Tissue Analysis Ambroxol_Treatment->BALF Analysis Ambroxol_Treatment->Lung Tissue Analysis Dexamethasone_Treatment->BALF Analysis Dexamethasone_Treatment->Lung Tissue Analysis

Caption: Experimental workflow for validating the anti-inflammatory effects of Ambroxol.

The anti-inflammatory effects of Ambroxol in the context of LPS-induced lung injury are believed to be mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway.[3][4]

signaling_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to Erk1_2 Erk1/2 Activation TLR4->Erk1_2 Activates Inflammatory_Response Pro-inflammatory Cytokine Production (TNF-α, IL-6) Erk1_2->Inflammatory_Response Leads to Ambroxol Ambroxol Ambroxol->Erk1_2 Inhibits

Caption: Proposed signaling pathway for Ambroxol's anti-inflammatory action.

References

Safety Operating Guide

Safe Disposal of Bromhexine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of bromhexine and its associated waste is a critical component of laboratory safety and environmental responsibility. While often classified as non-hazardous for transport, this compound is recognized as being very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][2] Adherence to these procedures is essential to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance.

The foundational principle for chemical disposal is that all waste must be managed in accordance with local, state, and national regulations. This guide provides a framework for the safe handling and disposal of this compound waste streams commonly generated in research and development settings.

Hazard and Regulatory Profile

To ensure proper handling, it is crucial to understand the classification of this compound. The following table summarizes its key regulatory and hazard profiles.

Classification CategorySystem/RegulationProfileCitation
Substance Hazard GHS / OSHA Hazard CommunicationNot classified as a hazardous substance or mixture.
Environmental Hazard GHS / ECHA C&L InventoryH400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects.[2]
Transport IATA-DGR, IMDG-Code, DOTNot regulated as a dangerous good for transport.[1]
Waste Status EPA Resource Conservation and Recovery Act (RCRA)Not a specifically listed hazardous waste. However, disposal is governed by its environmental toxicity and local regulations.[3]

Step-by-Step Disposal Procedures

This section outlines the standard operating procedures for disposing of various forms of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step to prevent cross-contamination and ensure correct disposal.

  • Identify the Waste Stream: Categorize the waste as one of the following:

    • Unused or Expired this compound: Pure solid chemical, stock solutions.

    • Grossly Contaminated Labware: Beakers, flasks, or containers with visible residue.

    • Minimally Contaminated Consumables: Gloves, weighing papers, pipette tips, paper towels from minor cleanups.

    • Spill Cleanup Debris: Absorbent materials used to contain and clean a significant spill.

  • Segregate this compound Waste: Keep this compound waste separate from all other chemical waste streams. Do not mix with other wastes.

Step 2: Containment and Labeling

Proper containment prevents accidental exposure and clearly communicates hazards.

  • Use Designated Containers: Collect all solid this compound waste in a dedicated, sealable, and chemically compatible container. The container should be in good condition and stored in a designated satellite accumulation area.

  • Label Correctly: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound" or "this compound Hydrochloride."

    • Clear indication of the associated hazards (e.g., "Environmental Hazard," "Toxic to Aquatic Life").

    • Accumulation start date.

Step 3: Disposal Pathways

Never dispose of this compound or its solutions down the drain.[4] The high aquatic toxicity requires professional handling.

  • Primary Disposal Method (All this compound Waste):

    • Arrange for collection by a licensed environmental waste management contractor.[5]

    • The preferred method of destruction for pharmaceutical waste is high-temperature incineration in a permitted hazardous waste facility.[4][6]

  • Contaminated Labware and Consumables:

    • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Collect them with other solid this compound waste.

    • Glassware: If practical, decontaminate glassware with a suitable solvent (e.g., ethanol). The resulting solvent rinse must be collected as hazardous liquid waste. Do not wash the rinse down the sink.

    • Consumables: Place all contaminated items (gloves, wipes, etc.) into the designated solid this compound waste container.

Step 4: Spill Management Protocol

In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

  • Ensure Personnel Safety: Evacuate non-essential personnel. The responder should wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For large spills of fine powder, respiratory protection may be necessary.[5]

  • Prevent Dispersion: Avoid creating dust.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). Sweep or scoop the material into the designated hazardous waste container.[5]

  • Clean the Area: Wipe the affected area with a damp cloth. Dispose of the cloth and any contaminated PPE as this compound waste.

  • Prevent Entry into Waterways: Do not let the product enter drains.[4] If a spill occurs near a drain, cover the drain immediately.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.

Bromhexine_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound (Pure, Expired) waste_type->solid Pure Chemical contaminated Contaminated Materials (Gloves, Labware, Wipes) waste_type->contaminated Used Materials spill Spill Debris waste_type->spill Cleanup contain Step 1: Contain & Segregate in a Labeled, Sealed Container solid->contain contaminated->contain spill->contain warning CRITICAL: DO NOT Dispose in Sink or Trash contain->warning disposal Step 2: Store in Satellite Accumulation Area warning->disposal end Step 3: Arrange Pickup by Licensed Waste Contractor for Incineration disposal->end

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.